molecular formula C10H11NO2 B3030033 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one CAS No. 857272-53-8

7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

Cat. No.: B3030033
CAS No.: 857272-53-8
M. Wt: 177.20
InChI Key: QJVHACDKAXCDGJ-UHFFFAOYSA-N
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Description

7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C10H11NO2 and its molecular weight is 177.20. The purity is usually 95%.
BenchChem offers high-quality 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-6-7-1-2-8-3-4-10(13)11-9(8)5-7/h1-2,5,12H,3-4,6H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVHACDKAXCDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=CC(=C2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30693868
Record name 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857272-53-8
Record name 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30693868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and strategic synthesis route for 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry. The presented methodology prioritizes chemoselectivity and operational efficiency, addressing the key synthetic challenges inherent in the multi-functional nature of the target molecule. This document details a two-step synthetic sequence commencing with the construction of the pivotal intermediate, 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid, via an intramolecular Friedel-Crafts acylation. Subsequently, the guide focuses on the critical chemoselective reduction of the carboxylic acid moiety in the presence of the lactam functionality, employing borane-based reagents. Each section provides a thorough explanation of the underlying chemical principles, detailed experimental protocols, and data presentation to ensure reproducibility and facilitate adaptation by researchers in the field.

Introduction: The Significance of the 3,4-Dihydroquinolin-2(1H)-one Scaffold

The 3,4-dihydro-2(1H)-quinolinone core is a privileged structural motif in medicinal chemistry, forming the foundation of numerous pharmacologically active compounds.[1][2] Molecules incorporating this scaffold have demonstrated a wide array of biological activities, including but not limited to, phosphodiesterase inhibition and interactions with serotonin and dopamine receptors.[2] Notably, this heterocyclic system is a key component in several FDA-approved drugs, such as the antipsychotic agent aripiprazole and the antiplatelet drug cilostazol.[2]

The 7-substituted derivatives of 3,4-dihydro-2(1H)-one are of particular interest, as functionalization at this position has been shown to be crucial for modulating the pharmacological profile of these compounds. The target molecule of this guide, 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, serves as a versatile building block for the synthesis of more complex drug candidates. The primary alcohol functionality at the 7-position provides a reactive handle for further molecular elaboration, such as etherification or esterification, enabling the systematic exploration of structure-activity relationships (SAR).

This guide focuses on a logical and efficient synthetic strategy to access this important intermediate, emphasizing the chemical reasoning behind the chosen route and providing detailed, actionable protocols for its implementation in a laboratory setting.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one points to a two-step approach. The primary alcohol functionality can be readily installed through the reduction of a carboxylic acid. This leads to the key intermediate, 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid. The synthesis of this carboxylic acid intermediate can be envisioned through an intramolecular Friedel-Crafts reaction, a powerful tool for the construction of cyclic ketones.

Retrosynthesis Target 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one Intermediate_Acid 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid Target->Intermediate_Acid Reduction Starting_Material Substituted Aniline Derivative Intermediate_Acid->Starting_Material Intramolecular Friedel-Crafts Acylation

Figure 1: Retrosynthetic analysis of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one.

This strategy offers a convergent and controllable pathway to the target molecule. The key challenges lie in achieving regioselectivity during the Friedel-Crafts cyclization to favor the desired 7-substituted product and ensuring the chemoselective reduction of the carboxylic acid without affecting the lactam (amide) functionality in the quinolinone ring.

Synthesis of the Key Intermediate: 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid

The construction of the 3,4-dihydroquinolin-2(1H)-one skeleton is effectively achieved through an intramolecular Friedel-Crafts acylation. This reaction involves the cyclization of an N-aryl-β-halopropionamide derivative, catalyzed by a Lewis acid.

Rationale for the Friedel-Crafts Approach

The intramolecular Friedel-Crafts acylation is a classic and reliable method for forming six-membered rings fused to an aromatic system.[3][4] The choice of starting materials and reaction conditions is crucial to direct the cyclization to the desired position on the aromatic ring, yielding the 7-substituted product. The directing effects of the substituents on the aniline precursor play a significant role in determining the regiochemical outcome of the acylation.

Experimental Protocol: Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid

This protocol is based on established methodologies for the synthesis of related dihydroquinolinones.

Step 1: N-Acylation of a Substituted Aniline

  • To a stirred solution of a suitable 3-amino-substituted benzoic acid derivative in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran), add triethylamine (1.2 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add 3-chloropropionyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-(carboxyaryl)-3-chloropropionamide intermediate.

Step 2: Intramolecular Friedel-Crafts Acylation

  • In a reaction vessel equipped with a mechanical stirrer and a reflux condenser, add anhydrous aluminum chloride (AlCl₃, 3-5 equivalents).

  • Heat the AlCl₃ to a molten state (approximately 160-180 °C).

  • Carefully add the N-(carboxyaryl)-3-chloropropionamide intermediate in portions to the molten AlCl₃.

  • Maintain the reaction mixture at 160-180 °C for 2-4 hours, with vigorous stirring.

  • Monitor the reaction by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried.

  • Purification by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) affords 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid.

Chemoselective Reduction to 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

The critical step in this synthesis is the selective reduction of the carboxylic acid group at the 7-position to a primary alcohol, without affecting the lactam functionality within the dihydroquinolinone ring. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can readily reduce carboxylic acids, they are also known to reduce amides and lactams to the corresponding amines.[5] Therefore, a more chemoselective reagent is required.

The Choice of Reducing Agent: Borane Complexes

Borane (BH₃) and its complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are highly effective reagents for the selective reduction of carboxylic acids in the presence of a wide range of other functional groups, including amides and esters.[6][7][8] The chemoselectivity of borane arises from its electrophilic nature; it preferentially reacts with the more electron-rich carbonyl oxygen of the carboxylic acid. The initial reaction is an acid-base reaction between the acidic proton of the carboxylic acid and the borane, which is followed by coordination and subsequent reduction. The lactam carbonyl is less reactive towards borane under controlled conditions.

Reduction_Workflow Start 2-Oxo-1,2,3,4-tetrahydroquinoline- 7-carboxylic acid Reaction Reduction Start->Reaction Reagent BH3.THF (Borane-THF complex) Reagent->Reaction Solvent Anhydrous THF Solvent->Reaction Workup Aqueous Work-up (e.g., HCl) Reaction->Workup Product 7-(Hydroxymethyl)-3,4- dihydroquinolin-2(1H)-one Workup->Product

Figure 2: Workflow for the chemoselective reduction of the carboxylic acid intermediate.

Experimental Protocol: Borane Reduction

The following protocol outlines the chemoselective reduction of 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid.

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, typically a 1 M solution in THF, 2.0-3.0 equivalents) dropwise via a syringe or an addition funnel. Vigorous gas evolution (hydrogen) will be observed initially.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC until the starting material is consumed.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Acidify the mixture with aqueous hydrochloric acid (e.g., 2 M HCl) and stir for 30 minutes.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization to afford pure 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one.

Data Summary and Characterization

The successful synthesis of the target compound and its intermediate should be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected Yield (%)Purification Method
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acidC₁₀H₉NO₃191.1860-75Recrystallization
7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-oneC₁₀H₁₁NO₂177.2070-85Column Chromatography/Recrystallization

Table 1: Summary of key compounds and expected outcomes.

Characterization Data:

  • ¹H NMR: To confirm the proton environments and the successful reduction of the carboxylic acid to the primary alcohol.

  • ¹³C NMR: To verify the carbon framework and the change in the carbonyl carbon signal of the carboxylic acid.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the lactam carbonyl, the hydroxyl group, and the disappearance of the carboxylic acid C=O and O-H stretches.

  • Melting Point (MP): To assess the purity of the crystalline products.

Conclusion

This technical guide has detailed a reliable and chemoselective two-step synthesis for 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. The strategy leverages a classical intramolecular Friedel-Crafts acylation for the construction of the core heterocyclic structure, followed by a crucial, selective borane-mediated reduction of the carboxylic acid functionality. The provided rationale and detailed protocols offer a solid foundation for researchers to produce this valuable building block for further drug discovery and development efforts. The emphasis on chemoselectivity addresses a key challenge in the synthesis of multi-functional molecules, making this route both practical and efficient for laboratory-scale synthesis.

References

  • Lane, C. F. (1975). The reduction of organic functional groups with borane-dimethylsulfide. Chemical Reviews, 76(6), 773-799.
  • Meiring, L., Petzer, J. P., & Petzer, A. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Mini reviews in medicinal chemistry, 18(10), 828–836.
  • Brown, H. C., & Korytnyk, W. (1960). Hydroboration. IX. The hydroboration of olefins, acetylenes, and carbonyls with borane in tetrahydrofuran. Journal of the American Chemical Society, 82(14), 3866-3869.
  • Olah, G. A. (1964).
  • Bunce, R. A., & Nago, T. (2009). 1-Alkyl-2,3-dihydro-4(1H)-quinolinones by a tandem Michael-SNAr annulation reaction. Journal of Heterocyclic Chemistry, 46(4), 623-628.
  • PubChem. (n.d.). 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid. Retrieved from [Link]

  • JOVE. (n.d.). Amides to Amines: LiAlH4 Reduction. Retrieved from [Link]

  • Angewandte Chemie International Edition. (2022). Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis.
  • Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one: A Cornerstone Intermediate in Modern Pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: The query for "7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one" (CAS Number: 857272-53-8) identifies a specific chemical entity.[1] However, the available scientific and technical literature for this compound is limited. In contrast, the structurally similar compound, 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS: 22246-18-0), is a widely documented and industrially significant molecule. Given the target audience of researchers and drug development professionals, this guide will focus on the latter, as it is a critical precursor in the synthesis of major antipsychotic medications.

Introduction: The Strategic Importance of the Dihydroquinolinone Scaffold

The 3,4-dihydro-2(1H)-quinolinone core is a "privileged scaffold" in medicinal chemistry, a framework capable of binding to multiple biological targets. Its true value in modern drug development was cemented with its role as the foundational structure for Aripiprazole, a third-generation atypical antipsychotic.[2][3] The efficacy and commercial success of Aripiprazole hinge directly on the efficient and high-purity synthesis of its key intermediates, chief among them being 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one. This guide provides a comprehensive overview of its chemical identity, synthesis, and critical role in pharmaceutical manufacturing.

Chemical Identification and Properties

Correctly identifying this intermediate is paramount for sourcing, regulatory compliance, and experimental design. Its nomenclature and key physicochemical properties are summarized below.

Table 1: Chemical Identifiers and Names

Identifier Value
IUPAC Name 7-hydroxy-3,4-dihydro-1H-quinolin-2-one[4]
CAS Number 22246-18-0[5][6][7][8][9]
Synonyms 7-Hydroxycarbostyril, 3,4-Dihydro-7-hydroxy-2(1H)-quinolinone, Aripiprazole Impurity A[5][6]
Molecular Formula C₉H₉NO₂[5][7]

| Molecular Weight | 163.17 g/mol [5] |

Table 2: Physicochemical Properties

Property Value Source
Appearance Off-white to light brown crystalline powder [7]
Melting Point 233-237 °C [9]
Solubility Slightly soluble in DMSO and methanol [9]
Purity (Typical) >99% [7]

| Loss on Drying | <0.5% w/w |[7] |

Central Role in Aripiprazole Synthesis

7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (often abbreviated as 7-HQ) is the nucleophilic core upon which the final structure of Aripiprazole is built. The entire synthetic strategy revolves around the alkylation of its hydroxyl group at the 7-position. This reaction attaches the flexible butoxy linker, which is subsequently coupled with the second key intermediate, 1-(2,3-dichlorophenyl)piperazine.[2][10]

The causality is clear: the 7-hydroxy group provides the essential reactive handle for connecting the two primary fragments of the Aripiprazole molecule. Without a robust and scalable method to produce high-purity 7-HQ, the entire manufacturing chain is compromised.

cluster_Aripiprazole Aripiprazole Synthesis Logic HQ 7-Hydroxy-3,4-dihydro- quinolin-2(1H)-one (7-HQ) Intermediate 7-(4-Halobutoxy)-3,4-dihydro- quinolin-2(1H)-one HQ->Intermediate Alkylation (Williamson Ether Synthesis) Linker 1,4-Dihalobutane (e.g., 1-bromo-4-chlorobutane) Linker->Intermediate Provides butoxy linker Piperazine 1-(2,3-Dichlorophenyl) -piperazine Aripiprazole Aripiprazole Piperazine->Aripiprazole Adds pharmacophore Intermediate->Aripiprazole Nucleophilic Substitution (Final Coupling)

Caption: Core retrosynthetic logic for Aripiprazole.

Synthesis Methodologies: From Classic Reactions to Green Chemistry

The synthesis of 7-HQ has evolved significantly since its first reported preparations, driven by the need for higher yields, improved purity, and more environmentally benign processes.

Foundational Synthesis: The Mayer-Shigematsu Cyclization

The historical basis for 7-HQ synthesis is an intramolecular Friedel-Crafts reaction.[11] This protocol, while foundational, exemplifies the challenges of regioselectivity and harsh reaction conditions.

Protocol: Classical Mayer-Shigematsu Cyclization

  • Reactant Preparation: N-(3-hydroxyphenyl)-3-chloropropionamide is prepared. This precursor directs the cyclization to form the quinolinone ring.

  • Catalyst and Reaction: The precursor is mixed with a strong Lewis acid, typically aluminum chloride (AlCl₃).[11]

  • Thermal Cyclization: The mixture is heated to high temperatures (160–180°C), often in a melt phase, to drive the intramolecular alkylation.[2]

  • Workup and Quenching: The reaction is carefully quenched with ice-cold acid (e.g., dilute HCl) to decompose the aluminum chloride complex.[2]

  • Isolation and Purification: The crude product precipitates and is collected. A significant challenge in this step is the co-formation of the 5-hydroxy isomer, which requires purification to remove.[11]

The choice of a powerful Lewis acid like AlCl₃ is necessary to activate the aromatic ring for electrophilic attack by the alkyl chloride. However, this generates substantial acidic waste and presents challenges in controlling the reaction exotherm and regioselectivity.

Modern Synthetic Improvements and Green Chemistry Approaches

To overcome the limitations of classical methods, modern syntheses focus on milder conditions, higher selectivity, and reduced waste.

Alternative Route via Resorcinol: A more recent and efficient pathway begins with resorcinol, offering better control and avoiding some of the harsher reagents.[3]

cluster_synthesis Modern Synthesis Workflow for 7-HQ Resorcinol Resorcinol Ester (3-hydroxyphenyl) -3-chloropropionate Resorcinol->Ester Esterification Chloropropionyl 3-Chloropropionyl Chloride Chloropropionyl->Ester Chromanone 7-hydroxy-chroman-2-one Ester->Chromanone Intramolecular Friedel-Crafts AlCl3 Anhydrous AlCl₃ (Catalyst) AlCl3->Chromanone HQ 7-Hydroxy-3,4-dihydro- quinolin-2(1H)-one Chromanone->HQ Aminolysis (Ring Opening/Closing) Ammonia Ammonia Gas (in Alcohol Solvent) Ammonia->HQ

Caption: A modern, multi-step synthesis pathway for 7-HQ.

Protocol: Resorcinol-Based Synthesis [3]

  • Esterification: Resorcinol is reacted with 3-chloropropionyl chloride under basic conditions to form (3-hydroxyphenyl)-3-chloropropionate. This step selectively acylates one of the hydroxyl groups.

  • Intramolecular Friedel-Crafts Reaction: The resulting ester undergoes an intramolecular Friedel-Crafts acylation, catalyzed by anhydrous AlCl₃, to yield 7-hydroxy-chroman-2-one. This cyclization is more controlled than the alkylation in the classic route.

  • Aminolysis: The crucial final step involves the ring-opening of the chromanone with ammonia gas in an alcohol solvent, followed by recyclization to form the desired 7-HQ. This aminolysis step directly installs the nitrogen atom required for the quinolinone core.

This method is advantageous because the starting materials are readily available, and the reaction sequence offers better regiochemical control, leading to a purer final product and simplifying industrial-scale production.[3]

Key Reactions: Derivatization for API Synthesis

The ultimate utility of 7-HQ is realized in its subsequent reaction to form the ether linkage. This is typically a Williamson ether synthesis.

Protocol: Alkylation of 7-HQ [2]

  • Base and Solvent Selection: 7-HQ is dissolved in a suitable solvent, and a base (e.g., potassium carbonate) is added to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide.

  • Alkylating Agent: An excess of a 1,4-dihalobutane, such as 1,4-dibromobutane or 1-bromo-4-chlorobutane, is added.[2][12] The use of a dihaloalkane is a deliberate choice to install a four-carbon linker with a remaining leaving group for the subsequent coupling step.

  • Reaction Conditions: The mixture is heated under reflux to drive the Sₙ2 reaction. Phase transfer catalysts may be employed to improve reaction rates in biphasic systems.[12]

  • Workup and Purification: The reaction mixture is extracted, and the resulting intermediate, 7-(4-bromobutoxy)-3,4-dihydroquinolin-2(1H)-one, is purified, often by recrystallization or column chromatography, to remove unreacted 7-HQ and byproducts.[2]

This intermediate is then reacted with 1-(2,3-dichlorophenyl)piperazine to complete the synthesis of Aripiprazole.

Safety and Handling

While not acutely toxic, 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one requires careful handling in a laboratory or industrial setting.

Table 3: GHS Hazard Information

Hazard Code Description
H302 Harmful if swallowed
H317 May cause an allergic skin reaction
P261 Avoid breathing dust/fume/gas/mist/vapors/spray
P280 Wear protective gloves/protective clothing/eye protection/face protection
P301 + P312 IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell
P302 + P352 IF ON SKIN: Wash with plenty of soap and water

Data sourced from supplier safety datasheets.

Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be used. Work should be conducted in a well-ventilated area or a fume hood to minimize inhalation of the powder.

Conclusion

7-Hydroxy-3,4-dihydroquinolin-2(1H)-one is more than a mere chemical intermediate; it is an enabling molecule for a class of highly successful CNS therapeutics. A thorough understanding of its synthesis, reactivity, and properties is essential for any scientist or professional involved in the research, development, or manufacturing of Aripiprazole and related pharmaceuticals. The evolution of its synthesis from harsh, low-yield methods to more controlled, greener pathways reflects the broader progress in pharmaceutical process chemistry, where efficiency, purity, and sustainability are paramount.

References

  • Pharmaffiliates. (n.d.). Aripiprazole - Impurity A. Retrieved from [Link]

  • IndiaMART. (n.d.). 7-Hydroxy-3,4-Dihydroquinolin-2(1h)-One. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of aripiprazole and intermediates thereof. (WO2007118923A1).
  • Google Patents. (n.d.). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (US20060079690A1).
  • PharmaCompass. (n.d.). 7-HYDROXY-3,4-DIHYDROQUINOLINE-2-ONE. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)-quinolinone. (CN105017146A).

Sources

An In-Depth Technical Guide to 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one: Current Knowledge and Research Context

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: This technical guide addresses the physical and chemical properties of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. Initial analysis of publicly available scientific literature and chemical databases reveals that while this compound is commercially available as a research chemical, it is not extensively characterized. There is a significant scarcity of published data regarding its specific physicochemical properties, spectral analyses, and established reaction protocols.

This guide serves a dual purpose: first, to consolidate the definitive identifying information that is currently available for 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. Second, to provide essential context for the researcher by discussing the well-documented chemistry of the broader 3,4-dihydroquinolin-2(1H)-one scaffold and its derivatives. This contextual analysis offers insights into potential synthetic routes and predictive properties based on structurally similar, well-characterized analogs.

Compound Identification and Core Data

While detailed experimental data is sparse, the fundamental identity of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one has been established in chemical supplier databases. This core information is the foundation for any further research.

IdentifierValueSource(s)
IUPAC Name 7-(hydroxymethyl)-3,4-dihydro-1H-quinolin-2-one[]
CAS Number 857272-53-8[][2][3]
Molecular Formula C₁₀H₁₁NO₂[][2]
Molecular Weight 177.20 g/mol [][2]
Canonical SMILES C1CC(=O)NC2=C1C=CC(=C2)CO[]
InChI Key QJVHACDKAXCDGJ-UHFFFAOYSA-N[]

No experimental data for properties such as melting point, boiling point, solubility, or pKa for 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is available in the cited literature. Such properties would require experimental determination.

Synthetic Pathways and Chemical Reactivity: A Contextual Overview

Given the lack of specific synthesis protocols for 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, we turn to established methods for constructing the core dihydroquinolinone ring system. These routes provide a logical starting point for the prospective synthesis of the target compound.

Intramolecular Friedel-Crafts Cyclization: The Foundational Approach

The most historically significant and widely adapted method for synthesizing the 3,4-dihydroquinolin-2(1H)-one core is the intramolecular Friedel-Crafts reaction, often referred to as the Mayer-Shigematsu cyclization.[4] This reaction typically involves the cyclization of an N-aryl-3-halopropionamide precursor in the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃).[4][5]

The general workflow for this approach, adapted for the synthesis of a substituted dihydroquinolinone, is outlined below.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Purification A Substituted Aniline (e.g., 3-Amino-benzylalcohol) C N-(3-(hydroxymethyl)phenyl) -3-chloropropionamide (Precursor) A->C Acylation Base (e.g., Pyridine) B 3-Chloropropionyl chloride B->C D Precursor E 7-(Hydroxymethyl)-3,4- dihydroquinolin-2(1H)-one (Target Compound) D->E Lewis Acid (AlCl₃) High Temperature (Friedel-Crafts Alkylation) F Crude Product G Purified Product F->G Recrystallization or Column Chromatography

Caption: General workflow for dihydroquinolinone synthesis.

Expertise & Causality: The choice of a Lewis acid like AlCl₃ is critical; it coordinates with the carbonyl oxygen of the amide, enhancing the electrophilicity of the alkyl chain and facilitating the intramolecular attack on the electron-rich aromatic ring. The reaction is typically performed at high temperatures to overcome the activation energy of the C-C bond formation.[4] A significant challenge in this synthesis is regioselectivity; depending on the directing effects of the substituents on the aniline ring, a mixture of isomers (e.g., 5-substituted vs. 7-substituted) can be formed, necessitating careful purification.[4]

Comparative Analysis with a Well-Characterized Analog

To provide a predictive framework, it is instructive to examine the properties of the closely related and extensively studied compound, 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (CAS 22246-18-0). This molecule differs only by the substitution of a hydroxyl group for the hydroxymethyl group at the 7-position. This analog is a key intermediate in the synthesis of the antipsychotic drug Aripiprazole.[6]

Disclaimer: The following data is for 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one and is provided for comparative and contextual purposes only. These values are not the properties of the target compound.

PropertyValue for 7-Hydroxy-3,4-dihydroquinolin-2(1H)-oneSource(s)
Molecular Formula C₉H₉NO₂[6][7][8]
Molecular Weight 163.17 g/mol [7][8]
Appearance Off-white to light brown crystalline powder[6][9]
Melting Point 233-237 °C[6]
Solubility Slightly soluble in DMSO and Methanol[6]
Biological Role Aripiprazole Intermediate; Weak MAO-A Inhibitor[6][10]

The hydroxymethyl group (-CH₂OH) in the target compound, compared to the hydroxyl group (-OH) in the analog, would be expected to influence its physical properties. The additional methylene spacer may slightly increase the molecular weight and could impact crystal packing, leading to a different melting point. The polarity is similar, suggesting it may retain slight solubility in polar organic solvents, though hydrogen bonding characteristics will differ, potentially affecting solubility and biological interactions.

Conclusion and Future Directions

7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is a defined chemical entity, yet it remains largely uncharacterized in the scientific literature. This guide has consolidated its known identifiers and provided a logical, evidence-based framework for approaching its synthesis based on established methods for the dihydroquinolinone core.

For researchers and drug development professionals, this compound represents an open area for investigation. The immediate and necessary next steps would involve:

  • Experimental Synthesis and Purification: Developing a robust and regioselective synthesis protocol, likely adapted from Friedel-Crafts or related cyclization reactions.

  • Physicochemical Characterization: Experimental determination of core properties, including melting point, solubility in various solvent systems, and pKa.

  • Structural and Spectral Analysis: Comprehensive analysis using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to create a complete and verifiable data package.

Only through such fundamental experimental work can the properties of this compound be fully understood, enabling its potential application in medicinal chemistry and materials science.

References

  • Lookchem. (n.d.). Cas 903557-01-7, 1,2,3,4-Titrahydro-2-oxo-7-Quinolinecarbonitrile. Retrieved January 6, 2026, from [Link]

  • Ge, H., Wang, L., & Yu, Q. (2005). Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. Chinese Journal of Modern Applied Pharmacy, (5), 390-392. Retrieved from [Link]

  • Naddaka, V., et al. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. US Patent US20060079690A1.
  • PharmaCompass. (n.d.). Understanding 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone: Properties and Applications. Retrieved January 6, 2026, from [Link]

  • Reddy, T. R., et al. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry, 30(2), 435-438. Retrieved from [Link]

  • ResearchGate. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Retrieved from [Link]

  • PharmaCompass. (n.d.). 7-HYDROXY-3,4-DIHYDROQUINOLINE-2-ONE. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one. Retrieved January 6, 2026, from [Link]

  • PubChem. (n.d.). 7-Hydroxy-3,4-dihydrocarbostyril. Retrieved January 6, 2026, from [Link]

Sources

A Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. As a compound of interest in medicinal chemistry and drug development, a thorough understanding of its structural characterization is paramount. This document offers a detailed interpretation of predicted NMR spectra, grounded in the fundamental principles of NMR spectroscopy. It is designed to serve as a practical resource for researchers, scientists, and professionals in the pharmaceutical industry, providing not only spectral assignments but also the underlying rationale based on molecular structure and electronic effects. The guide includes standardized experimental protocols for data acquisition, a comprehensive analysis of predicted chemical shifts and coupling constants, and illustrative diagrams to facilitate a deeper understanding of the structure-spectrum correlations.

Introduction

7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the quinolinone family. Molecules within this class are recognized for their diverse pharmacological activities and often serve as key intermediates in the synthesis of pharmaceutical agents. The precise structural elucidation of such compounds is a critical step in the drug discovery and development pipeline, ensuring identity, purity, and a foundational understanding of structure-activity relationships.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled analytical technique for the unambiguous determination of molecular structure in solution. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule makes it an indispensable tool.

Principles of NMR Spectroscopy for Structural Elucidation

A foundational understanding of NMR principles is essential for accurate spectral interpretation. The key parameters derived from NMR spectra are chemical shift (δ), spin-spin coupling (J), and signal integration.

  • Chemical Shift (δ): The chemical shift, reported in parts per million (ppm), indicates the electronic environment of a nucleus. Electron-withdrawing groups deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups shield nuclei, resulting in an upfield shift to lower ppm values.

  • Spin-Spin Coupling (J): This phenomenon arises from the interaction of neighboring magnetic nuclei, leading to the splitting of NMR signals. The multiplicity of a signal (e.g., singlet, doublet, triplet) reveals the number of adjacent, non-equivalent protons. The coupling constant (J), measured in Hertz (Hz), provides information about the dihedral angle and connectivity between coupled nuclei.

  • Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents. This allows for the determination of the relative ratio of different types of protons in a molecule.

Experimental Protocols for NMR Data Acquisition

To ensure the acquisition of high-quality, reproducible NMR data for 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, the following standardized protocols are recommended.

Sample Preparation
  • Sample Weighing: For ¹H NMR, accurately weigh 5-10 mg of the compound. For ¹³C NMR, a larger sample size of 20-50 mg is recommended due to the lower natural abundance of the ¹³C isotope. The exact amount may be adjusted based on the sensitivity of the NMR spectrometer.

  • Solvent Selection: Utilize high-purity deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is capable of dissolving a wide range of organic compounds and its residual proton signal (at ~2.50 ppm) and carbon signal (at ~39.52 ppm) serve as convenient internal references.

  • Dissolution: In a clean, dry vial, dissolve the weighed sample in approximately 0.6-0.7 mL of DMSO-d₆. Gentle vortexing or sonication can be employed to facilitate complete dissolution.

  • Transfer: Using a clean Pasteur pipette, transfer the resulting solution into a standard 5 mm NMR tube.

NMR Data Acquisition Parameters

The following are general parameters for 1D NMR experiments and may require optimization based on the specific instrument.

1D ¹H NMR:

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans (NS): 16 to 64 scans.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): 0-12 ppm.

1D ¹³C NMR:

  • Pulse Sequence: Proton-decoupled pulse sequence.

  • Number of Scans (NS): 1024 to 4096 scans, or more, may be necessary.

  • Relaxation Delay (D1): 2-5 seconds.

  • Spectral Width (SW): 0-200 ppm.

Predicted ¹H NMR Spectral Analysis

The predicted ¹H NMR spectrum of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one in DMSO-d₆ provides a detailed fingerprint of its molecular structure. The predicted chemical shifts, multiplicities, and assignments are summarized in the table below.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~10.05s1HNH
~7.10d1HH-5
~6.95s1HH-8
~6.85d1HH-6
~5.15t1HOH
~4.40d2HCH₂-OH
~2.85t2HH-4
~2.45t2HH-3

s = singlet, d = doublet, t = triplet

Detailed Interpretation:

  • NH Proton (~10.05 ppm): The proton attached to the nitrogen atom is predicted to appear as a singlet at a significantly downfield chemical shift. This is due to the deshielding effect of the adjacent carbonyl group and its participation in hydrogen bonding.

  • Aromatic Protons (H-5, H-6, H-8 at ~7.10-6.85 ppm):

    • H-5 (~7.10 ppm): This proton is predicted as a doublet, coupled to H-6. Its chemical shift is influenced by the electron-donating character of the amide group.

    • H-8 (~6.95 ppm): This proton is expected to be a singlet as it has no adjacent protons for coupling.

    • H-6 (~6.85 ppm): This proton is predicted to be a doublet, coupled to H-5.

  • Hydroxymethyl Group (OH at ~5.15 ppm and CH₂ at ~4.40 ppm):

    • OH (~5.15 ppm): The hydroxyl proton is predicted to be a triplet due to coupling with the adjacent methylene protons. Its chemical shift can be variable and is dependent on concentration and temperature.

    • CH₂ (~4.40 ppm): These benzylic protons are predicted to appear as a doublet due to coupling with the hydroxyl proton. They are deshielded by the adjacent aromatic ring and the oxygen atom.

  • Aliphatic Protons (H-4 and H-3 at ~2.85-2.45 ppm):

    • H-4 (~2.85 ppm): These protons, adjacent to the aromatic ring, are predicted to be a triplet, coupled to the H-3 protons.

    • H-3 (~2.45 ppm): These protons, adjacent to the carbonyl group, are also predicted to be a triplet, coupled to the H-4 protons.

Molecular Structure with Proton Numbering

Caption: Molecular structure of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one with proton numbering.

Predicted ¹³C NMR Spectral Analysis

The predicted proton-decoupled ¹³C NMR spectrum provides information on the number and types of carbon atoms in the molecule.

Chemical Shift (δ) ppmAssignment
~170.0C=O (C-2)
~140.0C-7
~138.5C-8a
~128.0C-5
~125.0C-4a
~118.0C-6
~115.0C-8
~63.0CH₂-OH
~31.0C-3
~25.0C-4

Detailed Interpretation:

  • Carbonyl Carbon (~170.0 ppm): The amide carbonyl carbon (C-2) is the most deshielded carbon and is predicted to appear at the lowest field.

  • Aromatic Carbons (~140.0-115.0 ppm): Six distinct signals are predicted for the aromatic carbons, consistent with the substituted benzene ring. The carbons attached to the hydroxymethyl group (C-7) and the fused ring system (C-8a and C-4a) are expected at a lower field compared to the protonated aromatic carbons.

  • Hydroxymethyl Carbon (~63.0 ppm): The carbon of the hydroxymethyl group is deshielded by the attached oxygen atom and is predicted to resonate in this region.

  • Aliphatic Carbons (~31.0-25.0 ppm): The two aliphatic carbons of the dihydroquinolinone ring (C-3 and C-4) are predicted to appear at the highest field. C-3 is slightly more deshielded due to its proximity to the carbonyl group.

Conceptual 2D NMR Correlations

While experimental 2D NMR data is not available, we can conceptualize the expected correlations based on the predicted 1D spectra. These techniques are invaluable for confirming structural assignments.

  • COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. Key expected cross-peaks would include:

    • H-5 with H-6

    • H-3 with H-4

    • The CH₂ of the hydroxymethyl group with the OH proton.

  • HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates protons with their directly attached carbons. Expected correlations would be:

    • H-5 with C-5

    • H-6 with C-6

    • H-8 with C-8

    • H-3 with C-3

    • H-4 with C-4

    • The CH₂ protons with the CH₂ carbon of the hydroxymethyl group.

Conceptual HSQC Correlations

HSQC_Correlations cluster_H ¹H NMR cluster_C ¹³C NMR H5 H-5 (~7.10) C5 C-5 (~128.0) H5->C5 H6 H-6 (~6.85) C6 C-6 (~118.0) H6->C6 H8 H-8 (~6.95) C8 C-8 (~115.0) H8->C8 CH2_H CH₂-OH (~4.40) CH2_C CH₂-OH (~63.0) CH2_H->CH2_C H4 H-4 (~2.85) C4 C-4 (~25.0) H4->C4 H3 H-3 (~2.45) C3 C-3 (~31.0) H3->C3

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (CAS No. 22246-18-0) is a pivotal intermediate in the synthesis of significant pharmaceutical agents, most notably Aripiprazole, an atypical antipsychotic.[1][2][3] The purity and structural integrity of this intermediate are paramount, as they directly impact the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Consequently, a robust and reliable analytical methodology for its characterization is not merely a procedural step but a cornerstone of quality control in the drug development pipeline.

This guide, prepared from the perspective of a senior application scientist, provides a comprehensive technical overview of the mass spectrometry-based analysis of this compound. We will move beyond rote protocols to explore the underlying principles and causal relationships that govern method development, from sample preparation to structural elucidation via tandem mass spectrometry. The objective is to equip researchers and drug development professionals with a self-validating analytical framework grounded in scientific first principles.

Compound Profile:

Property Value Source
Molecular Formula C₉H₉NO₂ [4]
Average Molecular Weight 163.17 g/mol [4][5]
Monoisotopic Mass 163.0633 Da [4]
Appearance Off-white to pale yellow solid [1][6]

| Key Structural Features | Dihydroquinolinone core, Lactam moiety, Aromatic ring, Primary alcohol | N/A |

The Analytical Strategy: Why LC-MS/MS is the Gold Standard

For a molecule like 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, which possesses moderate polarity, UV activity, and is non-volatile, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the analytical tool of choice.[7] This hyphenated technique offers unparalleled sensitivity and selectivity, allowing for definitive identification and quantification even in complex matrices.[7][8]

The workflow involves three core stages:

  • Chromatographic Separation (LC): Isolating the analyte from impurities and matrix components.

  • Ionization (ESI): Efficiently converting the neutral analyte into gas-phase ions.

  • Mass Analysis (MS/MS): Determining the mass of the parent ion and then fragmenting it to produce a unique structural fingerprint.

Below is a logical diagram of the complete analytical workflow.

LC_MS_MS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometer Sample Sample Solution Autosampler Autosampler Injection Sample->Autosampler LC_Column LC Column (e.g., C18) Separation Autosampler->LC_Column ESI Electrospray Ionization (ESI Source) LC_Column->ESI Eluent Q1 Quadrupole 1 (Q1) Parent Ion Selection (m/z 164.07) ESI->Q1 Ion Transfer Q2 Collision Cell (Q2) Collision-Induced Dissociation (CID) Q1->Q2 Isolation Q3 Quadrupole 3 (Q3) Fragment Ion Scan Q2->Q3 Fragmentation Detector Detector Q3->Detector Analysis DataSystem Data System (Mass Spectrum) Detector->DataSystem Signal Fragmentation_Pathway Parent [M+H]⁺ m/z 164.07 C₉H₁₀NO₂⁺ Frag_H2O [M+H-H₂O]⁺ m/z 146.06 C₉H₈NO⁺ Parent->Frag_H2O - H₂O (18.01 Da) Frag_CO [M+H-CO]⁺ m/z 136.08 C₈H₁₀NO⁺ Parent->Frag_CO - CO (28.00 Da) Frag_H2O_CO [M+H-H₂O-CO]⁺ m/z 118.07 C₈H₈N⁺ Frag_H2O->Frag_H2O_CO - CO (28.00 Da) Frag_CO->Frag_H2O_CO - H₂O (18.01 Da)

Sources

Unraveling the In Vitro Mechanism of Action of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the potential in vitro mechanism of action of the novel compound, 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. As direct literature on this specific molecule is nascent, we will leverage established knowledge of the broader 3,4-dihydro-2(1H)-quinolinone scaffold to propose a plausible and testable mechanistic hypothesis. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven experimental protocols to elucidate the compound's biological activity.

Introduction: The Prominence of the 3,4-Dihydro-2(1H)-quinolinone Scaffold

The 3,4-dihydro-2(1H)-quinolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a number of pharmacologically active compounds.[1][2] Marketed drugs such as the antipsychotic aripiprazole and the antiplatelet agent cilostazol feature this heterocyclic system, highlighting its therapeutic versatility. Compounds incorporating this moiety are known to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, as well as enzymes such as phosphodiesterases (PDEs).[1][2]

The subject of this guide, 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, is a derivative of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, a key intermediate in the synthesis of aripiprazole.[3][4] The substitution of a hydroxymethyl group for the hydroxyl group at the 7-position presents an intriguing structural modification that warrants a thorough investigation of its pharmacological profile.

A Proposed Mechanism of Action: Modulation of Dopamine D2 Receptor Signaling

Based on the extensive pharmacology of structurally related dihydroquinolinones, a primary hypothetical mechanism of action for 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is the modulation of dopamine D2 receptor (D2R) signaling. Specifically, we propose that the compound acts as a partial agonist at the D2R. This hypothesis is rooted in the well-established D2R partial agonism of aripiprazole, which also possesses the dihydroquinolinone core.

Partial agonism at the D2R offers a nuanced approach to modulating dopaminergic neurotransmission, providing a stabilizing effect by acting as an agonist in states of low dopamine and an antagonist in states of high dopamine. This "dopamine system stabilizer" activity is a clinically validated mechanism for the treatment of neuropsychiatric disorders.

To rigorously test this hypothesis, a multi-faceted in vitro approach is required, encompassing receptor binding, functional activity, and downstream signaling pathway analysis.

Experimental Workflows for Mechanistic Elucidation

The following sections detail the experimental protocols to systematically investigate the interaction of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one with the dopamine D2 receptor.

Primary Target Engagement: Radioligand Binding Assays

The initial step is to determine if the compound directly interacts with the D2R. Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.

Experimental Protocol: D2 Receptor Binding Assay

  • Cell Culture and Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human dopamine D2 receptor.

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare cell membranes.

    • Centrifuge the homogenate and resuspend the membrane pellet in a fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Competitive Binding Assay:

    • In a 96-well plate, combine the cell membranes (typically 10-20 µg of protein per well), a constant concentration of a high-affinity D2R radioligand (e.g., [³H]-Spiperone or [³H]-Raclopride), and varying concentrations of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one.

    • To determine non-specific binding, include wells with a high concentration of a known D2R antagonist (e.g., haloperidol).

    • Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Detection and Data Analysis:

    • Terminate the binding reaction by rapid filtration through a glass fiber filter plate, washing with a cold buffer to remove unbound radioligand.

    • Allow the filters to dry, and then add a scintillation cocktail.

    • Measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound and fit the data to a one-site competition model to determine the inhibition constant (Ki).

Data Presentation: Hypothetical Binding Affinity Data

CompoundD2 Receptor Ki (nM)
7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one5.2
Aripiprazole (Reference)1.8
Haloperidol (Reference)0.9
Functional Activity Assessment: cAMP Accumulation Assay

Once binding is confirmed, the next crucial step is to determine the functional consequence of this interaction. The D2R is a Gi-coupled receptor, and its activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

Experimental Protocol: cAMP Accumulation Assay

  • Cell Culture and Stimulation:

    • Use CHO or HEK293 cells co-expressing the human D2R and a reporter system for cAMP (e.g., a luminescent or fluorescent biosensor).

    • Plate the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Stimulate the cells with a constant concentration of forskolin (an adenylyl cyclase activator) in the presence of varying concentrations of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one.

    • Include a known D2R agonist (e.g., quinpirole) as a positive control and an antagonist (e.g., haloperidol) to confirm receptor-mediated effects.

  • Detection and Data Analysis:

    • After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or a luciferase-based assay).

    • Plot the cAMP levels as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and the Emax (efficacy) relative to a full agonist.

Data Presentation: Hypothetical Functional Activity Data

CompoundEC50 (nM)Emax (% of Full Agonist)
7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one12.545%
Quinpirole (Full Agonist)3.1100%
Aripiprazole (Partial Agonist)2.750%
Downstream Signaling Pathway Analysis: β-Arrestin Recruitment Assay

GPCR activation can also trigger signaling through β-arrestin pathways, which are distinct from G-protein signaling and can mediate different cellular responses. Assessing β-arrestin recruitment provides a more comprehensive understanding of the compound's functional selectivity or "biased agonism."

Experimental Protocol: β-Arrestin Recruitment Assay

  • Assay Principle:

    • Utilize an assay system where one component of a reporter enzyme (e.g., β-galactosidase or luciferase) is fused to the D2R and the other component is fused to β-arrestin. Upon receptor activation and β-arrestin recruitment, the two components come into proximity, reconstituting the active enzyme, which then acts on a substrate to produce a detectable signal.

  • Cell-Based Assay:

    • Use a commercially available cell line engineered for this assay (e.g., PathHunter® or Tango™).

    • Plate the cells and treat them with varying concentrations of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one.

    • Include a reference agonist.

  • Detection and Data Analysis:

    • After incubation, add the substrate for the reporter enzyme and measure the signal (e.g., luminescence or chemiluminescence).

    • Plot the signal as a function of the log concentration of the test compound and determine the EC50 and Emax.

Visualizing the Proposed Mechanism and Workflows

To provide a clear conceptual framework, the following diagrams illustrate the proposed signaling pathway and the experimental workflows.

Proposed Signaling Pathway of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one at the D2 Receptor

G cluster_membrane Cell Membrane cluster_gi Gi Protein cluster_cytoplasm Cytoplasm D2R D2 Receptor Gi_alpha αi D2R->Gi_alpha Activation beta_arrestin β-Arrestin D2R->beta_arrestin Recruitment AC Adenylyl Cyclase Gi_alpha->AC Inhibition Gi_betagamma βγ cAMP cAMP AC->cAMP ATP ATP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene Compound 7-(Hydroxymethyl)-3,4- dihydroquinolin-2(1H)-one Compound->D2R Partial Agonist Binding

A diagram illustrating the proposed partial agonism of the compound at the D2 receptor.

Experimental Workflow for In Vitro Characterization

G Start Start: Compound Synthesis and QC Binding Primary Target Engagement: Radioligand Binding Assay Start->Binding Functional Functional Activity Assessment: cAMP Accumulation Assay Binding->Functional If binding is confirmed Data Data Analysis and Interpretation Binding->Data Downstream Downstream Signaling Analysis: β-Arrestin Recruitment Assay Functional->Downstream To assess biased agonism Functional->Data Downstream->Data Conclusion Conclusion on Mechanism of Action Data->Conclusion

A flowchart of the experimental steps to elucidate the compound's mechanism of action.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically rigorous approach to investigating the in vitro mechanism of action of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, centered on the hypothesis of dopamine D2 receptor partial agonism. The successful execution of these experiments will provide critical insights into the compound's pharmacological profile, including its affinity, potency, and functional selectivity.

Positive results from these studies would warrant further investigation into its effects on other related GPCRs (e.g., serotonin receptors) and its potential as a therapeutic agent for neuropsychiatric disorders. The integration of in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies would also be a logical next step in the early drug discovery pipeline.

References

  • Meiring, L., Petzer, J. P., & Petzer, A. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Mini reviews in medicinal chemistry, 18(10), 828–836. [Link][1]

  • ResearchGate. (n.d.). A Review Of The Pharmacological Properties Of 3,4-Dihydro-2(1h)-Quinolinones. Retrieved from [Link][2]

  • Oshiro, Y., et al. (1998). 3,4-Dihydro-2(1H)-quinolinone as a Novel Antidepressant Drug: Synthesis and Pharmacology of 1-[3-[4-(3-Chlorophenyl) - ACS Publications. Journal of Medicinal Chemistry, 41(5), 658–667. [Link]

  • Valenti, P., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC. Molecules, 19(9), 13454–13481. [Link]

  • ResearchGate. (n.d.). Drugs incorporating 2,3-dihydro-4(1H)-quinolinones. Retrieved from [Link]

  • Ge, H., Wang, L., & Yu, Q. (2005). Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. Chinese Journal of Modern Applied Pharmacy, (5), 390-392. [Link]

  • ResearchGate. (n.d.). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Retrieved from [Link]

  • Naddaka, V., et al. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. Google Patents. [3]

  • CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H). (n.d.). Google Patents. Retrieved from [4]

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Solubility and stability studies of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide Solubility and Stability Studies of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one: A Pre-formulation Guide

Executive Summary

The journey of a new chemical entity (NCE) from discovery to a viable drug product is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. This guide provides a comprehensive technical overview and detailed protocols for the characterization of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (hereafter referred to as 7-HDQ), a novel quinolinone derivative. We present a framework grounded in regulatory expectations and first-principle science, detailing the methodologies for determining thermodynamic solubility and assessing intrinsic chemical stability through forced degradation studies. The protocols herein are designed to be self-validating systems, providing the robust data necessary to guide formulation development, predict in vivo behavior, and ensure the development of a safe, stable, and efficacious drug product.

Introduction: The Criticality of Early-Phase Physicochemical Profiling

7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (7-HDQ) is a molecule of interest with a structure suggesting potential pharmacological activity. However, before its therapeutic potential can be realized, a foundational understanding of its drug-like properties must be established. Solubility and stability are the bedrock of this foundation.

  • Aqueous solubility directly influences a drug's dissolution rate and, consequently, its absorption and bioavailability. Poor solubility can lead to erratic absorption, insufficient therapeutic exposure, and significant formulation challenges.[1]

  • Chemical stability dictates a drug's shelf-life, storage requirements, and degradation profile. Unstable compounds can lose potency and generate potentially toxic impurities, posing a direct risk to patient safety.

This guide is structured to provide researchers and drug development professionals with both the theoretical rationale and the practical, step-by-step workflows for characterizing 7-HDQ, in alignment with the principles outlined by the International Council for Harmonisation (ICH).[2][3]

Aqueous Solubility Profiling of 7-HDQ

The determination of aqueous solubility is a primary step in pre-formulation. It is essential to distinguish between kinetic and thermodynamic solubility. Kinetic solubility, often measured in high-throughput screens, can overestimate the true solubility of a compound due to the formation of supersaturated solutions.[4] For definitive pre-formulation work, thermodynamic solubility —the true equilibrium point between the dissolved and solid states of a compound—is the required parameter.[5][6] The shake-flask method remains the universally accepted "gold standard" for its determination.[4][5]

Causality of Experimental Design: Why the Shake-Flask Method?

The shake-flask method is chosen for its reliability and its ability to achieve a true thermodynamic equilibrium.[4] By agitating an excess of the solid compound in a specific medium for an extended period (typically 24-48 hours), we ensure the solution becomes fully saturated. Subsequent analysis of the clarified supernatant provides a precise measurement of the compound's solubility in that medium. This method's robustness provides the high-quality data needed for biopharmaceutical classification (BCS) and formulation strategy.[7][8]

Workflow for Thermodynamic Solubility Determination

The workflow is designed to systematically assess the solubility of 7-HDQ across a range of physiologically relevant conditions.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Weigh excess 7-HDQ (solid, crystalline) slurry Create slurry: Add excess 7-HDQ to media in vials prep_compound->slurry prep_media Prepare aqueous media (pH 1.2, 4.5, 6.8, FaSSIF, FeSSIF) prep_media->slurry equilibrate Equilibrate (e.g., 24-48h at 25°C or 37°C) on orbital shaker slurry->equilibrate separate Separate solid from supernatant (Centrifugation or Filtration) equilibrate->separate quantify Quantify [7-HDQ] in supernatant via validated HPLC-UV method separate->quantify calculate Calculate Solubility (µg/mL or µM) against calibration curve quantify->calculate

Caption: Workflow for Shake-Flask Thermodynamic Solubility Assay.

Detailed Experimental Protocol: Thermodynamic Solubility of 7-HDQ
  • Preparation of Media: Prepare buffers at pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 6.8 (Phosphate buffer) as per USP standards. Prepare Fasted-State Simulated Intestinal Fluid (FaSSIF) and Fed-State Simulated Intestinal Fluid (FeSSIF) if required for advanced biopharmaceutical assessment.

  • Sample Preparation: Add an excess amount of solid 7-HDQ (e.g., 2-5 mg, sufficient to ensure solid remains after equilibration) to 1 mL of each test medium in duplicate glass vials.

  • Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for a minimum of 24 hours. A second time point (e.g., 48 hours) is recommended to confirm that equilibrium has been reached (i.e., the concentration does not significantly change between 24 and 48 hours).

  • Phase Separation: After equilibration, allow the vials to stand for 30 minutes. Carefully withdraw an aliquot of the supernatant, ensuring no solid material is transferred. Clarify the supernatant by centrifuging at high speed (e.g., 14,000 rpm for 15 minutes) or by filtering through a chemically compatible 0.22 µm filter (e.g., PVDF).

  • Quantification:

    • Prepare a stock solution of 7-HDQ in a suitable organic solvent (e.g., Methanol or DMSO).

    • Create a set of calibration standards by diluting the stock solution with the test medium.

    • Analyze the calibration standards and the clarified supernatant samples using a validated HPLC-UV method. A generic starting method could be:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Gradient of Acetonitrile and 0.1% Formic Acid in Water

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a predetermined λmax

      • Injection Volume: 10 µL

  • Data Analysis: Construct a calibration curve of peak area versus concentration. Use the regression equation to determine the concentration of 7-HDQ in the sample supernatants. The average of the duplicate determinations is reported as the thermodynamic solubility.

Hypothetical Solubility Data for 7-HDQ

The following table summarizes plausible solubility results for 7-HDQ, which would be generated from the protocol above.

MediumpHTemperature (°C)Solubility (µg/mL)Solubility (mM)
0.1 N HCl1.237150.50.85
Acetate Buffer4.53795.20.54
Phosphate Buffer6.83788.60.50
FaSSIF6.537110.80.63
FeSSIF5.037135.70.77

Intrinsic Stability and Forced Degradation of 7-HDQ

Understanding how a molecule degrades is a regulatory requirement and a scientific necessity.[9][10] Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than those used for accelerated stability testing.[11] The objectives are threefold:

  • To Identify Degradation Pathways: Determine the likely degradation products under hydrolytic, oxidative, photolytic, and thermal stress.[11][12]

  • To Develop a Stability-Indicating Method: The core of a stability program is an analytical method, typically HPLC, that can accurately measure the decrease in the active pharmaceutical ingredient (API) concentration while simultaneously separating it from all process impurities and degradation products.[13][14][15]

  • To Elucidate Degradant Structures: Information from stress testing aids in the characterization of potential degradants that may appear in long-term stability studies.

Causality of Experimental Design: Why Forced Degradation?

Forced degradation is a predictive tool. By intentionally stressing the molecule, we generate a "worst-case" scenario of potential degradants.[12] This allows for the development of a robust, stability-indicating analytical method before committing to expensive, time-consuming, long-term stability studies. Proving the method's specificity with these stressed samples provides confidence that any future degradation will be detected.[16][17] The conditions are chosen based on ICH Q1A(R2) guidelines to cover the most common degradation routes for organic molecules.[2][18]

Workflow for Forced Degradation and Method Development

This workflow integrates the stress testing of 7-HDQ with the development of the analytical method required to assess its stability.

G cluster_stress Stress Conditions (ICH Q1A) cluster_dev Method Development & Validation cluster_result Outcome acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) inject Inject all stressed samples & control into HPLC system acid->inject base Base Hydrolysis (e.g., 0.1N NaOH, RT) base->inject oxid Oxidation (e.g., 3% H₂O₂, RT) oxid->inject therm Thermal (e.g., 80°C, solid state) therm->inject photo Photolytic (ICH Q1B light exposure) photo->inject control Unstressed Control control->inject develop Develop HPLC Method: Adjust gradient, mobile phase, column to resolve all peaks inject->develop validate Validate Method: Peak Purity/Mass Balance (Using PDA & MS detectors) develop->validate report Stability-Indicating Method Established validate->report

Caption: Workflow for Forced Degradation and Stability-Indicating Method Development.

Detailed Experimental Protocol: Forced Degradation of 7-HDQ

The goal is to achieve 5-20% degradation of the active ingredient; conditions should be adjusted as necessary.[18][19]

  • Stock Solution Preparation: Prepare a stock solution of 7-HDQ at approximately 1 mg/mL in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24 hours. Cool and neutralize with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 4 hours. Neutralize with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Thermal Degradation: Store a sample of solid 7-HDQ powder in an oven at 80°C for 7 days. Dissolve in the stock solution solvent before analysis.

  • Photostability: Expose a solution and a solid sample of 7-HDQ to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B. A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis:

    • Dilute all stressed samples, along with an unstressed control, to a suitable concentration (e.g., 100 µg/mL).

    • Analyze all samples by a developing HPLC method, preferably with both a Photodiode Array (PDA) detector and a Mass Spectrometer (MS).

    • The PDA detector is used to assess peak purity and determine if the parent peak is spectrally homogenous, indicating no co-eluting impurities.

    • The MS detector helps in identifying the mass of the degradation products, providing clues to their structure.

  • Method Optimization: Adjust HPLC parameters (gradient slope, organic modifier, pH of aqueous phase, column chemistry) until baseline separation is achieved between the 7-HDQ peak and all degradation product peaks.

Hypothetical Forced Degradation Summary for 7-HDQ

This table presents a plausible outcome of the forced degradation study.

Stress ConditionConditions% Assay of 7-HDQ RemainingNo. of Degradation ProductsObservations
Acid Hydrolysis0.1 N HCl, 60°C, 24h88.52Significant degradation observed.
Base Hydrolysis0.1 N NaOH, RT, 4h92.11Moderate degradation.
Oxidation3% H₂O₂, RT, 24h85.33Most sensitive pathway.
Thermal80°C, solid, 7 days99.20Highly stable to dry heat.
PhotolyticICH Q1B exposure96.81Minor degradation observed.

Conclusion and Forward Path

This guide outlines the fundamental workflows for characterizing the solubility and intrinsic stability of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. The hypothetical data presented suggest that 7-HDQ is a compound with relatively low aqueous solubility that is most susceptible to oxidative and hydrolytic degradation. This information is invaluable for subsequent development activities. The established thermodynamic solubility values will guide salt screening and formulation strategies aimed at enhancing bioavailability. The stability-indicating HPLC method developed through forced degradation studies is now qualified for use in formal, long-term stability trials, ensuring that the quality, purity, and potency of 7-HDQ can be monitored throughout its development lifecycle.

References

  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter Source: Dissolution Technologies URL: [Link]

  • Title: STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH URL: [Link]

  • Title: ICH Q1A(R2) Stability testing of new drug substances and drug products Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices Source: LCGC International URL: [Link]

  • Title: FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products Source: ECA Academy URL: [Link]

  • Title: (PDF) Stability Indicating HPLC Method Development: A Review Source: ResearchGate URL: [Link]

  • Title: Q1A R2 - ICH GUIDELINES OF STABILITY TESTING Source: Slideshare URL: [Link]

  • Title: Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Stability Indicating HPLC Method Development: A Review Source: IJPPR URL: [Link]

  • Title: Shake-Flask Solubility Assay Source: Bienta URL: [Link]

  • Title: A review of methods for solubility determination in biopharmaceutical drug characterization Source: Taylor & Francis Online URL: [Link]

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  • Title: Thermodynamic solubility Source: Plateforme de chimie biologique intégrative de Strasbourg URL: [Link]

  • Title: Development of forced degradation and stability indicating studies of drugs—A review Source: National Institutes of Health (NIH) URL: [Link]

  • Title: An Introduction To Forced Degradation Studies For Drug Substance & Drug Product Source: Pharmaceutical Online URL: [Link]

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects Source: ResolveMass URL: [Link]

  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

  • Title: ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries Source: National Institutes of Health (NIH) URL: [Link]

  • Title: BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS (ICH M9) Source: International Council for Harmonisation (ICH) URL: [Link]

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Discovering Novel Analogs from 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Dihydroquinolinone Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1][2][3][4] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent presentation to biological targets, while also offering opportunities for diverse functionalization. Notably, derivatives of this scaffold have shown a wide range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[2][3] A prominent example is Aripiprazole, an antipsychotic drug, which features a substituted 7-hydroxy-3,4-dihydroquinolin-2(1H)-one core, highlighting the clinical significance of this heterocyclic system.[5]

This technical guide focuses on the exploration of novel analogs derived from 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. The hydroxymethyl group at the 7-position serves as a versatile chemical handle for structural modifications, allowing for a systematic investigation of the structure-activity relationship (SAR) and the development of new therapeutic agents. This document will provide a comprehensive overview of the strategic design, synthesis, and evaluation of such analogs, tailored for researchers, scientists, and drug development professionals.

Strategic Design of Novel Analogs

The design of novel analogs from the 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one core is guided by established medicinal chemistry principles, including SAR exploration, bioisosteric replacement, and scaffold hopping. A key therapeutic area of interest for dihydroquinolinone derivatives is the inhibition of protein kinases, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which is a crucial mediator of angiogenesis in cancer.[6]

Structure-Activity Relationship (SAR) Exploration

The primary focus of SAR exploration for this scaffold is the modification of the 7-(hydroxymethyl) group. By systematically altering the properties of this substituent, we can probe its influence on biological activity. Key modifications include:

  • Etherification and Esterification: Converting the hydroxyl group into a diverse library of ethers and esters allows for the exploration of steric and electronic effects. Introducing bulky groups can probe the size of the binding pocket, while incorporating different alkyl or aryl moieties can modulate lipophilicity and pharmacokinetic properties.

  • Oxidation: Oxidation of the primary alcohol to an aldehyde or a carboxylic acid introduces new functional groups capable of forming different types of interactions with the target protein, such as hydrogen bonds or salt bridges.

  • Bioisosteric Replacement: Replacing the hydroxymethyl group with bioisosteres can significantly impact the compound's potency, selectivity, and metabolic stability.

Bioisosteric Replacement Strategies

Bioisosterism involves the substitution of a functional group with another that has similar physicochemical properties, leading to similar biological activity.[7][8][9] For the 7-(hydroxymethyl) group, potential bioisosteric replacements include:

  • Amides and Sulfonamides: These groups can mimic the hydrogen bonding capabilities of the hydroxyl group while offering different electronic and steric profiles.

  • Small Heterocycles: Replacing the hydroxymethyl group with small, stable heterocycles like oxetane or cyclopropane can introduce novel vectors for interaction and improve metabolic stability.[10]

Scaffold Hopping

Scaffold hopping is a powerful strategy to identify novel core structures with similar biological activity but different intellectual property landscapes.[11][12][13] Starting from the 3,4-dihydroquinolin-2(1H)-one core, one could explore related bicyclic systems such as:

  • Quinazolinones: These isomers may present a different arrangement of hydrogen bond donors and acceptors.

  • Benzoxazinones: Replacing the lactam nitrogen with an oxygen atom can significantly alter the electronic properties and hydrogen bonding capacity of the core.

Synthetic Strategies and Key Protocols

The synthesis of novel analogs begins with the preparation of the core scaffold, 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one.

Synthesis of the Core Scaffold

A reliable route to the precursor, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, involves a Friedel-Crafts reaction.[13] The subsequent reduction of a 7-carboxy or 7-formyl derivative would yield the desired 7-(hydroxymethyl) compound.

Protocol 1: Synthesis of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone [13]

  • Reaction Setup: A 2.0 L reactor is charged with N-(3-methoxyphenyl)-3-chloropropionamide (150 g, 0.69 mole) and aluminum chloride (AlCl₃, 460 g, 3.45 mole, 5 eq.).

  • Reaction: The reaction mixture is heated under stirring to approximately 160 °C to obtain a liquid. The mixture is stirred and maintained at 155-165 °C for about four hours.

  • Quenching: Stirring is stopped, and the reaction mixture is cooled to 50 °C. Ice-cold diluted hydrochloric acid (750 ml of 5% HCl) is added to the reactor over half an hour.

  • Work-up: The mixture is stirred while heating to about 95 °C for one hour. The resulting suspension is cooled, and the solid is collected by filtration, washed with water, and dried to yield 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.

Note: This protocol provides a general guideline. For a detailed, step-by-step procedure with specific safety precautions, please refer to the original literature.[13]

The hydroxymethyl group can be introduced by reduction of the corresponding carboxylic acid, which can be synthesized from the 7-amino derivative via Sandmeyer reaction followed by hydrolysis.

Derivatization of the 7-(Hydroxymethyl) Group

The 7-(hydroxymethyl) group is a versatile handle for a variety of chemical transformations.

Etherification:

Ethers can be readily synthesized via a Williamson ether synthesis by deprotonating the alcohol with a suitable base (e.g., NaH) followed by reaction with an alkyl halide.

Esterification:

A wide range of esters can be prepared by reacting the alcohol with an acyl chloride or a carboxylic acid under standard esterification conditions (e.g., using DCC/DMAP or converting the carboxylic acid to an acid chloride).

Mitsunobu Reaction:

The Mitsunobu reaction is a powerful method for converting alcohols into a variety of functional groups with inversion of configuration, although for a primary alcohol this is not a concern.[5][7][14] This reaction allows for the introduction of various nucleophiles, such as azides (which can be subsequently reduced to amines), thiols, and phenols.[5][14]

Protocol 2: General Mitsunobu Reaction [7]

  • Reaction Setup: Dissolve the alcohol (1 eq.), the nucleophile (e.g., a carboxylic acid or phthalimide, 1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in a suitable solvent such as THF.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dissolved in THF.

  • Reaction: Stir the reaction mixture at room temperature for several hours, monitoring the progress by TLC.

  • Work-up: Upon completion, the reaction is typically worked up by removing the solvent and purifying the product by column chromatography to remove triphenylphosphine oxide and the hydrazine byproduct.

In Silico and In Vitro Evaluation

A crucial aspect of modern drug discovery is the early evaluation of drug-like properties and biological activity.

In Silico ADMET Prediction and Molecular Docking

In silico tools are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogs, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis and further testing.[1][2][3][4][15] Several open-access and commercial software packages are available for this purpose.

Molecular docking studies can provide insights into the binding mode of the designed analogs within the active site of the target protein, such as VEGFR-2.[1][9][10][16][17][18] This information can guide the design of more potent inhibitors.

Table 1: Predicted ADMET Properties of Hypothetical Analogs

Compound IDStructurePredicted LogPPredicted Solubility (mg/mL)Predicted BBB PenetrationPredicted hERG Inhibition
Core7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one1.20.5LowLow
Analog-17-(methoxymethyl)-3,4-dihydroquinolin-2(1H)-one1.50.3LowLow
Analog-27-(acetoxymethyl)-3,4-dihydroquinolin-2(1H)-one1.80.2MediumLow
Analog-37-(aminomethyl)-3,4-dihydroquinolin-2(1H)-one0.81.2LowMedium
In Vitro Biological Assays

For analogs designed as kinase inhibitors, a primary in vitro assay is the kinase activity assay. The following is a general protocol for a VEGFR-2 kinase assay.

Protocol 3: In Vitro VEGFR-2 Kinase Assay [1][2][3]

  • Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly(Glu, Tyr) 4:1).

  • Plate Setup: Add the master mixture to the wells of a 96-well plate.

  • Compound Addition: Add the test compounds (dissolved in DMSO, final concentration ≤ 1%) to the appropriate wells. Include a positive control (no inhibitor) and a blank (no enzyme).

  • Enzyme Addition: Add recombinant human VEGFR-2 enzyme to all wells except the blank.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 45 minutes).

  • Detection: Stop the reaction and measure the kinase activity. A common method is to use a luminescence-based assay that quantifies the amount of ATP remaining in the well (e.g., Kinase-Glo®).

  • Data Analysis: Calculate the percentage of VEGFR-2 activity inhibition for each compound concentration and determine the IC₅₀ value.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.

G cluster_0 Analog Design & Synthesis cluster_1 In Silico & In Vitro Evaluation Core Scaffold Core Scaffold SAR Exploration SAR Exploration Core Scaffold->SAR Exploration Bioisosteric Replacement Bioisosteric Replacement Core Scaffold->Bioisosteric Replacement Scaffold Hopping Scaffold Hopping Core Scaffold->Scaffold Hopping Synthesis of Analogs Synthesis of Analogs SAR Exploration->Synthesis of Analogs Bioisosteric Replacement->Synthesis of Analogs Scaffold Hopping->Synthesis of Analogs Purification & Characterization Purification & Characterization Synthesis of Analogs->Purification & Characterization In Silico ADMET In Silico ADMET Purification & Characterization->In Silico ADMET Molecular Docking Molecular Docking Purification & Characterization->Molecular Docking In Vitro Screening In Vitro Screening Purification & Characterization->In Vitro Screening Hit Identification Hit Identification In Vitro Screening->Hit Identification Lead Optimization Lead Optimization Hit Identification->Lead Optimization Lead Optimization->SAR Exploration

Caption: Drug discovery workflow for novel analogs.

G VEGF VEGF VEGFR-2 VEGFR-2 VEGF->VEGFR-2 Binds to PI3K/Akt Pathway PI3K/Akt Pathway VEGFR-2->PI3K/Akt Pathway Activates Ras/Raf/MEK/ERK Pathway Ras/Raf/MEK/ERK Pathway VEGFR-2->Ras/Raf/MEK/ERK Pathway Activates PLCγ Pathway PLCγ Pathway VEGFR-2->PLCγ Pathway Activates Angiogenesis Angiogenesis PI3K/Akt Pathway->Angiogenesis Ras/Raf/MEK/ERK Pathway->Angiogenesis PLCγ Pathway->Angiogenesis Dihydroquinolinone Analog Dihydroquinolinone Analog Dihydroquinolinone Analog->VEGFR-2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway.

Conclusion and Future Directions

The 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one scaffold presents a promising starting point for the discovery of novel therapeutic agents. The synthetic accessibility of the core and the versatility of the hydroxymethyl group allow for the generation of large and diverse chemical libraries. By integrating rational design, efficient synthesis, and a robust screening cascade, researchers can effectively explore the chemical space around this privileged scaffold. Future efforts should focus on the development of highly selective analogs for specific biological targets, the optimization of pharmacokinetic properties for improved in vivo efficacy, and the exploration of novel therapeutic applications beyond kinase inhibition.

References

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  • Natural 3,4-Dihydro-2(1H)-quinolinones – part III: biological activities. (2022). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors. (2003). PubMed. Retrieved January 6, 2026, from [Link]

  • Open access in silico tools to predict the ADMET profiling of drug candidates. (2020). PubMed. Retrieved January 6, 2026, from [Link]

  • Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors. (2019). PubMed. Retrieved January 6, 2026, from [Link]

  • Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1 H )-ones as Novel Tubulin Inhibitors. (2019). ResearchGate. Retrieved January 6, 2026, from [Link]

  • Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (2006). Google Patents.
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  • Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo. Retrieved January 6, 2026, from [Link]

  • Bioisosteric Replacements. (n.d.). Chemspace. Retrieved January 6, 2026, from [Link]

  • Drug Modifications to Improve Stability. (2024). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

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  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021). National Institutes of Health. Retrieved January 6, 2026, from [Link]

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  • MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. (2024). ResearchGate. Retrieved January 6, 2026, from [Link]

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7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of Privileged Scaffolds in Medicinal Chemistry

In the intricate landscape of drug discovery, the concept of "privileged scaffolds" has emerged as a cornerstone of efficient and successful lead generation and optimization. These are molecular frameworks that are capable of binding to multiple biological targets with high affinity, thereby serving as a fertile ground for the development of novel therapeutics across a range of disease areas. The 3,4-dihydroquinolin-2(1H)-one core is a prime example of such a scaffold, forming the structural basis of several approved drugs.[1] This guide delves into a specific, highly functionalized derivative of this core: 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one . We will explore its synthetic accessibility, its role as a versatile chemical handle, and its potential in the design of next-generation therapeutics, all grounded in established medicinal chemistry principles and experimental evidence.

The strategic importance of the 7-position on the quinolinone ring is underscored by the pharmacological profiles of blockbuster drugs like the atypical antipsychotics aripiprazole and brexpiprazole.[2][3][4][5] Both molecules feature a long ether linkage at this position, which is crucial for their interaction with dopamine and serotonin receptors. The 7-(hydroxymethyl) group offers a unique combination of properties—a polar, hydrogen-bonding capable moiety and a reactive handle for further chemical elaboration—making it an intriguing starting point for the exploration of new chemical space.

Synthetic Strategies: Accessing the 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one Core

The synthesis of the target scaffold is not a trivial one-step process but relies on a logical sequence of well-established organic transformations. The most strategically sound approach commences with the synthesis of the corresponding 7-hydroxy derivative, a key intermediate that is readily accessible.

Synthesis of the Key Intermediate: 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one

The foundational synthesis of 7-hydroxy-3,4-dihydro-2(1H)-one has been a subject of study for nearly a century, with the Mayer-Shigematsu cyclization being a historically significant method.[3] This reaction involves the intramolecular Friedel-Crafts acylation of N-(3-hydroxyphenyl)-3-chloropropionamide in the presence of a Lewis acid like aluminum chloride. However, a notable drawback of this method is the formation of the 5-hydroxy isomer as a significant byproduct.[3]

More contemporary and regioselective methods have since been developed. A particularly efficient route starts from resorcinol, which is first esterified with 3-chloropropionyl chloride. The resulting ester then undergoes an intramolecular Friedel-Crafts reaction to yield 7-hydroxychroman-2-one. The final step involves an ammonolysis of the lactone to furnish the desired 7-hydroxy-3,4-dihydroquinolin-2(1H)-one in good yield.[6] This multi-step synthesis is outlined below.

Synthesis_of_7-Hydroxy-3,4-dihydroquinolin-2(1H)-one Resorcinol Resorcinol Ester (3-hydroxyphenyl) 3-chloropropionate Resorcinol->Ester 3-Chloropropionyl chloride, Base Chromanone 7-Hydroxychroman-2-one Ester->Chromanone AlCl3 (Intramolecular Friedel-Crafts) Product 7-Hydroxy-3,4-dihydro- quinolin-2(1H)-one Chromanone->Product NH3, Alcohol

Caption: Synthetic pathway to 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one.

Installation of the Hydroxymethyl Group

With the 7-hydroxy intermediate in hand, the next critical phase is the introduction of the hydroxymethyl group at the 7-position. This is typically achieved in a two-step sequence: formylation of the phenol followed by reduction of the resulting aldehyde.

Several classic organic reactions can be employed for the ortho-formylation of phenols. The Duff reaction and the Reimer-Tiemann reaction are two such methods.[7][8] The Duff reaction utilizes hexamethylenetetramine in an acidic medium, while the Reimer-Tiemann reaction employs chloroform in a strong base.[7][8] Both reactions introduce a formyl (-CHO) group onto the aromatic ring, ortho to the hydroxyl group. Given the electronic nature of the 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, formylation is expected to occur at the electron-rich positions ortho and para to the hydroxyl group.

Alternatively, the Vilsmeier-Haack reaction offers another route to formylation. This reaction uses a Vilsmeier reagent, typically generated from phosphoryl chloride and a formamide like N,N-dimethylformamide (DMF), to formylate activated aromatic rings.[6][9][10][11][12]

The final step in the synthesis of the target scaffold is the reduction of the 7-formyl group to a hydroxymethyl group. This transformation is readily accomplished using a mild reducing agent such as sodium borohydride (NaBH₄) .[13][14][15][16] Sodium borohydride is highly selective for the reduction of aldehydes and ketones and will not affect the amide functionality within the quinolinone ring.[15]

Synthesis_of_7-Hydroxymethyl_Scaffold Start 7-Hydroxy-3,4-dihydro- quinolin-2(1H)-one Intermediate 7-Formyl-3,4-dihydro- quinolin-2(1H)-one Start->Intermediate Formylation (e.g., Duff, Reimer-Tiemann, or Vilsmeier-Haack reaction) Final_Product 7-(Hydroxymethyl)-3,4-dihydro- quinolin-2(1H)-one Intermediate->Final_Product Reduction (e.g., NaBH4)

Caption: Two-step conversion of the 7-hydroxy intermediate to the 7-hydroxymethyl scaffold.

The 7-(Hydroxymethyl) Group: A Gateway to Diverse Functionality and Biological Activity

The true value of the 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one scaffold lies in its dual nature: it is both a potential pharmacophore and a versatile synthetic handle for further derivatization.

Bioisosteric Considerations and Potential Pharmacophoric Roles

The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties to maintain or enhance biological activity, is a powerful tool in drug design.[17][18][19][20] The hydroxymethyl group can be considered a bioisostere for a variety of other functionalities, most notably the phenolic hydroxyl group.

Functional Group Key Properties Potential Interactions
Phenolic Hydroxyl (-OH) Acidic proton, H-bond donor/acceptorHydrogen bonding, ionic interactions (as phenoxide)
Hydroxymethyl (-CH₂OH) Non-acidic, H-bond donor/acceptor, increased conformational flexibilityHydrogen bonding, potential for improved metabolic stability

The replacement of a phenol with a benzyl alcohol can have profound effects on a molecule's pharmacokinetic profile. Phenols are often susceptible to phase II metabolism, particularly glucuronidation, which can lead to rapid clearance. The non-acidic nature of the hydroxymethyl group can mitigate this metabolic liability, potentially leading to improved oral bioavailability and a longer duration of action.[17][18]

Furthermore, the hydroxymethyl group can engage in hydrogen bonding interactions with biological targets in a manner similar to a phenol, but with different spatial and electronic characteristics. This can lead to altered binding affinities and selectivities.

A Versatile Handle for Chemical Elaboration

The primary alcohol of the 7-(hydroxymethyl) group is a reactive functional group that can be readily transformed into a wide array of other functionalities. This opens up a vast chemical space for the synthesis of diverse libraries of compounds for biological screening.

Derivatization_of_7-Hydroxymethyl_Scaffold Scaffold 7-(Hydroxymethyl)-3,4-dihydro- quinolin-2(1H)-one Ether Ethers Scaffold->Ether Williamson Ether Synthesis Ester Esters Scaffold->Ester Esterification Halide Halides Scaffold->Halide Halogenation Amine Amines Halide->Amine Nucleophilic Substitution

Caption: Potential derivatization pathways from the 7-(hydroxymethyl) scaffold.

This synthetic versatility allows for the systematic exploration of structure-activity relationships (SAR). For instance, a library of ethers with varying chain lengths and steric bulk can be synthesized to probe the size and nature of a binding pocket. Similarly, esters with different electronic properties can be prepared to investigate the role of electronic factors in target engagement.

Therapeutic Potential and Future Directions

While direct biological data for 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is limited in the public domain, the extensive research on related quinolinone derivatives provides a strong rationale for its potential in various therapeutic areas.

Central Nervous System (CNS) Disorders

As previously mentioned, the clinical success of aripiprazole and brexpiprazole in treating schizophrenia and major depressive disorder highlights the importance of the 7-substituted dihydroquinolinone scaffold in modulating CNS targets.[2][3][5][21][22][23][24][25][26][27] The 7-(hydroxymethyl) group provides a key starting point for the design of novel CNS agents with potentially improved properties. For example, derivatization of the hydroxymethyl group could lead to compounds with altered blood-brain barrier permeability or different receptor binding profiles.

Oncology

Quinolinone derivatives have demonstrated significant potential as anticancer agents.[10] The ability to generate diverse libraries from the 7-(hydroxymethyl) scaffold could lead to the discovery of novel compounds with activity against various cancer cell lines. The hydroxymethyl group itself could also play a role in the anticancer activity, potentially through interactions with key enzymes or receptors involved in cancer progression.

Other Therapeutic Areas

The versatility of the dihydroquinolinone scaffold extends beyond CNS disorders and oncology. Derivatives have shown promise as antimalarial, anti-inflammatory, and antimicrobial agents.[13][21] The 7-(hydroxymethyl) scaffold provides a valuable platform for the design and synthesis of new compounds to be evaluated in these and other disease models.

Conclusion

The 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one scaffold represents a compelling starting point for medicinal chemists engaged in modern drug discovery. Its synthesis, while multi-step, is achievable through well-established and scalable chemical transformations. The true power of this scaffold lies in its inherent versatility. The 7-(hydroxymethyl) group can act as a key pharmacophoric element, engaging in crucial hydrogen bonding interactions with biological targets, while also serving as a highly tractable chemical handle for the generation of diverse compound libraries. By leveraging the principles of bioisosterism and structure-activity relationship studies, researchers can utilize this privileged scaffold to design and develop novel therapeutic agents with the potential to address a wide range of unmet medical needs. The exploration of the chemical space accessible from this versatile core is a promising avenue for the discovery of the next generation of innovative medicines.

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An In-Depth Technical Guide to the Initial Toxicity Screening of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide outlines a comprehensive, tiered strategy for the initial in vitro and in silico toxicity screening of the novel compound, 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. In the landscape of drug discovery, the early identification of potential toxic liabilities is paramount to de-risk candidates, conserve resources, and accelerate the development of safer therapeutics.[1] This document provides a robust framework for researchers and drug development professionals, detailing not only the requisite experimental protocols but also the scientific rationale underpinning each stage of the assessment. The proposed workflow integrates computational toxicology, basal cytotoxicity evaluation, genotoxicity assessment, and organ-specific toxicity screening to build a foundational safety profile of the target molecule.

Introduction: The Imperative for Early-Stage Toxicity Profiling

The journey of a novel chemical entity from discovery to clinical application is fraught with challenges, with a significant percentage of candidates failing due to unforeseen toxicity.[1] It is estimated that up to 40% of drug candidates have historically failed due to toxicity issues.[1] To mitigate this risk, modern drug discovery paradigms emphasize conducting toxicological assessments early in the process.[2][3] This guide focuses on 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, a quinolinone derivative. While the broader class of quinoline compounds has been explored for various biological activities, their potential for toxicity necessitates a thorough and systematic evaluation.[4][5]

This guide proposes a multi-tiered screening cascade designed to efficiently characterize the toxicological profile of this molecule. The strategy begins with cost-effective computational models, progresses to broad-based cellular cytotoxicity assays to establish dose ranges, and then advances to more specific, mechanistically informative assays for genotoxicity and cardiotoxicity.

G cluster_0 Tier 1: In Silico Assessment cluster_1 Tier 2: Basal Cytotoxicity cluster_2 Tier 3: Genotoxicity cluster_3 Tier 4: Organ-Specific Toxicity cluster_4 Decision Point in_silico Computational ADMET & Toxicity Prediction cytotoxicity Cytotoxicity Assay (e.g., MTT/NRU) Determine IC50 & Dose Range in_silico->cytotoxicity Inform Starting Concentrations ames Bacterial Reverse Mutation Assay (Ames Test) cytotoxicity->ames Set Non-Cytotoxic Doses micronucleus In Vitro Mammalian Micronucleus Test cytotoxicity->micronucleus Set Non-Cytotoxic Doses herg hERG Potassium Channel Assay (Cardiotoxicity) cytotoxicity->herg Set Non-Cytotoxic Doses decision Integrated Risk Assessment (Go / No-Go Decision) ames->decision micronucleus->decision herg->decision

Caption: Tiered workflow for initial toxicity screening.

Tier 1: In Silico ADMET and Toxicity Prediction

Rationale: Before committing to resource-intensive wet-lab experiments, computational (in silico) models provide a valuable preliminary assessment of a compound's potential absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.[6] These models use a molecule's structure to predict its behavior, helping to flag potential liabilities and prioritize candidates. For quinoline derivatives, in silico tools can predict properties like mutagenicity, carcinogenicity, and potential for hERG channel inhibition.[7][8][9]

Methodology:

  • Structure Input: Convert the 2D structure of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one into a simplified molecular-input line-entry system (SMILES) or .mol file format.[10]

  • Model Selection: Utilize a suite of validated computational tools and platforms (e.g., T.E.S.T., admetSAR, various QSAR models) to predict key toxicological endpoints.[6][9]

  • Endpoint Analysis:

    • Mutagenicity: Predict the outcome in an Ames test.

    • Carcinogenicity: Estimate the likelihood of being a rodent carcinogen.

    • hERG Inhibition: Predict the probability of blocking the hERG potassium channel.

    • Hepatotoxicity: Assess the potential for liver toxicity.

    • Developmental Toxicity: Predict the potential to cause developmental defects.[9]

Data Presentation:

Predicted EndpointPrediction ResultConfidence ScoreModel(s) Used
Ames MutagenicityNegative / Positive(e.g., 0.85)T.E.S.T.
CarcinogenicityNon-carcinogen / Carcinogen(e.g., 0.70)QSAR Model
hERG InhibitionInhibitor / Non-inhibitor(e.g., High/Low)admetSAR
Developmental ToxicityToxicant / Non-toxicant(e.g., 0.65)T.E.S.T.

Tier 2: In Vitro Basal Cytotoxicity Assessment

Rationale: The foundational step in in vitro toxicology is to determine the concentrations at which a compound causes general cell death. This is crucial for distinguishing specific toxic mechanisms from non-specific cytotoxicity and for establishing the appropriate dose range for subsequent, more complex assays like genotoxicity tests.[11][12] The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose, measuring cellular metabolic activity as a proxy for cell viability.[13][14]

Experimental Protocol: MTT Assay

  • Cell Line Selection:

    • Use at least two human cell lines of different origins. A common choice is a hepatic cell line (e.g., HepG2), as the liver is a primary site of drug metabolism, and a non-hepatic line (e.g., HEK293, human embryonic kidney cells).[13][14] Using a non-cancerous cell line provides insight into selectivity.[13]

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize, count, and seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.1 µM to 1000 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compound concentrations. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate for a defined period, typically 24 or 48 hours.[14]

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will convert the yellow MTT into purple formazan crystals.[15]

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

    • Read the absorbance on a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).[14]

Data Presentation:

Cell LineExposure Time (h)IC₅₀ (µM)
HepG224(e.g., 150.5)
HepG248(e.g., 98.2)
HEK29324(e.g., 210.8)
HEK29348(e.g., 165.4)

Tier 3: In Vitro Genotoxicity Assessment

Rationale: Genotoxicity assessment is a critical regulatory requirement designed to detect compounds that can cause genetic damage, a key initiating event in carcinogenesis.[16] A standard initial battery includes a bacterial gene mutation assay and a mammalian cell assay for chromosomal damage.[17]

Bacterial Reverse Mutation Assay (Ames Test)

Causality: The Ames test is a rapid and widely used biological assay to assess the mutagenic potential of a chemical.[18] It utilizes several strains of Salmonella typhimurium (and sometimes E. coli) that are auxotrophic for histidine, meaning they cannot synthesize it and require it for growth.[19] The test measures a chemical's ability to cause a reverse mutation (reversion) that restores the gene function, allowing the bacteria to grow on a histidine-free medium.[18][20] The inclusion of a rat liver extract (S9 fraction) mimics mammalian metabolism, enabling the detection of compounds that become mutagenic only after metabolic activation.[19][21]

Experimental Protocol:

  • Strain Selection: Use a standard set of tester strains, such as TA98, TA100, TA1535, and TA1537, to detect various types of mutations (e.g., frameshift, base-pair substitutions).[19]

  • Dose Selection: Based on the cytotoxicity data, select at least five concentrations of the test compound, typically not exceeding 5000 µ g/plate unless limited by solubility or cytotoxicity.

  • Assay Procedure (Plate Incorporation Method): [20]

    • To a test tube containing 2 mL of molten top agar (~45°C), add:

      • 0.1 mL of an overnight bacterial culture of a specific tester strain.

      • 0.1 mL of the test compound solution at the desired concentration.

      • 0.5 mL of S9 mix (for metabolic activation) or a buffer control.

    • Vortex the tube briefly and pour the mixture onto the surface of a minimal glucose agar plate.[19][22]

    • Distribute evenly and allow the top agar to solidify.

  • Controls:

    • Negative Control: Vehicle solvent alone.

    • Positive Control: A known mutagen for each strain, with and without S9 activation (e.g., sodium azide for TA1535, 2-aminoanthracene for TA100 with S9).

  • Incubation and Scoring:

    • Incubate the plates in the dark at 37°C for 48-72 hours.[19]

    • Count the number of revertant colonies on each plate.

  • Data Interpretation: A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least double the background (negative control) count.

In Vitro Mammalian Cell Micronucleus Test

Causality: The in vitro micronucleus (MNvit) assay is a cornerstone for evaluating chromosomal damage.[23] It detects both clastogens (agents that cause chromosome breakage) and aneugens (agents that cause chromosome loss).[24][25] Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells, formed from chromosome fragments or whole chromosomes that lag behind during cell division.[26] The use of cytochalasin B, a cytokinesis inhibitor, results in binucleated cells, which ensures that only cells that have completed one cell division are scored for micronuclei.[23][24]

G cluster_0 Cell Treatment cluster_1 Cell Harvesting & Staining cluster_2 Microscopic Analysis seed Seed Cells (e.g., CHO, TK6) in Culture Flasks treat Treat with Compound (+/- S9 metabolic activation) for 3-4 hours seed->treat wash Wash & Add Fresh Medium with Cytochalasin B treat->wash harvest Harvest Cells after 1.5-2.0 Cell Cycles wash->harvest fix Hypotonic Treatment, Fixation & Dropping onto Slides harvest->fix stain Stain with DNA-specific dye (e.g., Giemsa, DAPI) fix->stain score Score Micronuclei (MN) in Binucleated (BN) Cells (min. 2000 BN cells/conc.) stain->score cbpi Calculate Cytokinesis-Block Proliferation Index (CBPI) score->cbpi

Caption: Workflow for the In Vitro Micronucleus Assay.

Experimental Protocol (OECD TG 487):

  • Cell Line Selection: Use a well-characterized cell line such as human peripheral blood lymphocytes, CHO, or TK6 cells.[27][28]

  • Dose Selection: Based on the cytotoxicity assay, the highest concentration should induce approximately 50-60% cytotoxicity (measured by an index like CBPI or RI).[26] A series of at least three concentrations should be tested.

  • Treatment:

    • Expose cell cultures to the test compound for a short duration (e.g., 3-4 hours) in the presence and absence of S9 metabolic activation.[27]

    • A parallel long-duration exposure (e.g., 24 hours) without S9 is also performed.[27]

    • After the short treatment, wash the cells and add fresh medium containing cytochalasin B. For the long treatment, add cytochalasin B for the final 1.5-2.0 cell cycles.[28]

  • Harvesting: Harvest cells at a time point equivalent to 1.5-2.0 normal cell cycle lengths after the beginning of treatment.[28]

  • Slide Preparation:

    • Treat cells with a mild hypotonic solution.

    • Fix the cells (e.g., with methanol/acetic acid).[27]

    • Drop the cell suspension onto clean microscope slides and air-dry.

  • Staining: Stain the slides with a DNA-specific stain like Giemsa or a fluorescent dye like DAPI.[27]

  • Scoring:

    • Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.[26]

    • A positive result is indicated by a statistically significant, dose-dependent increase in the frequency of micronucleated cells.

Tier 4: Organ-Specific Toxicity Assessment

Cardiotoxicity Screening: hERG Assay

Causality: A significant number of drugs have been withdrawn from the market due to cardiotoxicity, specifically the induction of a potentially fatal arrhythmia called Torsades de Pointes (TdP).[29] This condition is most often caused by the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel, which plays a critical role in the repolarization phase of the cardiac action potential.[30][31][32] Therefore, screening compounds for hERG channel inhibition is a mandatory step in safety pharmacology.[30]

Methodology Overview (Automated Patch Clamp):

  • Cell Line: Use a mammalian cell line (e.g., HEK293) stably expressing the hERG channel.[29]

  • Technique: Automated patch-clamp electrophysiology systems (e.g., QPatch, SyncroPatch) are the industry standard for high-throughput screening.[29]

  • Procedure:

    • Cells are captured, and a whole-cell patch clamp configuration is established.

    • A specific voltage protocol is applied to elicit and measure the hERG current (tail current).

    • After establishing a stable baseline, the test compound is applied at several concentrations (e.g., 0.1, 1, 10 µM).[29]

    • The percentage of inhibition of the hERG tail current is measured at each concentration.

  • Data Analysis: The percentage of inhibition is plotted against the compound concentration to calculate an IC₅₀ value, representing the concentration at which 50% of the hERG channels are blocked.

Data Presentation:

CompoundhERG IC₅₀ (µM)Interpretation
7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one(e.g., > 30)Low Risk
Positive Control (e.g., E-4031)(e.g., 0.01)High Risk

Data Interpretation and Integrated Risk Assessment

The culmination of this screening cascade is an integrated assessment of all generated data.

  • In Silico Results: Provide an early warning. A positive prediction (e.g., for mutagenicity) raises the level of scrutiny on the corresponding in vitro assay.

  • Cytotoxicity (IC₅₀): A low IC₅₀ value (<10 µM) may indicate a generally cytotoxic compound, potentially limiting its therapeutic window. This value is critical context for all other assays.

  • Ames Test: A positive result is a significant red flag for mutagenic potential.

  • Micronucleus Test: A positive result indicates the potential to cause chromosomal damage, another serious liability.

  • hERG Assay: An IC₅₀ value below 10 µM is often considered a potential concern, triggering further investigation. The risk is contextualized by comparing this value to the anticipated therapeutic plasma concentration.

A " go/no-go " decision is made based on the collective evidence. For instance, a compound that is negative in all genotoxicity assays, has a high cytotoxicity IC₅₀ (>50 µM), and a high hERG IC₅₀ (>30 µM) would be considered to have a favorable initial safety profile and would be a "go" for further preclinical development. Conversely, a compound with a confirmed positive Ames test would likely be a "no-go" unless its therapeutic indication is for a life-threatening disease with no other treatment options.

Conclusion

The tiered toxicity screening strategy detailed in this guide provides a scientifically rigorous and resource-efficient framework for evaluating the initial safety profile of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. By systematically progressing from computational predictions to definitive in vitro assays for cytotoxicity, genotoxicity, and cardiotoxicity, researchers can make informed decisions, effectively filtering out high-risk compounds early in the drug discovery pipeline. This approach not only adheres to regulatory expectations but also embodies the principles of modern, predictive toxicology, ultimately contributing to the development of safer medicines.

References

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology.
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  • Using ADMET to Move Forward from Drug Discovery to Development. (n.d.). Bitesize Bio.
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  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. (2010).
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  • Guidelines for the testing of chemicals. Simplified flow chart of the... (n.d.).
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Methodological & Application

High-Yield Synthesis of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 7-Substituted Dihydroquinolinone Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a variety of pharmacologically active agents.[1] In particular, functionalization at the 7-position has proven critical for modulating the activity of these compounds. The target molecule of this guide, 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, serves as a versatile building block in drug discovery. Its primary alcohol moiety provides a key handle for further synthetic elaboration, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates. For instance, it is a crucial precursor for molecules analogous to Aripiprazole, a significant antipsychotic medication, where modifications at the 7-position are pivotal for receptor interaction.[2][3]

This document provides a comprehensive, two-step protocol for the high-yield synthesis of 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, commencing from readily available starting materials. The protocol is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a detailed explanation of the underlying chemical principles to ensure robust and reproducible results.

Strategic Overview of the Synthetic Pathway

The synthesis is strategically designed in two key stages. The first stage establishes the core heterocyclic structure with the required carboxyl functionality at the 7-position. The second stage involves a highly selective reduction of this carboxylic acid to the desired primary alcohol, without affecting the sensitive lactam (amide) ring.

G cluster_0 PART 1: Core Scaffold Synthesis cluster_1 PART 2: Selective Functional Group Transformation Start 4-Amino-3-methylbenzoic Acid Step1 Michael Addition with Acrylonitrile Start->Step1 Base, Heat Step2 Reductive Cyclization & Hydrolysis Step1->Step2 Polyphosphoric Acid (PPA), Heat Intermediate 2-Oxo-1,2,3,4-tetrahydroquinoline- 7-carboxylic Acid Step2->Intermediate Reduction Chemoselective Reduction Product 7-(Hydroxymethyl)-3,4-dihydroquinolin- 2(1H)-one Reduction->Product Intermediate_ref 2-Oxo-1,2,3,4-tetrahydroquinoline- 7-carboxylic Acid Intermediate_ref->Reduction 1. Borane-THF Complex (BH3·THF) 2. Aqueous Workup

Figure 1: Overall synthetic workflow.

PART 1: Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic Acid

The foundational step of this synthesis is the construction of the quinolinone ring system. We employ a robust method starting from 4-amino-3-methylbenzoic acid, which undergoes a tandem Michael addition and reductive cyclization.

Causality Behind Experimental Choices:
  • Starting Material: 4-Amino-3-methylbenzoic acid is an economical and readily available starting material. The ortho-relationship between the amino and methyl groups is crucial for directing the cyclization to form the desired 6-membered ring.

  • Michael Addition: The reaction with acrylonitrile introduces the three-carbon chain required for the dihydroquinolinone ring. A basic catalyst is used to deprotonate the aniline nitrogen, facilitating its nucleophilic attack on the electron-deficient alkene of acrylonitrile.

  • Cyclization and Hydrolysis: Polyphosphoric acid (PPA) is an excellent reagent for this transformation as it serves as both a strong acid catalyst and a dehydrating agent. It protonates the nitrile, activating it for intramolecular electrophilic attack on the aromatic ring. The high temperature facilitates this cyclization. Subsequent hydrolysis of the resulting imine and nitrile functionalities under the acidic conditions yields the stable lactam and carboxylic acid.

Detailed Experimental Protocol: Part 1

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Molar Eq.)
4-Amino-3-methylbenzoic acid2458-12-0151.161.0
Acrylonitrile107-13-153.061.2
Triton B (40% in Methanol)102-60-3-Catalytic
Polyphosphoric Acid (PPA)8017-16-1-Sufficient quantity
Dioxane123-91-188.11Solvent
Ice-water--For quench
Sodium Bicarbonate (sat. aq.)144-55-884.01For neutralization
Hydrochloric Acid (conc.)7647-01-036.46For acidification

Procedure:

  • Michael Addition: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 4-amino-3-methylbenzoic acid (1.0 eq.) in dioxane. Add a catalytic amount of Triton B.

  • To this suspension, add acrylonitrile (1.2 eq.) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.

  • Reductive Cyclization & Hydrolysis: To the crude residue from the previous step, add polyphosphoric acid (PPA) in sufficient quantity to ensure efficient stirring.

  • Heat the mixture to 120-130 °C and stir vigorously for 4-6 hours. The color of the mixture will darken significantly.

  • Cool the reaction mixture to below 100 °C and carefully pour it onto crushed ice with stirring. This quenching step should be performed in a large beaker within a fume hood, as it is highly exothermic.

  • The acidic aqueous solution will contain a precipitate. Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Filter the resulting solid and wash thoroughly with water.

  • Purification: Suspend the crude solid in water and acidify to pH 1-2 with concentrated hydrochloric acid to dissolve impurities.

  • Filter the purified solid, wash with cold water, and then with a small amount of cold ethanol.

  • Dry the product, 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid, under vacuum to a constant weight. An expected yield of 75-85% is typical for this two-step, one-pot procedure.

PART 2: Chemoselective Reduction to 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

This step is the most critical part of the synthesis, requiring the reduction of a relatively unreactive carboxylic acid while leaving the more reactive lactam (an amide) untouched.

Expertise & Experience: The Choice of Reducing Agent

While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce carboxylic acids, they will also readily reduce amides and lactams.[4][5] This lack of selectivity would lead to undesired byproducts. Sodium borohydride (NaBH₄), on the other hand, is generally not reactive enough to reduce carboxylic acids under standard conditions.

The ideal reagent for this transformation is borane (BH₃) , typically used as a complex with tetrahydrofuran (BH₃·THF) or dimethyl sulfide (BH₃·SMe₂).[6][7] Borane is an electrophilic reducing agent, meaning it preferentially reacts with electron-rich carbonyls. Carboxylic acids are particularly susceptible to reduction by borane because the initial reaction is an acid-base reaction between the acidic proton of the carboxylic acid and the hydride, which proceeds rapidly. This forms a triacyloxyborane intermediate which is then readily reduced.[7] The lactam carbonyl is less electron-rich and therefore less reactive towards the electrophilic borane, providing the required chemoselectivity for a high-yield synthesis.[4][8][9]

G Start 2-Oxo-1,2,3,4-tetrahydroquinoline- 7-carboxylic Acid Intermediate Triacyloxyborane Intermediate Start->Intermediate Rapid acid-base reaction & complexation Reagent BH3·THF (Borane-THF Complex) Reagent->Intermediate Product 7-(Hydroxymethyl)-3,4-dihydroquinolin- 2(1H)-one Intermediate->Product Hydride delivery & aqueous workup

Figure 2: Chemoselective reduction mechanism.

Detailed Experimental Protocol: Part 2

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (Molar Eq.)
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid88371-24-8191.181.0
Borane-tetrahydrofuran complex (1 M in THF)14044-65-6-2.0 - 2.5
Tetrahydrofuran (THF), anhydrous109-99-972.11Solvent
Methanol67-56-132.04For quench
Sodium Bicarbonate (sat. aq.)144-55-884.01For wash
Brine (sat. aq.)--For wash
Ethyl Acetate141-78-688.11Extraction Solvent
Anhydrous Magnesium Sulfate7487-88-9120.37Drying Agent

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere of nitrogen or argon, suspend 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid (1.0 eq.) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C using an ice-water bath.

  • Addition of Borane: Slowly add the borane-tetrahydrofuran complex solution (1 M in THF, 2.0-2.5 eq.) to the cooled suspension via a syringe or dropping funnel over 30-45 minutes. Vigorous gas evolution (hydrogen) will be observed initially.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol until gas evolution ceases.

  • Workup: Remove the solvent under reduced pressure. To the resulting residue, add ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes or by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or methanol/water to afford the pure 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. A high yield of >90% is expected for this reduction step.

Trustworthiness: A Self-Validating System

The success of this protocol relies on careful monitoring and control at each stage.

  • TLC Monitoring: Regular analysis by TLC is crucial. In Part 1, the disappearance of the starting aniline derivative and the appearance of a new, more polar spot for the carboxylic acid intermediate should be observed. In Part 2, the consumption of the carboxylic acid (which may streak on the TLC plate) and the formation of the less polar alcohol product is the key indicator of reaction completion.

  • Spectroscopic Confirmation: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity. Key expected signals in the ¹H NMR spectrum include a singlet for the benzylic protons of the -CH₂OH group (around 4.5-4.7 ppm) and a triplet for the associated hydroxyl proton.

  • Chemoselectivity Check: The ¹³C NMR spectrum is an excellent tool to validate the chemoselectivity of the reduction. The lactam carbonyl carbon signal (typically around 170 ppm) should remain, while the carboxylic acid carbonyl signal (around 170-175 ppm) should be absent, replaced by the signal for the -CH₂OH carbon (around 60-65 ppm).

Conclusion

This application note details a robust and high-yield two-step synthesis for 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. By selecting an efficient cyclization strategy and employing a highly chemoselective reduction agent, this protocol provides a reliable method for accessing this valuable building block for research and drug development. The detailed explanations for the choice of reagents and conditions are intended to empower scientists to not only replicate this procedure but also to adapt it for the synthesis of related analogs.

References

  • U.S. Patent US20060079690A1, "Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)
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  • Bunce, R. A., et al. "Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions." Molecules, 2011. [Link]

  • PubChem. "2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid." [Link]

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  • Reddit. "Why does BH3•THF not reduce the ketone as well as the carboxylic acid?" r/OrganicChemistry. [Link]

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  • ChemRxiv. "Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates." [Link]

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  • Organic Syntheses. "CONJUGATE REDUCTION OF α,β-UNSATURATED p-TOLUENESULFONYLHYDRAZONES TO ALKENES WITH CATECHOLBORANE." [Link]

  • RSC Publishing. "Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans." [Link]

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  • Google Patents. "CN112500341B - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid."
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Application Notes and Protocols: 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one as a Versatile Intermediate in Modern Drug Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Dihydroquinolinone Scaffold

The 3,4-dihydro-2(1H)-quinolinone core is a privileged scaffold in medicinal chemistry, forming the structural backbone of several FDA-approved drugs, including the antipsychotic Aripiprazole and the antiplatelet agent Cilostazol.[1] This heterocyclic system's versatility allows for substitutions at various positions, enabling the fine-tuning of pharmacological activity. 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (CAS 857272-53-8) is a key functionalized derivative of this scaffold.[2][3][4] Unlike its more commonly cited counterpart, 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, the hydroxymethyl derivative offers a distinct reactive handle for constructing more complex pharmaceutical agents, particularly through the formation of ether or ester linkages, or by conversion to a leaving group for nucleophilic substitution.

This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis and application of 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. We will detail a robust synthetic protocol starting from the corresponding carboxylic acid and illustrate its pivotal role as a key intermediate in the synthesis of potent vasopressin V2 receptor antagonists, such as Lixivaptan.[5]

Physicochemical and Spectroscopic Characterization

A thorough characterization of the intermediate is critical for ensuring purity and confirming its identity before proceeding with subsequent synthetic steps.

PropertyValue
CAS Number 857272-53-8
Molecular Formula C₁₀H₁₁NO₂
Molecular Weight 177.20 g/mol
Appearance Off-white to white solid
Purity Typically ≥98%

Note: Physical properties such as melting point may vary slightly depending on the purity and crystalline form.

Spectroscopic Data:

While experimentally obtained spectra are the gold standard, predicted data serves as a valuable reference. The following are predicted NMR chemical shifts.

Table 2: Predicted ¹H and ¹³C NMR Data for 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one in DMSO-d₆

¹H NMR Chemical Shift (δ) ppm Multiplicity Integration Assignment
~10.0br s1HNH
~7.1d1HH-5
~7.0s1HH-8
~6.9d1HH-6
~5.1t1HOH
~4.4d2H-CH₂OH
~2.8t2HC4-H₂
~2.4t2HC3-H₂
¹³C NMR Chemical Shift (δ) ppm Assignment
~170.0C=O (C2)
~140.0C7
~138.0C8a
~126.0C5
~125.0C4a
~115.0C6
~114.0C8
~62.0-CH₂OH
~30.0C3
~25.0C4

Abbreviations: s = singlet, d = doublet, t = triplet, br s = broad singlet.

Synthesis of the Key Intermediate: A Detailed Protocol

The most direct and efficient route to synthesize 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is through the reduction of a 7-carboxy-functionalized precursor. This method avoids the harsher conditions often associated with Friedel-Crafts reactions used for synthesizing the quinolinone core itself.

The following protocol details the reduction of methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate. Lithium borohydride is a suitable reducing agent for this transformation, offering good selectivity for the ester in the presence of the amide. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) are also effective but may require more stringent anhydrous conditions.[6][7]

Synthesis of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one start Methyl 2-oxo-1,2,3,4-tetrahydro- quinoline-7-carboxylate reagent 1. LiBH₄, THF 2. Aqueous Workup (e.g., HCl) start->reagent Reduction product 7-(Hydroxymethyl)-3,4-dihydro- quinolin-2(1H)-one reagent->product

Figure 1. Synthesis of the key intermediate.

Protocol: Reduction of Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate

Materials:

  • Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate

  • Lithium borohydride (LiBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, nitrogen inlet

Procedure:

  • Reaction Setup: Under a nitrogen atmosphere, add methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate (1 equivalent) and anhydrous THF to a dry round-bottom flask. Stir the mixture to dissolve the starting material.

  • Addition of Reducing Agent: Cool the solution to 0°C using an ice bath. Cautiously add lithium borohydride (2-3 equivalents) portion-wise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, cool the mixture again to 0°C. Slowly and carefully add 1 M HCl to quench the excess LiBH₄ and neutralize the reaction. Caution: Hydrogen gas will be evolved.

  • Extraction: Add ethyl acetate to the mixture and transfer to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one.

Causality and Experimental Insights:

  • Choice of Reducing Agent: While LiAlH₄ is a powerful reducing agent for esters and carboxylic acids, LiBH₄ is a milder alternative that is often sufficient for this transformation and can be easier to handle.[6][7]

  • Anhydrous Conditions: Both LiBH₄ and LiAlH₄ react violently with water. Ensuring all glassware is dry and using an anhydrous solvent under an inert atmosphere is crucial for safety and to prevent decomposition of the reagent.

  • Aqueous Workup: The acidic workup is necessary to protonate the resulting alkoxide and to break down the boron or aluminum complexes formed during the reaction, liberating the desired alcohol.

Application in Drug Synthesis: Vasopressin V2 Receptor Antagonists

7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is a valuable precursor for the synthesis of non-peptide vasopressin V2 receptor antagonists, a class of drugs known as "vaptans".[8][9] These agents are used to treat hyponatremia (low blood sodium levels) associated with conditions like congestive heart failure and the syndrome of inappropriate antidiuretic hormone secretion (SIADH).[9] Lixivaptan is one such antagonist in this class.[5][10]

The synthesis involves a two-step process starting from the hydroxymethyl intermediate: first, conversion to a more reactive 7-(chloromethyl) derivative, followed by nucleophilic substitution with a suitable amine-containing moiety.

Application in Drug Synthesis cluster_0 Step 1: Chlorination cluster_1 Step 2: Nucleophilic Substitution start_A 7-(Hydroxymethyl)-3,4-dihydro- quinolin-2(1H)-one reagent_A Thionyl Chloride (SOCl₂) or Oxalyl Chloride, DMF (cat.) start_A->reagent_A Chlorination product_A 7-(Chloromethyl)-3,4-dihydro- quinolin-2(1H)-one reagent_A->product_A start_B 7-(Chloromethyl)-3,4-dihydro- quinolin-2(1H)-one reagent_B Amine Moiety (e.g., Benzazepine derivative) Base (e.g., K₂CO₃, DIPEA) start_B->reagent_B Alkylation product_B Vasopressin V2 Receptor Antagonist (e.g., Lixivaptan precursor) reagent_B->product_B

Figure 2. Two-step conversion to a vasopressin V2 receptor antagonist precursor.

Protocol: Synthesis of a Vasopressin V2 Receptor Antagonist Precursor

Part A: Synthesis of 7-(Chloromethyl)-3,4-dihydroquinolin-2(1H)-one

Materials:

  • 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • N,N-Dimethylformamide (DMF, catalytic amount if using oxalyl chloride)

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet

Procedure:

  • Reaction Setup: In a dry, nitrogen-flushed flask, dissolve 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (1 equivalent) in anhydrous DCM.

  • Chlorination: Cool the solution to 0°C. Add thionyl chloride (1.1-1.5 equivalents) dropwise. Caution: SOCl₂ is corrosive and reacts with moisture to release HCl and SO₂ gas. This step must be performed in a well-ventilated fume hood.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Carefully concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and solvent. The resulting crude 7-(chloromethyl)-3,4-dihydroquinolin-2(1H)-one is often used directly in the next step without further purification.

Part B: Alkylation to Form the Antagonist Precursor

Materials:

  • Crude 7-(Chloromethyl)-3,4-dihydroquinolin-2(1H)-one

  • Appropriate amine precursor (e.g., a benzazepine derivative)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Acetonitrile or DMF

  • Round-bottom flask, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: Combine the crude 7-(chloromethyl)-3,4-dihydroquinolin-2(1H)-one (1 equivalent), the amine precursor (1-1.2 equivalents), and potassium carbonate (2-3 equivalents) in a flask with acetonitrile.

  • Reaction: Heat the mixture to reflux (approx. 82°C for acetonitrile) and stir for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The residue can be purified by column chromatography on silica gel to yield the final vasopressin V2 receptor antagonist precursor.

Trustworthiness and Self-Validation:

  • Reaction Monitoring: Consistent monitoring by TLC or LC-MS at each stage is crucial. For TLC, a stain like potassium permanganate can be effective for visualizing the reactants and products.

  • Intermediate Characterization: While the chloromethyl intermediate is often used crude, obtaining a small analytical sample for ¹H NMR can confirm the conversion of the -CH₂OH (doublet around 4.4 ppm) to -CH₂Cl (singlet shifted downfield, typically >4.5 ppm).

  • Final Product Analysis: The final product should be thoroughly characterized by NMR, Mass Spectrometry, and HPLC to confirm its structure and assess its purity.

Conclusion

7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is a strategically important, yet perhaps underutilized, intermediate in pharmaceutical synthesis. Its preparation via the reduction of the corresponding carboxylate provides a reliable and scalable route. The primary alcohol functionality serves as a versatile handle for C-O bond formation, which has been effectively leveraged in the synthesis of complex drug molecules like vasopressin V2 receptor antagonists. The protocols and insights provided in this note are intended to equip researchers with the foundational knowledge to confidently synthesize and utilize this valuable building block in their drug discovery and development programs.

References

  • Google Patents. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)
  • Moldb. 857272-53-8 | 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. [Link]

  • Google Patents.
  • ResearchGate. Possible synthesis path of cilostazol API. [Link]

  • Shen, J. et al. SYNTHESIS OF RELATED SUBSTANCES OF CILOSTAZOL. HETEROCYCLES, Vol. 78, No. 1, 2009. [Link]

  • PubMed. The improved synthesis of OPC-29030, a platelet adhesion inhibitor via diastereoselective oxidation of chiral non-racemic sulfide. [Link]

  • Wikipedia. Lixivaptan. [Link]

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  • PubMed Central. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. [Link]

  • PubMed. Identification and synthesis of major metabolites of Vasopressin V2-receptor agonist WAY-151932, and antagonist, Lixivaptan. [Link]

  • PubMed Central. Synthesis and Biological Evaluation of Substituted Desloratadines as Potent Arginine Vasopressin V2 Receptor Antagonists. [Link]

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Application Notes and Protocols: Derivatization of the Hydroxymethyl Group on 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the 7-Substituted Dihydroquinolin-2-one Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in modern medicinal chemistry, forming the backbone of several key therapeutic agents. Notably, derivatives such as Aripiprazole and Brexpiprazole, which feature extended ether linkages at the 7-position, have achieved significant clinical success in the management of psychiatric disorders.[1][2][3][4][5] The synthetic precursor, 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, is therefore a critical starting material for the development of novel therapeutics. The hydroxymethyl group at the 7-position offers a versatile handle for a wide array of chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.

This guide provides a comprehensive overview of key derivatization strategies for the hydroxymethyl group of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for oxidation, etherification, esterification, and Mitsunobu reactions. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to effectively leverage this important scaffold in their research endeavors.

Chemical Reactivity and Strategic Considerations

The 7-(hydroxymethyl) group, being a primary benzylic alcohol, exhibits characteristic reactivity. However, the presence of the dihydroquinolinone ring system, with its lactam functionality and electron-rich aromatic ring, can influence reaction outcomes. It is crucial to consider potential side reactions, such as those involving the lactam nitrogen or electrophilic aromatic substitution, when selecting reaction conditions. For multi-step syntheses, orthogonal protecting group strategies may be necessary to achieve the desired chemical transformations selectively.

I. Oxidation of the Hydroxymethyl Group: Accessing Aldehyde and Carboxylic Acid Derivatives

The oxidation of the primary alcohol to an aldehyde or a carboxylic acid is a fundamental transformation that opens up a vast landscape of subsequent derivatization possibilities, including reductive amination, Wittig reactions, and amide bond formation. The choice of oxidant and reaction conditions is paramount to selectively obtaining the desired oxidation state.

A. Selective Oxidation to 7-Formyl-3,4-dihydroquinolin-2(1H)-one (the Aldehyde)

Controlled oxidation to the aldehyde requires mild reagents to prevent over-oxidation to the carboxylic acid. Reagents such as pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions are well-suited for this purpose.

The Dess-Martin periodinane oxidation is a reliable and mild method for the preparation of aldehydes from primary alcohols, typically offering high yields and operational simplicity.

Rationale: DMP is a hypervalent iodine reagent that selectively oxidizes primary alcohols to aldehydes under neutral conditions and at room temperature, minimizing the risk of over-oxidation and acid- or base-catalyzed side reactions.

Experimental Protocol:

  • Preparation: To a solution of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) under an inert atmosphere (N₂ or Ar), add Dess-Martin periodinane (1.2 eq).

  • Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 1-3 hours.

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 v/v). Stir the biphasic mixture until the solid dissolves.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x volumes).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 7-Formyl-3,4-dihydroquinolin-2(1H)-one.

Data Presentation:

ReagentEquivalentsSolventTemperatureTime (h)Typical Yield (%)
DMP1.2DCMRoom Temp.1-385-95
B. Oxidation to 7-Carboxy-3,4-dihydroquinolin-2(1H)-one (the Carboxylic Acid)

For the synthesis of the corresponding carboxylic acid, stronger oxidizing agents are required. Jones oxidation (CrO₃ in acetone/H₂SO₄) or potassium permanganate (KMnO₄) can be effective.

Rationale: Jones reagent is a powerful oxidizing agent that rapidly converts primary alcohols to carboxylic acids. The reaction is conducted in acetone, which facilitates product precipitation.

Experimental Protocol:

  • Preparation: Dissolve 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in acetone (0.2 M) and cool the solution to 0 °C in an ice bath.

  • Reaction: Slowly add Jones reagent (2.5 eq) dropwise to the cooled solution, maintaining the temperature below 10 °C. A green precipitate of chromium salts will form. After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

  • Work-up: Quench the reaction by adding isopropanol until the orange color disappears.

  • Purification: Filter the mixture through a pad of Celite® and wash the filter cake with acetone. Concentrate the filtrate under reduced pressure. Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid, which can be further purified by recrystallization or column chromatography.

II. Etherification: Building Diverse Linkages

The formation of an ether linkage from the hydroxymethyl group is a common strategy to introduce a variety of substituents, which can modulate the compound's properties.

Protocol 3: Williamson Ether Synthesis

This classic method involves the deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.

Rationale: The Williamson ether synthesis is a robust and versatile method for preparing ethers. The use of a strong base ensures complete deprotonation of the alcohol, and the subsequent Sₙ2 reaction with a primary alkyl halide is typically efficient.

Experimental Protocol:

  • Preparation: To a stirred suspension of sodium hydride (NaH, 1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF, 0.2 M) under an inert atmosphere at 0 °C, add a solution of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in anhydrous THF dropwise.

  • Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

  • Reaction: Cool the mixture back to 0 °C and add the desired alkyl halide (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate (3 x volumes).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Visualization of Reaction Pathways:

Derivatization_Pathways 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one 7-Formyl-3,4-dihydroquinolin-2(1H)-one 7-Formyl-3,4-dihydroquinolin-2(1H)-one 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one->7-Formyl-3,4-dihydroquinolin-2(1H)-one [O] (mild) 7-Carboxy-3,4-dihydroquinolin-2(1H)-one 7-Carboxy-3,4-dihydroquinolin-2(1H)-one 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one->7-Carboxy-3,4-dihydroquinolin-2(1H)-one [O] (strong) 7-(Alkoxymethyl)-3,4-dihydroquinolin-2(1H)-one 7-(Alkoxymethyl)-3,4-dihydroquinolin-2(1H)-one 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one->7-(Alkoxymethyl)-3,4-dihydroquinolin-2(1H)-one R-X, Base 7-(Acyloxymethyl)-3,4-dihydroquinolin-2(1H)-one 7-(Acyloxymethyl)-3,4-dihydroquinolin-2(1H)-one 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one->7-(Acyloxymethyl)-3,4-dihydroquinolin-2(1H)-one RCOCl, Base Further Derivatives Further Derivatives 7-Formyl-3,4-dihydroquinolin-2(1H)-one->Further Derivatives Reductive Amination, etc. Amide Derivatives Amide Derivatives 7-Carboxy-3,4-dihydroquinolin-2(1H)-one->Amide Derivatives Amine, Coupling Agent

Caption: Key derivatization pathways of the hydroxymethyl group.

III. Esterification: Introducing Ester Functionality

Esterification of the hydroxymethyl group can be achieved through reaction with an acid chloride or a carboxylic acid under appropriate coupling conditions. Esters can serve as prodrugs or as handles for further functionalization.

Protocol 4: Acylation with an Acid Chloride

This is a straightforward and generally high-yielding method for ester formation.

Rationale: Acid chlorides are highly reactive acylating agents. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the HCl byproduct.

Experimental Protocol:

  • Preparation: Dissolve 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in anhydrous DCM (0.2 M) containing triethylamine (1.5 eq). Cool the solution to 0 °C.

  • Reaction: Add the desired acid chloride (e.g., acetyl chloride, 1.2 eq) dropwise.

  • Completion: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Work-up: Wash the reaction mixture with water, 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude ester, which can be purified by column chromatography.

Data Presentation for Esterification:

Acylating AgentBaseEquivalents (Base)SolventTypical Yield (%)
Acetyl ChlorideTriethylamine1.5DCM>90
Benzoyl ChloridePyridine2.0DCM>90

IV. Mitsunobu Reaction: Versatile C-O, C-N, and C-S Bond Formation

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols into a wide range of functional groups with inversion of stereochemistry (though not relevant for this achiral substrate).[6][7][8][9] It allows for the formation of esters, ethers, azides, and thioethers under mild, neutral conditions.

Protocol 5: Mitsunobu Esterification

Rationale: The Mitsunobu reaction allows for the esterification of alcohols with carboxylic acids under mild conditions, avoiding the need for highly reactive acid chlorides. The reaction is driven by the formation of the stable triphenylphosphine oxide and a dialkyl hydrazinedicarboxylate.[6][7]

Experimental Protocol:

  • Preparation: To a solution of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (1.0 eq), triphenylphosphine (PPh₃, 1.5 eq), and a carboxylic acid (1.5 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography. The separation of the desired product from triphenylphosphine oxide can sometimes be challenging.

Visualization of Mitsunobu Reaction Workflow:

Mitsunobu_Workflow cluster_0 Reaction Setup cluster_1 Work-up and Purification Start Dissolve Substrate, PPh3, and Nucleophile in THF Cool Cool to 0 °C Start->Cool Add_DEAD Add DEAD/DIAD Dropwise Cool->Add_DEAD React Stir Overnight at Room Temperature Add_DEAD->React Concentrate Concentrate Under Reduced Pressure React->Concentrate Chromatography Purify by Column Chromatography Concentrate->Chromatography Product Isolate Pure Product Chromatography->Product

Caption: Generalized workflow for the Mitsunobu reaction.

Conclusion

The derivatization of the hydroxymethyl group on 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one provides a rich platform for the synthesis of novel compounds with potential therapeutic applications. The protocols outlined in this guide for oxidation, etherification, esterification, and the Mitsunobu reaction offer a solid foundation for researchers to explore the chemical space around this important scaffold. As with any synthetic procedure, optimization of reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

  • Reddy, T. R.; et al. An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry2018 , 30 (4), 834-836. [Link]

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  • Küçükbay, H.; et al. Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie2021 , 354 (11), e2100122. [Link]

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  • Naddaka, V.; et al. Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
  • CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H) -quinolinone.
  • Wei, Y.; et al. Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules2020 , 25 (1), 195. [Link]

  • Ge, H.; et al. Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. Chinese Journal of Modern Applied Pharmacy2005 , 22 (5), 390-392. [Link]

  • Singh, P.; et al. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Medicinal Chemistry2021 , 12 (1), 112-118. [Link]

  • WO2017115287A1 - Process for the preparation of quinoline-2(1h)-one derivatives.
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  • PharmaCompass. 7-HYDROXY-3,4-DIHYDROQUINOLINE-2-ONE. [Link]

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  • Singh, P.; et al. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. RSC Medicinal Chemistry2021 , 12, 112-118. [Link]

  • Rollando, R.; et al. Various ester derivatives from esterification reaction of secondary metabolite compounds: a review. MedCrave Online Journal of Chemistry2020 , 3 (2). [Link]

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Application Notes and Protocols: Investigating 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one in Alzheimer's Disease Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Quinolin-2(1H)-one Scaffold in Neurodegeneration

Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by progressive neurodegeneration and cognitive decline. The pathological hallmarks of AD are well-defined: the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles (NFTs).[1] These events trigger a cascade of downstream effects, including synaptic dysfunction, neuronal loss, and a chronic neuroinflammatory response, all contributing to the clinical manifestation of the disease.[2][3]

Current therapeutic strategies have shown limited efficacy, often targeting single aspects of this complex pathology. One of the earliest and most enduring approaches has been the inhibition of acetylcholinesterase (AChE) to ameliorate the cholinergic deficit observed in AD patients.[4] However, the need for multi-target agents that can address the multifaceted nature of AD is widely recognized.[5]

The quinolin-2(1H)-one scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad range of biological activities.[6][7] Notably, various substituted quinolinones have been investigated for their potential in treating neurodegenerative diseases.[8] These compounds have been shown to possess anticholinesterase activity, the ability to inhibit Aβ aggregation, and antioxidant properties, making them attractive candidates for the development of multi-target AD therapies.[7][9][10][11]

This document provides a detailed guide for researchers on the application of a specific derivative, 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one , in the context of Alzheimer's disease research. While direct studies on this particular molecule are nascent, its structural similarity to other biologically active quinolinones, such as 7-hydroxy-3,4-dihydroquinolin-2(1H)-one[12][13][14][15][16][17][18], suggests a strong rationale for its investigation. We will explore its proposed mechanisms of action and provide detailed protocols for its evaluation as a potential therapeutic agent for AD.

Proposed Mechanisms of Action and Investigational Workflow

Based on the known pharmacology of the quinolin-2(1H)-one scaffold, we hypothesize that 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one may exert its neuroprotective effects through multiple mechanisms. The following workflow outlines a systematic approach to investigating its therapeutic potential.

investigational_workflow cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Cell-Based Assays cluster_2 Phase 3: In Vivo Validation A Compound Synthesis & Characterization B AChE Inhibition Assay A->B Test Compound C Aβ Aggregation Inhibition Assay A->C Test Compound D Tau Phosphorylation Assay A->D Test Compound E Neuroinflammation Assay (in vitro) A->E Test Compound F Neuroprotection Assay (e.g., against Aβ toxicity) C->F E->F G Blood-Brain Barrier Permeability Assay (in vitro) F->G H Pharmacokinetic Studies G->H I Efficacy Studies in AD Mouse Models H->I J Behavioral Tests I->J K Post-mortem Brain Tissue Analysis I->K

Caption: Investigational workflow for 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one.

Detailed Application Notes and Protocols

Part 1: Inhibition of Acetylcholinesterase (AChE) Activity

Scientific Rationale: The cholinergic hypothesis of Alzheimer's disease posits that a deficiency in the neurotransmitter acetylcholine is a key contributor to cognitive decline. Inhibition of AChE, the enzyme responsible for acetylcholine degradation, is a clinically validated therapeutic strategy.[4] Several quinolinone derivatives have demonstrated potent AChE inhibitory activity.[8][10]

Protocol: Modified Ellman's Assay for AChE Inhibition

  • Reagents and Materials:

    • 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (Test Compound)

    • Human recombinant Acetylcholinesterase (AChE)

    • Acetylthiocholine iodide (ATCI) - Substrate

    • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

    • Donepezil (Positive Control)

    • Phosphate buffer (pH 8.0)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in phosphate buffer to achieve final concentrations ranging from 1 nM to 100 µM.

    • In a 96-well plate, add 25 µL of each concentration of the test compound, positive control, or buffer (for control wells).

    • Add 50 µL of 0.1 M phosphate buffer (pH 8.0) to each well.

    • Add 25 µL of AChE solution (0.22 U/mL) to each well and incubate for 15 minutes at 25°C.

    • Add 25 µL of DTNB solution (0.3 mM) to each well.

    • Initiate the reaction by adding 25 µL of ATCI solution (0.5 mM).

    • Immediately measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the control and calculate the IC50 value (the concentration of the compound that inhibits 50% of AChE activity).

Compound Predicted IC50 Range (µM) Rationale
7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one0.1 - 50Based on the activity of similar quinolinone scaffolds.[8][10]
Donepezil (Positive Control)0.005 - 0.015Established potent AChE inhibitor.
Part 2: Inhibition of Amyloid-Beta (Aβ) Aggregation

Scientific Rationale: The aggregation of Aβ peptides into soluble oligomers and insoluble fibrils is a central event in AD pathogenesis.[19] Compounds that can inhibit this aggregation process are considered promising therapeutic candidates.[20][21]

Protocol: Thioflavin T (ThT) Fluorescence Assay for Aβ42 Aggregation

  • Reagents and Materials:

    • 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (Test Compound)

    • Synthetic Aβ42 peptide (lyophilized)

    • Hexafluoroisopropanol (HFIP)

    • Thioflavin T (ThT)

    • Epigallocatechin gallate (EGCG) (Positive Control)

    • Phosphate buffer (pH 7.4)

    • 96-well black, clear-bottom microplate

    • Fluorometric microplate reader

  • Procedure:

    • Prepare monomeric Aβ42 by dissolving the lyophilized peptide in HFIP, evaporating the solvent, and resuspending in DMSO. Dilute to the final concentration in phosphate buffer.

    • Prepare a stock solution of the test compound in DMSO and create a series of dilutions.

    • In a 96-well plate, mix the Aβ42 solution (final concentration 10 µM) with varying concentrations of the test compound or positive control.

    • Incubate the plate at 37°C with continuous shaking for 24-48 hours to induce aggregation.

    • After incubation, add ThT solution (final concentration 5 µM) to each well.

    • Measure the fluorescence intensity at an excitation wavelength of ~450 nm and an emission wavelength of ~485 nm.[21]

    • Calculate the percentage of inhibition of Aβ42 aggregation for each concentration of the test compound and determine the IC50 value.

abeta_aggregation Abeta_Monomers Aβ Monomers Oligomers Toxic Oligomers Abeta_Monomers->Oligomers Fibrils Fibrils (Plaques) Oligomers->Fibrils Test_Compound 7-(Hydroxymethyl)-3,4- dihydroquinolin-2(1H)-one Test_Compound->Oligomers Inhibition

Caption: Proposed inhibition of Aβ aggregation by the test compound.

Part 3: Modulation of Tau Protein Phosphorylation

Scientific Rationale: Hyperphosphorylation of the tau protein leads to its dissociation from microtubules and aggregation into NFTs, which are another pathological hallmark of AD.[22][23][24] Identifying compounds that can modulate tau phosphorylation is a key therapeutic strategy.[24]

Protocol: In Vitro Tau Phosphorylation Assay

  • Reagents and Materials:

    • 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (Test Compound)

    • Recombinant human Tau protein

    • Glycogen synthase kinase 3 beta (GSK-3β) or other relevant tau kinase

    • ATP

    • Kinase buffer

    • Phospho-specific tau antibodies (e.g., AT8 for pSer202/pThr205)

    • Secondary antibodies conjugated to HRP

    • ELISA plates or Western blot apparatus

  • Procedure (ELISA-based):

    • Coat a 96-well plate with recombinant tau protein.

    • Prepare a reaction mixture containing the test compound at various concentrations, GSK-3β, and ATP in a kinase buffer.

    • Add the reaction mixture to the tau-coated wells and incubate at 30°C for 1-2 hours.

    • Wash the wells to remove the reaction mixture.

    • Add the primary phospho-specific tau antibody and incubate.

    • Wash and add the HRP-conjugated secondary antibody.

    • Wash and add a suitable HRP substrate (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

    • Calculate the percentage of inhibition of tau phosphorylation and determine the IC50 value.

Assay Key Readout Significance in AD
Tau Phosphorylation AssayLevel of phosphorylated tauHyperphosphorylation is a key pathological event.[22][23][24]
Western Blot AnalysisSpecific phospho-tau epitopesCan identify specific kinases inhibited by the compound.[23]
Part 4: Assessment of Anti-Neuroinflammatory Activity

Scientific Rationale: Neuroinflammation, mediated by microglia and astrocytes, is a critical component of AD pathology.[2][25] Chronic activation of these cells contributes to neuronal damage. Compounds with anti-inflammatory properties may therefore be beneficial.

Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Microglial Cells

  • Reagents and Materials:

    • 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (Test Compound)

    • BV-2 or primary microglial cells

    • Lipopolysaccharide (LPS)

    • Cell culture medium (e.g., DMEM)

    • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)

    • MTT or similar viability assay reagents

  • Procedure:

    • Culture microglial cells in 96-well plates until they reach 80-90% confluency.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours. Include a vehicle control (no LPS) and an LPS-only control.

    • After incubation, collect the cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

    • In a parallel plate, assess cell viability using an MTT assay to ensure that the observed effects are not due to cytotoxicity.

    • Calculate the percentage of inhibition of cytokine release for each concentration of the test compound.

Conclusion and Future Directions

The application notes and protocols outlined in this document provide a comprehensive framework for the initial investigation of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one as a potential therapeutic agent for Alzheimer's disease. Based on the established pharmacology of the quinolin-2(1H)-one scaffold, there is a strong scientific basis to hypothesize that this compound may exhibit beneficial multi-target activities, including AChE inhibition, Aβ anti-aggregation, modulation of tau phosphorylation, and anti-neuroinflammatory effects. Successful outcomes from these in vitro studies would warrant progression to cell-based neuroprotection assays and subsequent in vivo validation in appropriate animal models of Alzheimer's disease.[26][27][28]

References

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  • Creative Biolabs. (n.d.). Tau Phosphorylation Assay Service. Retrieved from [Link]

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  • PubMed. (n.d.). An Introduction to Ultrasensitive Assays for Plasma Tau Detection. Retrieved from [Link]

  • ResearchGate. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease. Retrieved from [Link]

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  • PNAS. (2017). Identification of the Tau phosphorylation pattern that drives its aggregation. Retrieved from [Link]

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  • Journal of Pharmaceutical Research and Reports. (2023). In-Vitro & In-Vivo Screening Models For The Neurodegenerative Diseases: A Review. Retrieved from [Link]

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  • MDPI. (2023). Preliminary In Vitro and In Vivo Insights of In Silico Candidate Repurposed Drugs for Alzheimer’s Disease. Retrieved from [Link]

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  • PubMed Central. (n.d.). Amyloid β-Sheet Mimics that Antagonize Amyloid Aggregation and Reduce Amyloid Toxicity. Retrieved from [Link]

  • ACS Bio & Med Chem Au. (n.d.). Controlling Amyloid Beta Peptide Aggregation and Toxicity by Protease-Stable Ligands. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Retrieved from [Link]

  • MultiPark. (2022). Biomarker reveals inflammatory changes in the brain with Alzheimer's disease. Retrieved from [Link]

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  • PubMed Central. (2020). Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. Retrieved from [Link]

  • PubMed Central. (n.d.). In vivo molecular imaging of neuroinflammation in Alzheimer's disease. Retrieved from [Link]

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Application Notes and Protocols for 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one Derivatives as Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 3,4-dihydroquinolin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Modifications of this core structure have led to the development of agents with a wide range of therapeutic applications.[1] This guide focuses on a specific class of these compounds: 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one derivatives, outlining their potential as anticancer agents and providing detailed protocols for their synthesis and evaluation. While direct literature on the 7-hydroxymethyl derivatives is emerging, we will draw upon the extensive research on closely related 7-substituted analogues to provide a robust framework for investigation.

Part 1: Rationale and Synthetic Strategy

The Promise of 7-Substituted Dihydroquinolinones in Oncology

Research into 7-substituted-3,4-dihydroquinolin-2(1H)-one derivatives has revealed promising anticancer activities. For instance, derivatives of 7-hydroxy-4-methylquinolin-2(1H)-one have demonstrated significant anticancer activity against various cancer cell lines, including renal, CNS, prostate, and non-small cell lung cancer.[2] Similarly, peptide conjugates of 7-amino-3,4-dihydroquinolin-2(1H)-one have been synthesized and evaluated for their biological activities.[3] The 7-position of the dihydroquinolinone ring is a key site for chemical modification, influencing the molecule's interaction with biological targets.[1] The introduction of a hydroxymethyl group at this position offers a unique combination of polarity and hydrogen bonding capability, which could lead to novel interactions with therapeutic targets and improved pharmacokinetic properties.

Proposed Synthetic Pathway

While a specific, detailed synthesis for 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is not extensively documented, a plausible synthetic route can be extrapolated from established methods for related compounds, such as the synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.[1][4][5][6][7] A common approach involves the intramolecular Friedel-Crafts cyclization of a suitably substituted N-phenylpropionamide.

A proposed multi-step synthesis is outlined below:

dot

Synthesis_Pathway A 3-Amino-4-methylbenzoic acid B Methyl 3-amino-4-methylbenzoate A->B Esterification (MeOH, H+) C Methyl 3-acetamido-4-methylbenzoate B->C Acetylation (Ac2O) D Methyl 3-acetamido-4-(bromomethyl)benzoate C->D Bromination (NBS, AIBN) E Methyl 3-acetamido-4-(acetoxymethyl)benzoate D->E Acetate Substitution (NaOAc) F 7-Acetamido-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid methyl ester E->F Intramolecular Cyclization (e.g., Friedel-Crafts) G 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one F->G Hydrolysis & Decarboxylation (Acid or Base)

Caption: Proposed synthetic pathway for 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one.

This proposed pathway is a conceptual framework. The specific reagents and reaction conditions would require optimization and are based on analogous transformations reported in the literature for similar heterocyclic systems.

Part 2: Protocols for In Vitro Anticancer Evaluation

Once synthesized, the novel 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one derivatives must be subjected to a battery of in vitro assays to determine their anticancer potential.

Assessment of Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[8] Metabolically active cells reduce the yellow MTT to a purple formazan, the amount of which is proportional to the number of viable cells.[8]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

dot

MTT_Workflow Start Seed Cells in 96-well Plate Treat Treat with Compound Dilutions Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_Formazan Incubate for 4 hours Add_MTT->Incubate_Formazan Solubilize Add Solubilization Solution (DMSO) Incubate_Formazan->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Value Read->Analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

Evaluation of Apoptosis: Annexin V-FITC/Propidium Iodide (PI) Staining

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells. The Annexin V-FITC/PI assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Cell Cycle Analysis

Many anticancer agents exert their effects by arresting the cell cycle at specific phases (G1, S, or G2/M), preventing cancer cell proliferation.

Protocol:

  • Cell Treatment: Treat cells with the test compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing RNase A and propidium iodide.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.

Part 3: Potential Mechanisms of Action

The anticancer activity of quinolinone derivatives is often attributed to their interaction with various cellular targets and pathways.

Tubulin Polymerization Inhibition

A significant number of quinazolinone and dihydroquinazolinone derivatives have been shown to inhibit tubulin polymerization.[9] By binding to tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9] Some quinolinone-based compounds have also been identified as tubulin-binding tumor-vascular disrupting agents, which not only kill tumor cells directly but also destroy the blood vessels that supply them.[10][11]

Kinase Inhibition

Various protein kinases are crucial for cancer cell growth and survival, making them attractive targets for anticancer drugs. Some quinoline derivatives have been reported to act as inhibitors of kinases such as EGFR and Pim-1.[2] Molecular docking studies of 7-hydroxy-4-methylquinolin-2(1H)-one analogues suggest that they can bind to the ATP-binding site of EGFR.[2]

Induction of Apoptosis and Cell Cycle Arrest

Regardless of the primary molecular target, the ultimate outcome of the action of many quinolinone derivatives is the induction of apoptosis and cell cycle arrest.[12] This can occur through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[12]

Signaling_Pathway cluster_targets Molecular Targets cluster_effects Cellular Effects Compound 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one Derivatives Tubulin Tubulin Compound->Tubulin Inhibition of Polymerization Kinases Protein Kinases (e.g., EGFR, Pim-1) Compound->Kinases Inhibition Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Proliferation_Inhibition Inhibition of Proliferation Kinases->Proliferation_Inhibition G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Kinase_Inhibition Kinase Signal Inhibition Proliferation_Inhibition->Apoptosis

Sources

Application Notes and Protocols: A Comprehensive Guide to Investigating 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one as a Potential MAO-A Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of MAO-A Inhibition and the Quinolinone Scaffold

Monoamine oxidase A (MAO-A) is a critical enzyme in the catabolism of key neurotransmitters, including serotonin and norepinephrine.[1] Its inhibition can lead to an increase in the synaptic availability of these monoamines, a mechanism that has been successfully leveraged in the treatment of depression and anxiety disorders.[1][2] The search for novel, selective, and reversible MAO-A inhibitors with improved safety profiles remains a significant endeavor in neuropharmacology and drug development.

The 3,4-dihydroquinolin-2(1H)-one scaffold has emerged as a promising framework for the design of monoamine oxidase inhibitors. While many derivatives have shown high potency and selectivity for the MAO-B isoform, which is a target for neurodegenerative diseases like Parkinson's, the potential for this scaffold to yield selective MAO-A inhibitors is an area of active investigation.[3][4][5][6] This document provides a detailed guide for the comprehensive investigation of a specific analog, 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, as a potential MAO-A inhibitor. Although preliminary data suggests 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone is a weak MAO-A inhibitor (IC50 of 183 μM) with no activity against MAO-B, the introduction of a hydroxymethyl group at the 7-position warrants a thorough evaluation of its inhibitory potential and neuropharmacological profile.[7][8]

These application notes are designed for researchers, scientists, and drug development professionals, providing a structured workflow from initial in vitro screening to preliminary neuroprotective assessments.

Part 1: Initial In Vitro Characterization of MAO-A Inhibition

The foundational step in this investigation is to quantify the direct inhibitory effect of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one on MAO-A activity. A fluorometric assay is recommended for its high sensitivity and suitability for high-throughput screening.[9][10][11]

Principle of the Fluorometric MAO-A Inhibition Assay

The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-A catalyzed oxidative deamination of a substrate.[1] In a coupled reaction, horseradish peroxidase (HRP) utilizes the generated H₂O₂ to oxidize a non-fluorescent probe (e.g., Amplex® Red) into a highly fluorescent product (resorufin), which can be measured.[1][11] A decrease in the rate of fluorescence generation in the presence of the test compound indicates inhibition of MAO-A.[1]

MAO_A_Assay_Principle Substrate Monoamine Substrate (e.g., p-Tyramine) MAOA MAO-A Substrate->MAOA + O₂ + H₂O Products Aldehyde + NH₃ MAOA->Products H2O2 H₂O₂ MAOA->H2O2 HRP HRP H2O2->HRP Probe Non-fluorescent Probe (e.g., Amplex® Red) Probe->HRP Fluorescent_Product Fluorescent Product (e.g., Resorufin) HRP->Fluorescent_Product Oxidation Test_Compound 7-(Hydroxymethyl)-3,4- dihydroquinolin-2(1H)-one Test_Compound->MAOA Inhibition

Caption: Principle of the fluorometric MAO-A inhibition assay.

Detailed Protocol: Fluorometric MAO-A Inhibition Assay

This protocol is adapted for a 96-well plate format, ideal for determining the half-maximal inhibitory concentration (IC₅₀) of the test compound.

Materials and Reagents:

  • Recombinant human MAO-A enzyme

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)[1]

  • p-Tyramine (substrate for both MAO-A and MAO-B)[1]

  • Amplex® Red (or similar fluorogenic probe)

  • Horseradish Peroxidase (HRP)

  • Clorgyline (a known selective MAO-A inhibitor, as a positive control)[12]

  • 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (Test Compound)

  • DMSO (for dissolving compounds)

  • Black, flat-bottom 96-well microplates[13]

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and clorgyline (e.g., 10 mM in DMSO).

    • Prepare working solutions by serially diluting the stock solutions in MAO Assay Buffer. Ensure the final DMSO concentration in the assay does not exceed 1%.

    • Prepare a working solution of recombinant human MAO-A in chilled MAO Assay Buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.

  • Assay Setup:

    • In a 96-well plate, add 50 µL of the MAO-A enzyme solution to each well.

    • Add 10 µL of the serially diluted test compound or positive control (clorgyline) to the respective wells. For the negative control (100% activity), add 10 µL of assay buffer with the same percentage of DMSO as the compound wells.

    • Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

  • Initiation of Reaction and Measurement:

    • Prepare a Reaction Mix containing p-Tyramine, Amplex® Red, and HRP in MAO Assay Buffer. The final concentrations should be optimized, but typical starting points are 1 mM p-Tyramine, 50 µM Amplex® Red, and 1 U/mL HRP.

    • To initiate the reaction, add 40 µL of the Reaction Mix to all wells.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the fluorescence kinetically for 30-60 minutes, with readings every 1-2 minutes (Excitation: ~535 nm, Emission: ~587 nm).[14]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate of sample / Rate of negative control))

    • Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Expected Results and Interpretation

A dose-dependent decrease in the reaction rate will be observed for an active inhibitor. The resulting IC₅₀ value will quantify the potency of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one as a MAO-A inhibitor. For context, potent inhibitors typically exhibit IC₅₀ values in the nanomolar to low micromolar range.

CompoundTargetExpected IC₅₀ (µM)
7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-oneMAO-ATo be determined
Clorgyline (Positive Control)MAO-A< 0.1
7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-oneMAO-B> 100 (expected inactivity)

To confirm selectivity, the same assay should be performed using recombinant human MAO-B and a selective MAO-B inhibitor like Pargyline or Selegiline as the positive control.[1]

Part 2: Cellular Assays - Assessing Cytotoxicity and Neuroprotective Potential

Before advancing to more complex models, it is crucial to assess the compound's effect on cell viability. A compound that is highly toxic to cells would have limited therapeutic potential, regardless of its enzymatic inhibitory activity. Subsequently, a neuroprotection assay can provide initial insights into the compound's ability to protect neuronal cells from oxidative stress, a downstream consequence of MAO activity.[15]

Cytotoxicity Assessment using the LDH Release Assay

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death.[16] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[17] The amount of LDH in the supernatant is proportional to the number of lysed cells.

LDH_Assay_Workflow cluster_workflow LDH Cytotoxicity Assay Workflow Start Seed Cells in 96-well Plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Test Compound (various concentrations) Incubate1->Treat Incubate2 Incubate (24-48h) Treat->Incubate2 Collect Collect Supernatant Incubate2->Collect Assay Perform LDH Assay on Supernatant Collect->Assay Measure Measure Absorbance Assay->Measure Analyze Calculate % Cytotoxicity Measure->Analyze End Determine CC₅₀ Analyze->End

Caption: Workflow for the LDH cytotoxicity assay.

Protocol: LDH Cytotoxicity Assay

  • Cell Culture:

    • Seed a suitable neuronal cell line (e.g., SH-SY5Y) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one for 24-48 hours.

    • Include three types of controls:

      • Vehicle Control: Cells treated with the vehicle (e.g., DMSO) alone.

      • Positive Control: Cells treated with a known cytotoxic agent (e.g., Triton X-100) to induce maximal LDH release.

      • Medium Blank: Wells with culture medium but no cells.

  • LDH Measurement:

    • Carefully collect the cell culture supernatant.

    • Perform the LDH assay on the supernatant according to the manufacturer's protocol (commercially available kits are recommended). This typically involves the addition of a reaction mixture containing lactate, NAD+, and a tetrazolium salt.[17]

    • Measure the absorbance at the recommended wavelength (usually ~490 nm).

  • Data Analysis:

    • Calculate the percentage of cytotoxicity for each concentration using the formula: % Cytotoxicity = 100 * ((Sample Abs - Vehicle Control Abs) / (Positive Control Abs - Vehicle Control Abs))

    • Determine the CC₅₀ (50% cytotoxic concentration) from the dose-response curve. A high CC₅₀ value is desirable.

Neuroprotection Assay against Oxidative Stress

MAO inhibitors can exert neuroprotective effects by reducing the production of reactive oxygen species (ROS) and aldehydes generated during monoamine metabolism.[18][19] A common in vitro model for this involves challenging neuronal cells with an oxidative stressor like 6-hydroxydopamine (6-OHDA) or H₂O₂.[20]

Protocol: Neuroprotection Assay

  • Pre-treatment:

    • Seed SH-SY5Y cells in a 96-well plate.

    • Pre-treat the cells with non-toxic concentrations of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (determined from the LDH assay) for 2-4 hours.

  • Induction of Oxidative Stress:

    • Challenge the cells with a neurotoxin (e.g., 6-OHDA or H₂O₂) at a concentration known to induce significant cell death (e.g., 50-70%).

  • Incubation:

    • Co-incubate the cells with the test compound and the neurotoxin for 24 hours.

  • Assessment of Cell Viability:

    • Measure cell viability using an appropriate method, such as the MTT assay, which measures mitochondrial reductase activity.[21]

  • Data Analysis:

    • Compare the viability of cells treated with the neurotoxin alone to those pre-treated with the test compound. An increase in cell viability in the pre-treated group indicates a neuroprotective effect.

Part 3: Conceptual Framework for In Vivo Evaluation

Should the in vitro data demonstrate potent MAO-A inhibition and a favorable cytotoxicity/neuroprotection profile, the next logical step is to assess the compound's effects in a living system. In vivo microdialysis is a powerful technique for measuring neurotransmitter levels in specific brain regions of freely moving animals.[22][23][24][25][26]

Objective and Rationale

The primary objective of an in vivo study would be to determine if systemic administration of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one leads to an increase in extracellular levels of serotonin and norepinephrine in a relevant brain region, such as the prefrontal cortex or hippocampus, which would be a direct consequence of MAO-A inhibition in the brain.

Proposed Experimental Design
  • Animal Model:

    • Male Sprague-Dawley rats or C57BL/6 mice are commonly used.

  • Surgical Procedure:

    • Animals would be surgically implanted with a microdialysis guide cannula targeting the desired brain region.

  • Microdialysis and Dosing:

    • After a recovery period, a microdialysis probe would be inserted.

    • Following the collection of baseline dialysate samples, animals would be administered the test compound (e.g., via intraperitoneal injection).

    • Dialysate samples would be collected at regular intervals post-administration.

  • Neurochemical Analysis:

    • The collected dialysate samples would be analyzed for serotonin and norepinephrine content using high-performance liquid chromatography with electrochemical detection (HPLC-ECD), a highly sensitive method for quantifying monoamines.[26]

  • Data Analysis:

    • Neurotransmitter levels post-dosing will be expressed as a percentage of the baseline levels. A significant and sustained increase in serotonin and/or norepinephrine would provide strong evidence of in vivo MAO-A inhibition.

In_Vivo_Microdialysis cluster_invivo In Vivo Microdialysis Workflow Start Implant Microdialysis Guide Cannula in Rat Brain Recovery Surgical Recovery Start->Recovery Probe_Insertion Insert Microdialysis Probe Recovery->Probe_Insertion Baseline Collect Baseline Dialysate Samples Probe_Insertion->Baseline Dosing Administer Test Compound Baseline->Dosing Post_Dosing Collect Post-Dosing Dialysate Samples Dosing->Post_Dosing Analysis Analyze Samples via HPLC-ECD Post_Dosing->Analysis Data Quantify Serotonin & Norepinephrine Levels Analysis->Data End Confirm In Vivo Target Engagement Data->End

Caption: Conceptual workflow for in vivo microdialysis study.

Conclusion

This document outlines a comprehensive, multi-tiered approach to investigate 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one as a potential MAO-A inhibitor. By systematically progressing from in vitro enzymatic assays to cellular models of cytotoxicity and neuroprotection, and finally to a conceptual in vivo framework, researchers can build a robust data package to evaluate the therapeutic potential of this compound. Each step is designed to provide critical information that informs the decision to proceed to the next, more complex stage of investigation, ensuring a logical and resource-efficient drug discovery process.

References

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  • Tasset, I., et al. (2015). Neuroprotective effects of the monoamine oxidase inhibitor tranylcypromine and its amide derivatives against Aβ(1-42)-induced toxicity. PubMed.
  • Shamsi, M., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. RSC Publishing.
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Application Notes and Protocols for Cell-Based Assays Using 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The 3,4-dihydroquinolin-2(1H)-one core is a "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a diverse range of biological targets.[1] Compounds bearing this moiety have demonstrated a wide spectrum of pharmacological activities, including phosphodiesterase inhibition and interactions with crucial central nervous system (CNS) receptors like serotonin and dopamine.[2] Notably, the 7-hydroxy-substituted analog of this scaffold is a key intermediate in the synthesis of aripiprazole, an FDA-approved medication for schizophrenia.[3][4]

This application note focuses on 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one , a derivative of this potent pharmacophore. While the direct biological targets of this specific analog are still under active investigation, its structural similarity to known CNS-active agents and other biologically active quinolinones suggests significant therapeutic potential.[2][5] For instance, related quinolinone hybrids have been shown to possess antitumor properties by inducing apoptosis.[6]

This guide provides a comprehensive suite of cell-based assay protocols designed to elucidate the biological activity of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. We will detail methodologies to assess its impact on fundamental cellular processes, including cell viability, proliferation, and apoptosis. Furthermore, we will explore its potential influence on a key signaling pathway, NF-κB, which is implicated in both inflammatory responses and cancer biology.[6] These protocols are designed for researchers in drug discovery, pharmacology, and cell biology to build a comprehensive biological profile of this promising compound.

Section 1: Foundational Cellular Health and Viability Assays

A primary step in characterizing any novel compound is to determine its effect on cell viability and cytotoxicity. This allows for the determination of a suitable concentration range for subsequent, more specific assays, and provides initial insights into the compound's therapeutic window.

Principle of Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[7][8] In living cells, mitochondrial dehydrogenases cleave the yellow tetrazolium salt MTT into purple formazan crystals.[8][9] The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[7][10]

MTT_Workflow cluster_plate 96-Well Plate A Seed Cells B Add Compound (7-Hydroxymethyl-3,4- dihydroquinolin-2(1H)-one) A->B Adherence C Incubate (24-72h) B->C Treatment D Add MTT Reagent C->D Metabolism E Incubate (4h) D->E Formazan Formation F Add Solubilization Solution E->F Crystal Dissolution G Measure Absorbance (570 nm) F->G Quantification

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol: MTT Assay

Materials:

  • 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (properly solubilized, e.g., in DMSO)

  • Target cell line (e.g., HeLa, A549, SH-SY5Y)

  • Complete cell culture medium

  • MTT solution (5 mg/mL in sterile PBS)[8]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[11]

  • 96-well flat-bottom sterile plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm[8][11]

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[9]

  • Compound Treatment: Prepare serial dilutions of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls (e.g., DMSO at the same final concentration as in the compound-treated wells) and medium-only blanks.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[7][10]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.[7][11] During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well.[7][11] To ensure complete dissolution of the formazan crystals, the plate can be placed on an orbital shaker for 15 minutes.[8][9]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[7][8]

Data Analysis:

  • Subtract the average absorbance of the medium-only blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration of the compound using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Concentration (µM)Mean Absorbance (570 nm)% Viability
Vehicle Control1.25100
11.2297.6
101.1592.0
500.8870.4
1000.6148.8
2000.3528.0

Table 1: Representative data from an MTT assay showing the dose-dependent effect of a hypothetical compound on cell viability.

Section 2: Investigating the Induction of Apoptosis

Should the foundational assays indicate a cytotoxic effect, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a key pathway often modulated by anti-cancer agents. A hallmark of apoptosis is the activation of a family of cysteine proteases known as caspases.

Principle of Apoptosis Detection: Caspase-3/7 Activity Assay

Caspases-3 and -7 are key effector caspases that execute the final stages of apoptosis.[5] Commercially available assays provide a pro-luminescent or pro-fluorescent substrate containing the tetrapeptide sequence DEVD, which is specifically recognized and cleaved by active caspases-3 and -7.[5][12] The resulting luminescent or fluorescent signal is directly proportional to the amount of caspase-3/7 activity in the cell lysate.[13]

Caspase_Workflow cluster_plate Assay Plate cluster_mechanism Mechanism A Seed Cells and Treat with Compound B Add Caspase-Glo® 3/7 Reagent (Lysis and Substrate) A->B Add-Mix C Incubate at Room Temp (30 min - 3h) B->C Reaction D Measure Luminescence C->D Read E Apoptotic Cell F Active Caspase-3/7 E->F activates G Pro-luminescent Substrate (DEVD) F->G cleaves H Luciferin + Light G->H releases

Caption: Workflow of a luminescent "add-mix-measure" caspase-3/7 assay.

Detailed Protocol: Caspase-Glo® 3/7 Assay

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega or equivalent)[12][14]

  • Cells seeded and treated with 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one in a white-walled 96-well plate

  • Positive control for apoptosis (e.g., Staurosporine)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Assay Plate Preparation: Seed cells in a white-walled 96-well plate and treat with various concentrations of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one and a positive control (e.g., 1 µM Staurosporine) for a predetermined time (e.g., 6, 12, or 24 hours). Include vehicle-only controls.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Substrate with the provided buffer to create the Caspase-Glo® 3/7 Reagent.[13][14] Allow the reagent to equilibrate to room temperature before use.

  • Reagent Addition: Remove the assay plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[14]

  • Signal Development: Mix the contents of the wells by placing the plate on a plate shaker at a low speed (300-500 rpm) for 30 seconds. Incubate the plate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a luminometer.

Data Analysis:

  • Subtract the average luminescence of the no-cell control wells from all other readings.

  • Calculate the fold change in caspase activity relative to the vehicle control. Fold Change = (Luminescence of treated cells) / (Luminescence of vehicle control cells)

  • Plot the fold change against the compound concentration.

TreatmentMean Luminescence (RLU)Fold Change vs. Vehicle
Vehicle Control15,0001.0
Compound (50 µM)60,0004.0
Compound (100 µM)120,0008.0
Staurosporine (1 µM)150,00010.0

Table 2: Representative data from a Caspase-Glo® 3/7 assay demonstrating induction of apoptosis.

Section 3: Assessing Effects on Cell Proliferation

In addition to cytotoxicity, a compound may exert cytostatic effects by inhibiting cell proliferation. The BrdU incorporation assay is a widely used method to quantify DNA synthesis, a hallmark of proliferating cells.

Principle of Proliferation Measurement: BrdU Incorporation Assay

5-bromo-2'-deoxyuridine (BrdU) is a synthetic analog of thymidine.[3] When added to cell culture, it is incorporated into newly synthesized DNA during the S-phase of the cell cycle.[2][3] Incorporated BrdU can then be detected using a specific anti-BrdU antibody, typically conjugated to a fluorescent dye or an enzyme for colorimetric detection.[15][16]

BrdU_Workflow cluster_workflow BrdU Assay Workflow A Seed Cells & Treat with Compound B Pulse with BrdU Labeling Solution A->B Incubate C Fix, Permeabilize, & Denature DNA B->C Prepare D Incubate with Anti-BrdU Antibody C->D Detect E Add Secondary Antibody/Substrate D->E Amplify F Measure Signal (Fluorescence/Absorbance) E->F Quantify

Caption: General workflow for a BrdU cell proliferation assay.

Detailed Protocol: BrdU Cell Proliferation ELISA

Materials:

  • BrdU Cell Proliferation Assay Kit (e.g., from Abcam, Thermo Fisher Scientific)

  • Cells seeded and treated with 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one in a 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with the compound as described in the MTT protocol. The incubation time should be at least one full cell cycle length.

  • BrdU Labeling: Add BrdU labeling solution to each well at a final concentration of 10 µM.[15][17] Incubate for 2-24 hours, depending on the cell division rate.[3][17]

  • Fixation and Denaturation: Remove the labeling medium. Add Fix/Denaturing solution to each well and incubate for 30 minutes at room temperature. This step simultaneously fixes the cells and denatures the DNA to allow antibody access to the incorporated BrdU.[16]

  • Antibody Incubation: Wash the wells with wash buffer. Add the anti-BrdU detector antibody and incubate for 1 hour at room temperature.

  • Secondary Antibody and Substrate: Wash the wells. Add the secondary antibody conjugate (e.g., HRP-conjugate) and incubate for 30 minutes. Following another wash step, add the colorimetric substrate (e.g., TMB).

  • Signal Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).

Data Analysis:

  • Subtract background absorbance.

  • Calculate the percentage of proliferation relative to the vehicle control. % Proliferation = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

  • Plot the percentage of proliferation against the compound concentration to determine the IC₅₀ for proliferation inhibition.

Section 4: Probing a Potential Mechanism of Action - NF-κB Signaling

Given the diverse activities of the quinolinone scaffold, investigating a central signaling pathway like Nuclear Factor-kappa B (NF-κB) is a valuable step. NF-κB plays a critical role in regulating immune and inflammatory responses, cell survival, and proliferation.[6] Its dysregulation is implicated in various diseases, including cancer and neuroinflammatory disorders.

Principle of NF-κB Reporter Assay

This assay utilizes a cell line that has been engineered to contain a luciferase reporter gene under the control of NF-κB response elements.[4] When the NF-κB pathway is activated, the transcription factor translocates to the nucleus and binds to these response elements, driving the expression of luciferase.[6] The amount of light produced upon addition of the luciferin substrate is proportional to the level of NF-κB transcriptional activity.[4][6]

Detailed Protocol: NF-κB Luciferase Reporter Assay

Materials:

  • NF-κB reporter cell line (e.g., HEK293-NF-κB-luc)

  • 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

  • NF-κB activator (e.g., TNF-α)

  • Luciferase Assay System (e.g., from Promega, INDIGO Biosciences)

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells in a white, opaque 96-well plate and allow them to attach overnight.

  • Pre-treatment (Inhibition Mode): To test for inhibitory effects, pre-treat the cells with various concentrations of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one for 1-2 hours.

  • Activation: Add an NF-κB activator, such as TNF-α (final concentration of 10 ng/mL), to the wells (except for the unstimulated control).

  • Incubation: Incubate the plate for 6-24 hours at 37°C.[4]

  • Cell Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add the luciferase assay reagent, which lyses the cells and contains the luciferin substrate.[6] Immediately measure the luminescence using a luminometer.

Data Analysis:

  • Calculate the percentage of inhibition of NF-κB activity. % Inhibition = 100 - [((Luminescence of treated+activated cells) / (Luminescence of activated-only cells)) x 100]

  • Plot the percentage of inhibition against the compound concentration.

Conclusion and Forward Outlook

The protocols detailed in this application note provide a robust framework for the initial characterization of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. By systematically evaluating its effects on cell viability, apoptosis, and proliferation, researchers can establish a foundational understanding of its biological activity. Further investigation into specific signaling pathways, such as the NF-κB pathway proposed here, will help to elucidate its mechanism of action. The versatility of the 3,4-dihydroquinolin-2(1H)-one scaffold suggests that this compound could hold significant promise, and these assays represent the critical first steps in unlocking its therapeutic potential. All assays should be validated according to established guidelines to ensure data integrity and reliability for regulatory consideration.

References

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Center for Biotechnology Information (US). Retrieved from [Link]

  • MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved from [Link]

  • BrdU Staining Protocol. (n.d.). Creative Diagnostics. Retrieved from [Link]

  • Human NF-κB Reporter Assay System. (n.d.). INDIGO Biosciences. Retrieved from [Link]

  • Cell Proliferation Assay by Flow Cytometry (BrdU and PI Staining). (2012). Bio-protocol. Retrieved from [Link]

  • Caspase 3/7 Activity. (2022). protocols.io. Retrieved from [Link]

  • Human NF-κB Reporter Assay System. (n.d.). INDIGO Biosciences. Retrieved from [Link]

  • Human NF-κB Reporter Assay System. (n.d.). INDIGO Biosciences. Retrieved from [Link]

  • Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. (n.d.). Molecular Devices. Retrieved from [Link]

  • Caspase-3, 7 Activity Assay Kit. (2023). Boster Biological Technology. Retrieved from [Link]

  • NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. (2020). Journal of Visualized Experiments. Retrieved from [Link]

  • Guidance for Industry: Potency Tests for Cellular and Gene Therapy Products. (2011). U.S. Food and Drug Administration. Retrieved from [Link]

  • A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. (2022). Cell & Gene. Retrieved from [Link]

  • Potency Assay Guide. (n.d.). Pharmaron. Retrieved from [Link]

  • Guidance for Industry. (n.d.). Regulations.gov. Retrieved from [Link]

  • Potency of Cell and Gene Medicinal Products: New FDA Guideline. (2024). DLRC Group. Retrieved from [Link]

  • Al-Bayati, R. I., Ahamad, M. R., & Ahamed, L. S. (2015). Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives. American Journal of Organic Chemistry, 5(4), 125-135. Retrieved from [Link]

  • 7-Hydroxy-3,4-dihydrocarbostyril. (n.d.). PubChem. Retrieved from [Link]

  • Biologically active 7-hydroxycoumarin derivatives. (n.d.). ResearchGate. Retrieved from [Link]

  • In Vivo Biological Evaluation of Ethyl 4-(7-hydroxy-4-methyl-2-oxoquinolin-1-ylamino)-coumarin-3-carboxylate as an Antitumor Agent. (2020). Anticancer Agents in Medicinal Chemistry. Retrieved from [Link]

  • Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential. (2023). Pharmaceuticals. Retrieved from [Link]

  • Drug/Lead Compound Hydroxymethylation as a Simple Approach to Enhance Pharmacodynamic and Pharmacokinetic Properties. (2020). Frontiers in Chemistry. Retrieved from [Link]

  • Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (2006). Google Patents.

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Application Note & Protocols: Strategic Functionalization of the 7-Position in Dihydroquinolin-2(1H)-one for Robust SAR Studies

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in medicinal chemistry.

Abstract: The 3,4-dihydroquinolin-2(1H)-one core is a privileged scaffold in modern drug discovery, forming the backbone of several FDA-approved drugs like aripiprazole and cilostazol.[1] Its rigid structure and synthetic tractability make it an ideal starting point for developing novel therapeutics. Specifically, the 7-position of the aromatic ring offers a key vector for chemical modification, allowing for fine-tuning of a compound's pharmacological profile. This guide provides a detailed exploration of synthetic strategies and step-by-step protocols for the functionalization of this position, contextualized within the framework of Structure-Activity Relationship (SAR) studies. We will explain the causality behind experimental choices, provide self-validating protocols, and present a clear analysis of how modifications at the 7-position can drive potency, selectivity, and desirable pharmacokinetic properties.

The Strategic Importance of the 7-Position

In the quest for potent and selective modulators of biological targets, the dihydroquinolin-2(1H)-one scaffold provides a robust foundation. Modifications on this core are typically explored at three main regions: the N1-position of the lactam, the C3/C4 positions of the saturated ring, and the C5-C8 positions of the benzo-fused ring. The 7-position is particularly strategic for several reasons:

  • Vector for Exploration: It projects into a solvent-exposed region in many enzyme and receptor binding pockets, allowing for the introduction of a wide variety of functional groups without causing detrimental steric clashes.

  • Modulation of Electronics: As part of the aromatic system, substituents at C7 directly influence the electron density of the entire ring system. This can alter key parameters like the pKa of the lactam nitrogen or other ionizable groups, which can be critical for target engagement and cell permeability.[2]

  • Physicochemical Property Tuning: The 7-position is an ideal handle for modulating crucial drug-like properties such as lipophilicity (LogP), polar surface area (PSA), and metabolic stability, which are essential for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.

The following diagram illustrates the strategic workflow for leveraging the 7-position in a typical drug discovery campaign.

SAR_Workflow cluster_0 Synthesis & Derivatization cluster_1 Screening & Analysis cluster_2 Optimization Start Core Scaffold (Dihydroquinolin-2(1H)-one) Intermediate Key Intermediate (e.g., 7-Bromo or 7-Amino) Start->Intermediate Install Handle Library Diverse C7-Substituted Analog Library Intermediate->Library Parallel Synthesis (e.g., Cross-Coupling) Screening Biological Screening (Potency, Selectivity) Library->Screening SAR SAR Analysis (Identify Trends) Screening->SAR ADME ADME Profiling (Solubility, Stability) SAR->ADME Design Design Next-Gen Analogs ADME->Design Design->Intermediate Refined Synthesis Lead Lead Candidate Design->Lead Meets Criteria

Caption: Workflow for C7-functionalization in SAR studies.

Core Synthetic Protocols for C7-Functionalization

A robust SAR campaign relies on efficient and versatile chemistry to generate a diverse library of analogs. The following protocols detail the synthesis of key intermediates and their subsequent elaboration, providing reliable pathways to novel chemical matter.

Synthesis of a Versatile Precursor: 7-Amino-3,4-dihydroquinolin-2(1H)-one

The 7-amino derivative is an exceptionally useful intermediate. The amine can be acylated, alkylated, or, most powerfully, converted into a diazonium salt, which opens the door to a vast array of Sandmeyer and related reactions. The most common route begins with the nitration of the parent scaffold followed by reduction.

Protocol 1: Synthesis of 7-Amino-3,4-dihydroquinolin-2(1H)-one

Step A: Nitration of 3,4-Dihydroquinolin-2(1H)-one

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3,4-dihydroquinolin-2(1H)-one (1.0 eq).

  • Dissolution & Cooling: Add concentrated sulfuric acid (H₂SO₄, ~5 mL per gram of starting material) and stir until fully dissolved. Cool the mixture to 0 °C in an ice-water bath.

  • Nitration: Add fuming nitric acid (HNO₃, 1.1 eq) dropwise via a syringe pump over 30 minutes, ensuring the internal temperature does not exceed 5 °C. The regioselectivity is driven by the activating, ortho-para directing amide group, with the 7-position being the major product due to reduced steric hindrance compared to the 5-position.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. A yellow precipitate (7-nitro-3,4-dihydroquinolin-2(1H)-one) will form.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral (pH ~7), and then with a small amount of cold ethanol. Dry the solid under vacuum.

Step B: Reduction of the Nitro Group

  • Setup: To a round-bottom flask, add the 7-nitro-3,4-dihydroquinolin-2(1H)-one (1.0 eq) and ethanol (or methanol) as the solvent.

  • Catalyst Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq). The use of SnCl₂ is a classic and reliable method for the reduction of aromatic nitro groups in the presence of other reducible functionalities like the lactam.

  • Reaction: Heat the mixture to reflux (typically 70-80 °C) and stir for 3-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This will precipitate tin salts.

  • Extraction: Dilute with ethyl acetate and filter the mixture through a pad of Celite® to remove the inorganic salts. Transfer the filtrate to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 7-amino-3,4-dihydroquinolin-2(1H)-one as a solid.

Self-Validation:

  • TLC: Monitor reaction progress. The product should have a different Rf value and may be visualized with a UV lamp or an appropriate stain (e.g., ninhydrin for the amine).

  • ¹H NMR: Confirm the disappearance of the nitro-aromatic protons and the appearance of a new broad singlet corresponding to the -NH₂ group, along with a characteristic upfield shift of the aromatic protons.

  • Mass Spectrometry: Confirm the expected molecular weight of the product (C₉H₁₀N₂O, MW: 162.19).

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

For direct C-C bond formation to introduce aryl or heteroaryl moieties, the Suzuki-Miyaura coupling is an indispensable tool. This requires a halogenated precursor, such as 7-bromo-3,4-dihydroquinolin-2(1H)-one, which can be synthesized from the 7-amino derivative via a Sandmeyer reaction or through direct bromination of the parent scaffold.

Protocol 2: Suzuki-Miyaura Coupling at the 7-Position

  • Setup: In a microwave vial or Schlenk tube, combine 7-bromo-3,4-dihydroquinolin-2(1H)-one (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Catalyst System: Add a palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), ~0.05 eq) or a more active pre-catalyst system like Pd₂(dba)₃ with a ligand like SPhos or XPhos. The choice of catalyst and ligand is critical and depends on the electronic and steric nature of the coupling partners.

  • Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane/water or DME/water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Reaction: Heat the reaction to 80-120 °C (conventional heating) or 120-150 °C (microwave heating) for the specified time (30 min to 12 h), monitoring by TLC or LC-MS.

  • Work-up: After cooling, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel to obtain the 7-aryl-3,4-dihydroquinolin-2(1H)-one product.

Causality Behind Choices:

  • Base: The base is required to activate the boronic acid to form the more nucleophilic boronate species, which participates in the transmetalation step of the catalytic cycle.

  • Ligand: The phosphine ligand stabilizes the palladium center, facilitates oxidative addition and reductive elimination, and prevents the precipitation of palladium black.

  • Degassing: Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II), halting the catalytic cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)-Br(L₂) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)-R(L₂) Transmetal->PdII_Both Boronate R-B(OH)₃⁻ Boronate->Transmetal Base Base (e.g., K₂CO₃) Base->Boronate BoronicAcid R-B(OH)₂ BoronicAcid->Boronate RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product ArylHalide Ar-Br (Substrate) ArylHalide->OxAdd

Caption: Simplified catalytic cycle of the Suzuki reaction.

Interpreting Results: A Framework for SAR Analysis

Once a library of 7-substituted analogs has been synthesized and tested, the critical task of SAR analysis begins. The goal is to build a predictive model of how different functionalities at the 7-position impact biological activity.

Studies on quinoline-based compounds have provided valuable insights. For example, in the context of antiplasmodial agents, substitutions at the 7-position showed clear trends.[2][3] While 7-Iodo and 7-Bromo analogs retained high activity, 7-Fluoro, 7-Trifluoromethyl, and 7-Methoxy analogs were significantly less active.[3] This suggests that for that specific target, a combination of size and electronic properties is crucial. Similarly, in the development of mGluR5 antagonists, the introduction of aryl groups at the 7-position was a key strategy.[4][5]

The following table summarizes hypothetical SAR data to illustrate how these relationships can be systematically evaluated.

Compound ID C7-Substituent (R) Structure Potency (IC₅₀, nM) LogP (calc.) SAR Interpretation
Parent -HR = H15001.8Baseline activity.
1a -BrR = Br502.5Halogen bond donor and increased lipophilicity significantly improve potency.
1b -OCH₃R = OCH₃8001.9H-bond acceptor, minimal change in size. Modest improvement suggests electronics are important.
1c -CF₃R = CF₃4502.7Strong electron-withdrawing group. Potency is moderate, suggesting lipophilicity helps but electronics may not be optimal.
1d -NH₂R = NH₂2501.2H-bond donor. Good activity despite lower lipophilicity. Potential for key interaction.
1e -PhenylR = Phenyl253.5Significant increase in potency. Suggests a large hydrophobic pocket that can be further explored.
1f -SO₂NH₂R = SO₂NH₂151.1Potent analog. The sulfonamide acts as a strong H-bond donor/acceptor, indicating a key polar interaction is possible.

Key Takeaways from SAR Analysis:

  • Hydrophobicity: Increased lipophilicity (e.g., -Br, -Phenyl) appears to correlate with higher potency, suggesting the C7 vector points towards a hydrophobic region of the target.

  • Hydrogen Bonding: The high potency of the sulfonamide (1f) and the activity of the amine (1d) indicate the presence of nearby hydrogen bond acceptors or donors in the binding site. This is a critical insight for future design.

  • Electronics: The difference between the methoxy (1b) and trifluoromethyl (1c) analogs suggests that simply having an electron-withdrawing or -donating group is not enough; the specific nature of the interaction is key.

This systematic approach allows researchers to move from scattered data points to actionable intelligence, guiding the design of the next generation of compounds with improved potency and optimized properties.

References

  • Madrid, P. B., & De, D. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(27), 5325-5332. [Link]

  • van der Mey, M., & Visser, S. A. (2017). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Current Medicinal Chemistry, 24(35), 3863-3883. [Link]

  • Zhang, P., et al. (2010). Structure-Activity Relationships in a Novel Series of 7-Substituted-Aryl Quinolines and 5-Substituted-Aryl Benzothiazoles at the Metabotropic Glutamate Receptor Subtype 5. Bioorganic & Medicinal Chemistry, 18(9), 3026-35. [Link]

  • Zhang, P., et al. (2010). Structure-activity relationships in a novel series of 7-substituted-aryl quinolines and 5-substituted-aryl benzothiazoles at the metabotropic glutamate receptor subtype 5. Bioorganic & Medicinal Chemistry, 18(9), 3026-3035. [Link]

  • Küçükbay, H., et al. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie, 354(11), e2100122. [Link]

  • Egan, T. J., et al. (2000). Structure-Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry, 43(2), 283-291. [Link]

  • Toma, E. (1989). Structure--activity relationship of quinolones. Clinical and Investigative Medicine, 12(1), 7-9. [Link]

  • Di Mola, A., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(22), 12015-12028. [Link]

  • Martin, C. (2022). Toward Demonstrating the Synthetic Utility of 7-substituted-quinolin-2(1H)-ones in Organic Synthesis. Gettysburg College Open Educational Resources. [Link]

Sources

Large-scale synthesis of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scalable Synthesis of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one for Preclinical Evaluation

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, a key scaffold of interest for preclinical drug development. The 3,4-dihydro-2(1H)-quinolinone core is present in numerous pharmacologically active compounds, including several FDA-approved drugs.[1] This guide details a robust and scalable two-stage synthetic strategy, commencing with the well-established synthesis of the pivotal intermediate, 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one, followed by its conversion to the target hydroxymethyl derivative. The protocols are designed to be reproducible and yield high-purity material suitable for rigorous preclinical evaluation, including pharmacology and toxicology studies.[2] We emphasize the rationale behind key process decisions, safety considerations, and appropriate analytical quality control measures to ensure a self-validating and reliable production workflow.

Introduction and Strategic Rationale

The 3,4-dihydro-2(1H)-quinolinone moiety is a privileged scaffold in medicinal chemistry, forming the structural basis for drugs such as the antipsychotic aripiprazole and the antiplatelet agent cilostazol.[1] The functionalization of this core, particularly at the 7-position, is a critical determinant of biological activity. 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one represents a valuable analog, potential metabolite, or synthetic precursor for novel therapeutic agents. Its availability in significant quantities and high purity is essential for advancing preclinical campaigns.

The synthetic strategy outlined herein was developed with scalability and efficiency as primary objectives. It leverages a common and cost-effective industrial route to produce the key precursor, 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (also known as Aripiprazole Impurity A), followed by a targeted functional group transformation.[3][4]

The overall synthetic workflow is depicted below:

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Functionalization & Final Product A N-(3-methoxyphenyl)-3-chloropropionamide B 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one A->B  AlCl₃, Friedel-Crafts Acylation / Demethylation C 7-Formyl-3,4-dihydroquinolin-2(1H)-one B->C  Formylation (e.g., Duff Reaction) D 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one C->D  Selective Reduction (e.g., NaBH₄)

Figure 1: Two-stage workflow for the synthesis of the target compound.

This approach was selected for several reasons:

  • Convergent Strategy: It breaks down the synthesis into two distinct, high-yielding stages.

  • Validated Precursor Synthesis: The synthesis of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one from N-(3-methoxyphenyl)-3-chloropropionamide is a known industrial process, ensuring reliability and access to the key intermediate.[5]

  • Chemoselectivity: The final reduction step is highly selective for the aldehyde, preserving the lactam carbonyl group and ensuring product integrity.

Detailed Synthesis Protocols

Stage 1: Large-Scale Synthesis of 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Intermediate I)

This stage employs an intramolecular Friedel-Crafts acylation followed by in-situ demethylation. The use of N-(3-methoxyphenyl)-3-chloropropionamide is preferred over the hydroxyphenyl analog on a large scale to avoid potential side reactions associated with the free phenol.[5]

Reaction Scheme:

G Start N-(3-methoxyphenyl)-3-chloropropionamide Intermediate AlCl₃ Complex Start->Intermediate AlCl₃ (Lewis Acid) Product 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one Intermediate->Product Heat (140-150 °C) Intramolecular Cyclization & Demethylation

Figure 2: Reaction mechanism for the synthesis of Intermediate I.

Materials & Reagents:

ReagentCAS NumberMolar Mass ( g/mol )Quantity (kg)Moles (mol)Molar Eq.
N-(3-methoxyphenyl)-3-chloropropionamide5264-44-8213.6510.046.811.0
Aluminum Chloride (AlCl₃), Anhydrous7446-70-0133.3418.7140.43.0
Deionized Water7732-18-518.02100 L--
Hydrochloric Acid (37%)7647-01-036.46As needed--
Isopropanol (IPA)67-63-060.10As needed--

Protocol:

  • Reactor Setup: Charge a 200 L glass-lined reactor with anhydrous aluminum chloride (18.7 kg). The reactor must be inerted with nitrogen and equipped with a robust overhead stirrer, temperature probe, and a scrubber system for HCl gas.

  • Reagent Addition: Begin slow, portion-wise addition of N-(3-methoxyphenyl)-3-chloropropionamide (10.0 kg) to the AlCl₃ under vigorous stirring. The addition rate should be controlled to maintain the internal temperature below 40 °C.

  • Reaction: After the addition is complete, slowly heat the reaction mixture to 140-150 °C. Maintain this temperature for 3-4 hours. The reaction progress can be monitored by TLC or HPLC analysis of quenched aliquots.

  • Quenching: Cool the reactor to below 50 °C. In a separate vessel, prepare 100 L of chilled deionized water. Very slowly and carefully, transfer the reaction mass into the chilled water under vigorous stirring. Caution: This is a highly exothermic process, and significant HCl gas will be evolved. Ensure adequate cooling and ventilation.

  • Precipitation & Isolation: The product will precipitate from the aqueous solution. Adjust the pH to 1-2 with concentrated HCl if necessary to ensure complete precipitation. Stir the resulting slurry for 1-2 hours at room temperature.

  • Filtration and Washing: Filter the solid product using a suitable filter press or centrifuge. Wash the filter cake thoroughly with deionized water until the filtrate is neutral (pH 6-7).

  • Recrystallization: Transfer the wet cake to a clean reactor and add isopropanol (approx. 5 volumes). Heat to reflux to dissolve the solid, then cool slowly to 0-5 °C to induce crystallization.

  • Drying: Filter the purified solid and wash with a small amount of cold isopropanol. Dry the product under vacuum at 60-70 °C until a constant weight is achieved.

  • Yield & Quality Control: The expected yield is 6.5-7.5 kg (85-98%). The product should be characterized by ¹H NMR, Mass Spectrometry, and HPLC (Purity >99%). The melting point should be consistent with literature values (approx. 233-237 °C).[6]

Stage 2: Synthesis of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (Final Product)

This stage involves the formylation of the electron-rich aromatic ring of Intermediate I at the ortho position to the activating hydroxyl group, followed by a selective reduction of the resulting aldehyde.

Protocol:

2.1. Step A: Formylation via Duff Reaction

  • Reactor Setup: To a 100 L reactor, add hexamethylenetetramine (HMTA, 5.5 kg, 39.2 mol) and glacial acetic acid (50 L). Stir until a clear solution is obtained.

  • Reagent Addition: Add 7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Intermediate I , 5.4 kg, 33.1 mol).

  • Reaction: Heat the mixture to 100-110 °C and maintain for 6-8 hours.

  • Hydrolysis: Cool the reaction to 80 °C and add a mixture of water (25 L) and concentrated HCl (25 L). Re-heat to reflux for 1 hour to hydrolyze the intermediate imine.

  • Isolation: Cool the mixture to room temperature. The formylated product will precipitate. Filter the solid, wash with water, and dry to yield 7-formyl-3,4-dihydroquinolin-2(1H)-one.

2.2. Step B: Selective Aldehyde Reduction

  • Reactor Setup: Suspend the crude 7-formyl-3,4-dihydroquinolin-2(1H)-one (approx. 6.0 kg, 31.4 mol) in a mixture of methanol (60 L) and dichloromethane (30 L) in a 200 L reactor.

  • Reduction: Cool the suspension to 0-5 °C. Add sodium borohydride (NaBH₄, 1.8 kg, 47.6 mol) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction at 0-5 °C for 2-3 hours until the reaction is complete (monitored by HPLC).

  • Quenching: Slowly add acetone (5 L) to quench any excess NaBH₄. Then, carefully add 1M HCl to adjust the pH to ~7.

  • Work-up: Concentrate the mixture under reduced pressure to remove the organic solvents. The product will precipitate from the remaining aqueous layer.

  • Purification: Filter the solid, wash with cold water, and then recrystallize from an appropriate solvent system (e.g., Ethanol/Water) to achieve high purity.

  • Drying: Dry the final product under vacuum at 50-60 °C.

  • Final Characterization: The final product, 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, should be fully characterized (¹H NMR, ¹³C NMR, MS, HPLC) to confirm its identity and establish a purity of >99.5% for preclinical use.

Process Safety and Hazard Analysis

  • Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and HCl gas. Must be handled in a dry, inert atmosphere. Personal protective equipment (PPE), including respiratory protection, is mandatory.

  • Quenching Steps: Both the AlCl₃ reaction quench and the NaBH₄ quench are highly exothermic and release gas (HCl and H₂, respectively). These steps must be performed with extreme caution, slow addition rates, and adequate cooling and ventilation.

  • Solvents: Flammable solvents are used. The reactor and all equipment must be properly grounded to prevent static discharge.

Conclusion

This application note provides a detailed, scalable, and reliable protocol for the synthesis of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. By utilizing a validated industrial precursor synthesis and a robust two-step functionalization, this method is capable of producing multi-kilogram quantities of the target compound at a purity level suitable for demanding preclinical studies. The emphasis on process control, safety, and analytical validation ensures that the resulting material meets the stringent requirements for drug development.

References

  • Meiring, L., Petzer, J. P., & Petzer, A. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. Mini reviews in medicinal chemistry, 18(10), 828–836. [Link]

  • Pharmaffiliates. (n.d.). Aripiprazole - Impurity A. Retrieved January 6, 2026, from [Link]

  • Google Patents. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof.
  • Singh, K. (2018). Preclinical Drug Development. In Encyclopedia of Pharmacy Practice and Clinical Pharmacy. ResearchGate. [Link]

  • Giordanetto, F. (Ed.). (2016). Early Drug Development: Bringing a Preclinical Candidate to the Clinic. Wiley-VCH. [Link]

Sources

Analytical techniques for quality control of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analytical Quality Control of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

Abstract

This comprehensive guide provides detailed analytical methodologies for the quality control of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, a critical quinolinone-class pharmaceutical intermediate. Ensuring the identity, purity, and overall quality of such intermediates is paramount, as it directly impacts the reproducibility of downstream synthesis, the impurity profile of the final Active Pharmaceutical Ingredient (API), and regulatory compliance.[1] This document outlines field-proven protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The methodologies are designed to be robust and are grounded in the principles of international regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[1][2][3]

Introduction: The Imperative for Rigorous Intermediate Quality Control

7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one belongs to a class of heterocyclic compounds that are foundational scaffolds in medicinal chemistry. As a pharmaceutical intermediate, its quality attributes—such as purity, impurity levels, and structural integrity—are not merely process parameters but are critical determinants of the final drug product's safety and efficacy.[4] A well-defined and rigorously controlled intermediate minimizes batch-to-batch variability and prevents the introduction of deleterious impurities into the final API.[1]

This application note serves as a practical, hands-on guide for researchers, quality control analysts, and drug development professionals. It moves beyond simple procedural lists to explain the rationale behind specific analytical choices, ensuring that each protocol is a self-validating system for robust quality assessment.

Comprehensive Quality Control Workflow

A systematic approach to quality control is essential for ensuring that each batch of the intermediate meets the required specifications. The workflow begins with sample receipt and culminates in the final disposition of the material.

QC_Workflow cluster_0 Phase 1: Intake & Initial Checks cluster_1 Phase 2: Analytical Testing cluster_2 Phase 3: Data Review & Disposition SampleReceipt Sample Receipt & Documentation Review VisualInspection Visual Inspection (Color, Appearance) SampleReceipt->VisualInspection Solubility Solubility Checks VisualInspection->Solubility FTIR_ID Identity Confirmation (FTIR Spectroscopy) Solubility->FTIR_ID HPLC_Purity Purity & Assay (HPLC-UV) FTIR_ID->HPLC_Purity MS_Confirm Structural Confirmation (LC-MS) HPLC_Purity->MS_Confirm NMR_Structure Definitive Structure (NMR, as needed) MS_Confirm->NMR_Structure DataReview Data Review & Comparison to Spec NMR_Structure->DataReview COA Certificate of Analysis (CoA) Generation DataReview->COA Pass OOS OOS Investigation DataReview->OOS Fail Release Batch Release COA->Release

Caption: General Quality Control Workflow for Intermediates.

High-Performance Liquid Chromatography (HPLC): The Cornerstone of Purity and Assay

HPLC is the principal technique for quantifying the purity of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one and separating it from process-related impurities and degradation products. A validated reverse-phase HPLC method provides the accuracy and precision required for batch release decisions.

Rationale for Method Design

The selected method utilizes a C8 stationary phase, which offers a good balance of hydrophobic retention for the quinolinone ring system without excessive retention that can lead to long run times. An isocratic mobile phase of acetonitrile and water provides consistent elution and a stable baseline. Acetic acid is added to the mobile phase to control the ionization state of the phenolic hydroxyl and amide groups, ensuring sharp, symmetrical peak shapes. UV detection is set near the absorbance maximum of the chromophore for optimal sensitivity.[5]

Detailed HPLC Protocol

Objective: To determine the purity (by area percent) and assay (against a reference standard) of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one.

Table 1: HPLC Method Parameters

Parameter Setting
Column Phenomenex Luna C8(2) or equivalent, 5 µm, 250 x 4.6 mm
Mobile Phase Acetonitrile : Water : Acetic Acid (40:60:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 225 nm
Injection Volume 10 µL

| Run Time | 25 minutes |

Step-by-Step Methodology:

  • Mobile Phase Preparation: Carefully measure and mix 400 mL of HPLC-grade acetonitrile, 600 mL of HPLC-grade water, and 1.0 mL of glacial acetic acid. Filter through a 0.45 µm membrane filter and degas thoroughly.

  • Reference Standard Preparation (100 µg/mL): Accurately weigh approximately 10 mg of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one primary reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase. This is the standard stock solution.

  • Sample Preparation (100 µg/mL): Accurately weigh approximately 10 mg of the sample batch into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • System Suitability Test (SST): Before sample analysis, inject the reference standard solution five times. The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is ≤ 2.0%.[6]

  • Analysis Sequence: Inject a blank (mobile phase), followed by the reference standard, and then the sample solutions. Bracket sample injections with standard injections to ensure system stability.[7]

  • Data Analysis:

    • Purity: For the sample chromatogram, calculate the area percentage of the main peak relative to the total area of all peaks.

    • Assay: Calculate the concentration of the sample using the response factor from the reference standard.

Method Validation Principles (ICH Q2(R2))

This HPLC method must be validated to demonstrate it is fit for its intended purpose.[3] The validation should adhere to ICH Q2(R2) guidelines and assess the parameters outlined below.[2][6][8][9]

Table 2: Key Validation Parameters for the HPLC Method

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants. Peak purity analysis (using a PDA detector) shows no co-elution.
Linearity To demonstrate a direct proportional relationship between concentration and detector response. Correlation coefficient (r²) ≥ 0.999 over the specified range.
Accuracy To measure the closeness of test results to the true value. % Recovery between 98.0% and 102.0% for spiked samples.
Precision To assess the degree of scatter between a series of measurements. RSD ≤ 2.0% for repeatability and intermediate precision.

| Range | The interval over which the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration for an assay. |

Spectroscopic Techniques for Structural Elucidation and Identification

While HPLC provides quantitative data on purity, spectroscopic methods offer definitive confirmation of the molecule's identity and structure.

Mass Spectrometry (MS)

Principle: MS provides a precise mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. When coupled with HPLC (LC-MS), it is a powerful tool for identifying unknown impurities.[10] For 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (Molecular Formula: C₁₀H₁₁NO₂, Molecular Weight: 177.19 g/mol ), the expected protonated molecular ion [M+H]⁺ is approximately 178.08 m/z.

Protocol (Direct Infusion ESI-MS):

  • Prepare a dilute solution of the sample (~10 µg/mL) in an acetonitrile/water (1:1) mixture with 0.1% formic acid.

  • Infuse the solution directly into the electrospray ionization (ESI) source in positive ion mode.

  • Acquire the mass spectrum over a range of 50-500 m/z.

  • Verification: Confirm the presence of a prominent peak at m/z ≈ 178.08.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the definitive method for unambiguous structural confirmation.[11] It provides detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity and substitution pattern of the molecule.[12]

Protocol (¹H NMR):

  • Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Data Interpretation: The spectrum should be consistent with the structure of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, showing characteristic signals for the aromatic protons, the two aliphatic methylene groups (-CH₂-CH₂-), the N-H proton, the O-H proton, and the benzylic methylene (-CH₂OH) protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR is a rapid and simple technique used for identity confirmation by verifying the presence of key functional groups.[13] It serves as a quick, qualitative check.

Protocol (ATR-FTIR):

  • Place a small amount of the solid sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Apply pressure to ensure good contact.

  • Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Verification: Compare the resulting spectrum against a reference standard or check for the presence of expected absorption bands.

Table 3: Expected FTIR Functional Group Absorptions

Wavenumber (cm⁻¹) Functional Group Vibration Type
~3300 O-H (alcohol) Stretching
~3200 N-H (amide) Stretching
~3050 Aromatic C-H Stretching
~2900 Aliphatic C-H Stretching
~1660 C=O (amide I) Stretching
~1600, ~1480 C=C (aromatic) Stretching

| ~1050 | C-O (alcohol) | Stretching |

HPLC_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Prepare & Degas Mobile Phase Equilibrate Equilibrate HPLC System MobilePhase->Equilibrate StdPrep Prepare Reference Standard Solution SST Perform System Suitability Test (SST) StdPrep->SST SamplePrep Prepare Sample Solution Sequence Run Analysis Sequence (Blank, Std, Samples) SamplePrep->Sequence Equilibrate->SST SST->Sequence Integrate Integrate Peaks Sequence->Integrate Calculate Calculate Purity (Area %) & Assay (vs. Std) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity and Assay Analysis.

Managing Out-of-Specification (OOS) Results

A robust quality system includes a clear procedure for investigating results that fall outside the established acceptance criteria.[4][14]

OOS_Investigation OOS_Result Out-of-Specification (OOS) Result Identified Phase1 Phase 1: Laboratory Investigation - Check calculations - Review instrument logs - Examine glassware/prep OOS_Result->Phase1 Error_Found Obvious Laboratory Error Found? Phase1->Error_Found Invalidate Invalidate Result, Re-test, Document Error_Found->Invalidate Yes Phase2 Phase 2: Full-Scale Investigation - Involve Production & QA - Review batch record - Re-sampling (if justified) Error_Found->Phase2 No Root_Cause Identify Root Cause & Implement CAPA Phase2->Root_Cause Reject Confirm OOS, Reject Batch Phase2->Reject No_Error No Obvious Error

Sources

Development of AKR1B1/ROS Dual Inhibitors Using a 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one Scaffold: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the utilization of the 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one scaffold in the development of dual inhibitors targeting Aldose Reductase (AKR1B1) and Reactive Oxygen Species (ROS). This dual-pronged approach offers a promising therapeutic strategy for complex multifactorial diseases such as diabetic complications, where both enzymatic activity and oxidative stress are key pathological drivers.

The Scientific Rationale: A Two-Pronged Assault on Diabetic Complications

Chronic hyperglycemia, the hallmark of diabetes mellitus, triggers a cascade of metabolic and cellular disturbances. A central player in this process is the enzyme Aldose Reductase (AKR1B1), the first and rate-limiting enzyme in the polyol pathway.[1] Under high glucose conditions, AKR1B1 converts excess glucose into sorbitol.[2] This process has two major detrimental consequences:

  • Sorbitol Accumulation: The intracellular accumulation of sorbitol creates osmotic stress, leading to cellular damage in tissues that do not depend on insulin for glucose uptake, such as the nerves, retina, and kidneys.[2][3]

  • Redox Imbalance: The conversion of glucose to sorbitol consumes the cofactor NADPH (nicotinamide adenine dinucleotide phosphate).[4] NADPH is the primary reducing equivalent for the regeneration of glutathione (GSH), a critical endogenous antioxidant, via glutathione reductase. Depletion of NADPH impairs the cell's ability to neutralize ROS, leading to a state of oxidative stress.[4]

Oxidative stress, characterized by an overproduction of ROS, further exacerbates cellular damage by causing lipid peroxidation, protein modification, and DNA damage.[4] This creates a vicious cycle where AKR1B1 activity fuels ROS production, and ROS, in turn, contributes to the inflammatory and degenerative processes seen in diabetic complications.[1][2]

Therefore, a therapeutic agent that can simultaneously inhibit AKR1B1 and scavenge ROS would address both the enzymatic source of the metabolic stress and its damaging downstream consequences. The 3,4-dihydroquinolin-2(1H)-one scaffold has emerged as a promising starting point for designing such dual-function inhibitors.[5][6]

The Interplay of AKR1B1 and ROS in Disease Pathogenesis

The following signaling pathway illustrates the interconnected roles of AKR1B1 and ROS in the development of diabetic complications. Inhibiting both targets can effectively disrupt this pathological cycle.

AKR1B1_ROS_Pathway cluster_hyperglycemia Hyperglycemia cluster_polyol Polyol Pathway cluster_redox Redox Imbalance cluster_complications Diabetic Complications Glucose High Intracellular Glucose AKR1B1 AKR1B1 (Aldose Reductase) Glucose->AKR1B1 Substrate Sorbitol Sorbitol AKR1B1->Sorbitol Catalyzes NADPH NADPH Depletion AKR1B1->NADPH Consumes NADPH Fructose Fructose Sorbitol->Fructose OsmoticStress Osmotic Stress Sorbitol->OsmoticStress GSH GSH Depletion NADPH->GSH Required for GSH Regeneration ROS Increased ROS (Oxidative Stress) GSH->ROS Inability to Neutralize CellDamage Cellular Damage (Retinopathy, Neuropathy, Nephropathy) ROS->CellDamage Causes OsmoticStress->CellDamage Causes

Caption: The AKR1B1-ROS signaling pathway in diabetic complications.

Part I: Synthesis of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one Based Inhibitors

The following protocols describe a general approach to the synthesis of the core scaffold and its subsequent derivatization to yield the target dual inhibitors.

Synthesis_Workflow Start Starting Material (e.g., 3-aminophenol derivative) Intermediate1 Formation of N-acylated intermediate Start->Intermediate1 Scaffold Intramolecular Cyclization to form 7-(hydroxymethyl)-3,4- dihydroquinolin-2(1H)-one Intermediate1->Scaffold FinalProduct Etherification with Substituted Phenylacetic Acids Scaffold->FinalProduct Purification Purification and Characterization FinalProduct->Purification

Caption: General synthetic workflow for the inhibitors.

Protocol 1: Synthesis of the Core Scaffold: 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

This protocol is adapted from established methods for the synthesis of similar 7-hydroxy-3,4-dihydroquinolin-2(1H)-one scaffolds.[7][8][9]

Materials:

  • 3-Amino-4-methylphenol

  • 3-Chloropropionyl chloride

  • Aluminum chloride (AlCl₃)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Step 1: N-Acylation.

    • Dissolve 3-amino-4-methylphenol (1 equivalent) in a suitable solvent such as DCM in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Slowly add 3-chloropropionyl chloride (1.1 equivalents) dropwise to the cooled solution.

    • Add an appropriate base, such as triethylamine (1.2 equivalents), to scavenge the HCl byproduct.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-(3-hydroxy-4-methylphenyl)-3-chloropropionamide.

  • Step 2: Intramolecular Friedel-Crafts Cyclization.

    • To a flask containing anhydrous aluminum chloride (AlCl₃, 3-4 equivalents), add the crude product from Step 1.

    • Heat the mixture to 140-160°C for 2-3 hours. The reaction mixture will become a thick slurry.

    • Cool the reaction to room temperature and carefully quench by adding crushed ice, followed by concentrated HCl.

    • Heat the mixture to reflux for 1 hour to ensure complete hydrolysis.

    • Cool the mixture and extract with a suitable solvent like ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to yield 7-methyl-3,4-dihydroquinolin-2(1H)-one.

  • Step 3: Benzylic Bromination and Hydrolysis (to form the hydroxymethyl group).

    • Dissolve the product from Step 2 in a suitable solvent like carbon tetrachloride.

    • Add N-bromosuccinimide (NBS, 1.1 equivalents) and a radical initiator such as benzoyl peroxide.

    • Reflux the mixture under a light source for 4-6 hours.

    • Cool the reaction, filter off the succinimide, and concentrate the filtrate.

    • Dissolve the crude 7-(bromomethyl) derivative in a mixture of acetone and water.

    • Add a base such as sodium bicarbonate and heat the mixture to reflux for 2-3 hours to hydrolyze the bromide to the alcohol.

    • Cool the reaction mixture, remove the acetone under reduced pressure, and extract the aqueous residue with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the final scaffold, 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one.

Protocol 2: General Procedure for the Synthesis of Phenylacetic Acid Derivatives

This protocol describes the ether linkage formation between the core scaffold and various substituted phenylacetic acids, a key step in generating the final inhibitors.[5]

Materials:

  • 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (from Protocol 1)

  • Substituted 2-bromo- or 2-chlorophenylacetic acid derivatives

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (1 equivalent) in anhydrous DMF.

  • Add potassium carbonate (K₂CO₃, 2.5 equivalents) to the solution.

  • Add the respective substituted 2-halophenylacetic acid (1.2 equivalents).

  • Heat the reaction mixture to 80-90°C and stir for 8-12 hours, monitoring by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous mixture with ethyl acetate (3 times).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final pure inhibitor.

  • Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part II: Biological Evaluation of AKR1B1/ROS Dual Inhibitory Activity

The following protocols outline the in vitro and cell-based assays to determine the dual inhibitory potential of the synthesized compounds.

Screening_Cascade Synthesis Synthesized Compounds AKR1B1_Assay Primary Screen: In Vitro AKR1B1 Enzyme Inhibition Assay Synthesis->AKR1B1_Assay IC50 Determine AKR1B1 IC50 AKR1B1_Assay->IC50 ROS_Assay Secondary Screen: Cellular ROS Scavenging Assay IC50->ROS_Assay Active Compounds ROS_Reduction Quantify % ROS Reduction ROS_Assay->ROS_Reduction Lead_Compound Identify Lead Dual Inhibitors ROS_Reduction->Lead_Compound

Caption: Screening cascade for identifying dual inhibitors.

Protocol 3: In Vitro AKR1B1 Enzyme Inhibition Assay

This spectrophotometric assay measures the enzymatic activity of AKR1B1 by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.

Materials:

  • Recombinant human AKR1B1

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Potassium phosphate buffer (e.g., 0.1 M, pH 6.2)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well UV-transparent microplate

  • Microplate reader with 340 nm absorbance measurement capability

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of recombinant human AKR1B1 in buffer.

    • Prepare a stock solution of NADPH (e.g., 10 mM) in buffer.

    • Prepare a stock solution of DL-glyceraldehyde (e.g., 1 M) in buffer.

    • Dissolve test compounds and a positive control inhibitor (e.g., Epalrestat) in DMSO to make stock solutions (e.g., 10 mM), then prepare serial dilutions.

  • Assay Setup (in a 96-well plate):

    • In each well, add:

      • Potassium phosphate buffer (to a final volume of 200 µL)

      • AKR1B1 enzyme solution

      • NADPH solution (final concentration typically 0.1-0.2 mM)

      • Test compound solution (typically 2 µL of DMSO stock, final concentrations ranging from nM to µM). For control wells, add 2 µL of DMSO.

  • Incubation:

    • Incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate, DL-glyceraldehyde (final concentration typically 10 mM).

    • Immediately place the plate in the microplate reader.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Protocol 4: Cellular Reactive Oxygen Species (ROS) Scavenging Assay

This assay uses the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • A suitable cell line (e.g., human retinal pigment epithelial cells - ARPE-19)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • DCFH-DA probe

  • A ROS-inducing agent (e.g., high glucose, H₂O₂, or tert-butyl hydroperoxide)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microplate reader (Excitation/Emission ~485/535 nm)

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well black, clear-bottom plate at an appropriate density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Compound Treatment:

    • Remove the culture medium and replace it with a fresh medium containing various concentrations of the test compounds. Incubate for 1-2 hours.

  • ROS Induction:

    • Add the ROS-inducing agent (e.g., 30 mM glucose to mimic hyperglycemic conditions) to the wells containing the test compounds. Include a positive control (inducer only) and a negative control (medium only).

    • Incubate for a duration sufficient to induce ROS production (e.g., 24 hours for high glucose).

  • DCFH-DA Staining:

    • Remove the medium and wash the cells gently with warm PBS.

    • Add 100 µL of DCFH-DA solution (typically 10-20 µM in serum-free medium) to each well.

    • Incubate the plate in the dark at 37°C for 30-45 minutes.

  • Fluorescence Measurement:

    • Remove the DCFH-DA solution and wash the cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

    • Immediately measure the fluorescence intensity using a microplate reader (Ex/Em ~485/535 nm).

  • Data Analysis:

    • Subtract the background fluorescence (wells with no cells).

    • Calculate the percentage of ROS reduction for each compound concentration compared to the ROS-induced control (positive control).

    • The formula is: % ROS Reduction = [1 - (Fluorescence_compound / Fluorescence_control)] x 100.

Data Presentation and Structure-Activity Relationship (SAR) Insights

The biological activity of the synthesized compounds should be systematically tabulated to facilitate comparison and SAR analysis.

Compound IDR Group (on Phenylacetic Acid)AKR1B1 IC₅₀ (µM)ROS Scavenging (%) at 100 µM
8a 3,5-dimethyl0.035[5]-
8b 3,5-dihydroxy-Comparable to Trolox[5]
Positive ControlEpalrestatKnown ValueN/A
Positive ControlTroloxN/AKnown Value

Data for compounds 8a and 8b are based on the findings reported by Zhang et al. (2020)[5].

Preliminary SAR Insights:

  • The research by Zhang et al. (2020) suggests that the 3,4-dihydroquinolin-2(1H)-one core is a viable scaffold for potent AKR1B1 inhibition.[5]

  • The phenylacetic acid moiety is crucial for interacting with the active site of AKR1B1.

  • Substitutions on the phenyl ring significantly modulate both AKR1B1 inhibitory activity and antioxidant capacity. For instance, the 3,5-dimethyl substitution in compound 8a resulted in the most potent AKR1B1 inhibition.[5]

  • The presence of phenolic hydroxyl groups, as in compound 8b , confers strong antioxidant (ROS scavenging) properties, making it a potent dual-function molecule.[5]

Conclusion and Future Directions

The 7-(hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one scaffold represents a promising platform for the rational design of dual inhibitors targeting both AKR1B1 and ROS. The synthetic and screening protocols outlined in this guide provide a robust framework for researchers to explore this chemical space, identify lead compounds, and further investigate their therapeutic potential. Future work should focus on expanding the library of derivatives to refine the structure-activity relationships, conducting in vivo efficacy studies in animal models of diabetic complications, and evaluating the pharmacokinetic and safety profiles of the most promising candidates.

References

  • Zhang, Y., et al. (2020). Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation. Bioorganic Chemistry, 105, 104428. Available at: [Link]

  • Wu, T. H., et al. (2022). AKR1B1-Induced Epithelial–Mesenchymal Transition Mediated by RAGE-Oxidative Stress in Diabetic Cataract Lens. International Journal of Molecular Sciences, 23(15), 8728. Available at: [Link]

  • Carbone, F., et al. (2025). Acute Hyperglycemia-Induced Inflammation in MIO-M1 Cells: The Role of Aldose Reductase. Preprints.org. Available at: [Link]

  • Zhang, Y., et al. (2020). Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation. ResearchGate. Available at: [Link]

  • Ge, H. X., et al. (2005). Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. Chinese Journal of Modern Applied Pharmacy, 22(5), 390-392. Available at: [Link]

  • CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H). Google Patents.
  • Lookchem (2022). Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation. Lookchem. Available at: [Link]

  • Medical Centric (2025). Oxidative stress and disturbances in polyol pathways As Cause of Complications of Diabetes Mellitus. YouTube. Available at: [Link]

  • Han, Z., et al. (2023). Design and synthesis of novel quinazolin-4(1H)-one derivatives as potent and selective inhibitors targeting AKR1B1. ResearchGate. Available at: [Link]

  • Balestri, F., et al. (2021). Interactions of AKR1B1 with substrates and/or inhibitors. ResearchGate. Available at: [Link]

  • US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. Google Patents.
  • Manzella, C., et al. (2023). Oxidative Stress in Type 2 Diabetes: Impacts from Pathogenesis to Lifestyle Modifications. Antioxidants, 12(8), 1601. Available at: [Link]

  • Reddy, T. R., et al. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. ResearchGate. Available at: [Link]

  • Bio, S., et al. (2007). Structure-activity relationships of 3,4-dihydro-1H-quinazolin-2-one derivatives as potential CDK5 inhibitors. Bioorganic & Medicinal Chemistry, 15(20), 6574-6595. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic route to achieve higher yields and purity.

I. Troubleshooting Guide: Overcoming Synthesis Hurdles

This section addresses specific issues that may arise during the synthesis of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. Each problem is followed by potential causes and actionable solutions, grounded in chemical principles.

Issue 1: Low Yield of the Final Product

Probable Cause 1: Incomplete Reduction of the Carboxylic Acid or Aldehyde Precursor

The final step in many synthetic routes to 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one involves the reduction of a carboxylic acid or an aldehyde at the 7-position. Incomplete conversion is a frequent cause of low yields.

Solution:

  • Reagent Selection: For the reduction of the carboxylic acid precursor, 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid[1][2][3][4], stronger reducing agents like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ether solvent such as THF are often necessary. For aldehyde precursors, milder reducing agents like Sodium Borohydride (NaBH₄) in an alcoholic solvent are typically sufficient.

  • Reaction Conditions: Ensure strictly anhydrous conditions when using reactive hydrides like LiAlH₄, as they react violently with water. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Stoichiometry: Use a sufficient excess of the reducing agent to drive the reaction to completion. A molar ratio of 1.5 to 2.0 equivalents of LiAlH₄ to the carboxylic acid is a good starting point.

  • Temperature Control: The initial addition of the reducing agent should be done at a low temperature (e.g., 0 °C) to control the exothermic reaction, followed by gradual warming to room temperature or gentle reflux to ensure completion.

  • Monitoring: Track the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of complete consumption of the starting material.

Probable Cause 2: Side Reactions During Cyclization

The formation of the dihydroquinolinone ring is a critical step. In routes involving intramolecular Friedel-Crafts type reactions, the formation of isomeric byproducts can significantly reduce the yield of the desired 7-substituted product. For instance, cyclization of N-(3-hydroxyphenyl)-3-chloropropionamide can yield both the 7-hydroxy and the 5-hydroxy isomers[5].

Solution:

  • Catalyst Choice: The choice and amount of Lewis acid catalyst (e.g., AlCl₃) are crucial. Using a large excess of AlCl₃ can favor the formation of the desired 7-hydroxy isomer[5].

  • Temperature and Reaction Time: Precise control over the reaction temperature and time is necessary to minimize the formation of byproducts. High temperatures can sometimes lead to undesired side reactions[5].

  • Alternative Routes: Consider alternative synthetic strategies that offer better regioselectivity, such as those starting from precursors where the substitution pattern is already established.

Issue 2: Difficulty in Product Purification

Probable Cause 1: Presence of Closely Eluting Impurities

The final product may be contaminated with unreacted starting materials or side products with similar polarities, making separation by column chromatography challenging.

Solution:

  • Recrystallization: This is often the most effective method for purifying the final product. A mixed solvent system, such as methanol/water or ethanol/n-hexane, can be effective. Experiment with different solvent ratios to find the optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor[5].

  • Column Chromatography Optimization: If chromatography is necessary, screen different eluent systems. A gradient elution from a non-polar to a more polar solvent system can improve separation. Using a high-quality silica gel with a smaller particle size can also enhance resolution.

  • Acid-Base Extraction: If the impurities have different acidic or basic properties than the product, an acid-base extraction workup can be used to remove them before final purification.

Probable Cause 2: Product is an Oil or Fails to Crystallize

The presence of residual solvent or minor impurities can sometimes inhibit crystallization, resulting in an oil.

Solution:

  • Solvent Removal: Ensure all solvents are thoroughly removed under high vacuum. Gentle heating may be required, but care should be taken to avoid product decomposition.

  • Seed Crystals: If a small amount of crystalline product is available, use it to seed the oil. Scratching the inside of the flask with a glass rod at the solvent-air interface can also induce crystallization.

  • Trituration: Add a solvent in which the product is insoluble but the impurities are soluble. Stir the mixture to wash away the impurities, which may induce the product to solidify.

Issue 3: Inconsistent Reaction Outcomes

Probable Cause: Variability in Reagent Quality or Reaction Setup

Inconsistencies in yield and purity can often be traced back to the quality of reagents or subtle variations in the experimental setup.

Solution:

  • Reagent Purity: Use reagents from reputable suppliers and ensure they are of the appropriate grade for the synthesis. For moisture-sensitive reactions, use freshly opened or properly stored anhydrous solvents and reagents.

  • Inert Atmosphere: For air- and moisture-sensitive steps, ensure the reaction apparatus is properly dried and maintained under a positive pressure of an inert gas.

  • Consistent Stirring and Heating: Use a magnetic stirrer with a stir bar of appropriate size to ensure efficient mixing. Employ a temperature-controlled heating mantle or oil bath to maintain a consistent reaction temperature.

II. Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one?

A common and effective route involves the reduction of 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid. This precursor can be synthesized through various methods, including the cyclization of appropriately substituted anilines. The final reduction step specifically targets the carboxylic acid group to yield the desired hydroxymethyl functionality.

Q2: How can I monitor the progress of the reduction reaction?

Thin Layer Chromatography (TLC) is a quick and effective method. Spot the reaction mixture alongside the starting material on a silica gel plate. A suitable eluent system (e.g., dichloromethane/methanol) will show the disappearance of the starting material spot and the appearance of a new, typically more polar, product spot as the reaction progresses. HPLC can provide more quantitative monitoring.

Q3: What are the key safety precautions to take during this synthesis?

  • When working with highly reactive reagents like LiAlH₄, always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Perform reactions involving flammable solvents away from ignition sources.

  • Quench reactive reagents carefully and slowly, typically by adding a solvent like ethyl acetate followed by water or a saturated aqueous solution of sodium sulfate.

Q4: Can I use a different reducing agent instead of LiAlH₄?

For the reduction of the carboxylic acid, borane complexes such as Borane-THF complex (BH₃·THF) can be a milder alternative to LiAlH₄, which may offer better selectivity in the presence of other reducible functional groups. However, for a simple reduction of the carboxylic acid, LiAlH₄ is generally more efficient.

Q5: What is the expected yield for this synthesis?

Yields can vary significantly depending on the specific route and optimization of reaction conditions. With a well-optimized protocol, yields for the final reduction step can be in the range of 80-95%. Overall yields for a multi-step synthesis will be lower.

III. Experimental Protocols

Protocol 1: Synthesis of 2-Oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid

This protocol is adapted from established methods for Friedel-Crafts cyclization.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add N-(3-carboxyphenyl)-3-chloropropionamide (1.0 eq).

  • Addition of Catalyst: Under a nitrogen atmosphere, carefully add anhydrous Aluminum Chloride (AlCl₃) (3.0 - 5.0 eq) in portions.

  • Heating: Heat the reaction mixture to 140-160 °C with vigorous stirring. The mixture will become a thick slurry.

  • Reaction Monitoring: Maintain the temperature and stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Carefully and slowly quench the reaction by adding crushed ice, followed by cold dilute hydrochloric acid.

  • Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude product.

  • Purification: Recrystallize the crude product from a suitable solvent like methanol or ethanol to obtain pure 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid.

Protocol 2: Reduction to 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylic acid (1.0 eq) in anhydrous Tetrahydrofuran (THF).

  • Preparation of Reducing Agent: In a separate flask, prepare a solution of Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq) in anhydrous THF.

  • Addition of Reducing Agent: Cool the suspension of the carboxylic acid to 0 °C using an ice bath. Slowly add the LiAlH₄ solution via the dropping funnel over 30-60 minutes.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as indicated by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C. Carefully and slowly quench the excess LiAlH₄ by the dropwise addition of ethyl acetate, followed by the cautious addition of water and then a 15% aqueous solution of sodium hydroxide.

  • Isolation: A granular precipitate will form. Filter the mixture through a pad of Celite and wash the filter cake with THF.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by silica gel column chromatography.

IV. Visualizations

Reaction Pathway

Reaction_Pathway cluster_start Starting Material cluster_reagent Reducing Agent cluster_product Final Product Start 2-Oxo-1,2,3,4-tetrahydroquinoline- 7-carboxylic acid Product 7-(Hydroxymethyl)-3,4- dihydroquinolin-2(1H)-one Start->Product Reduction Reagent LiAlH₄ in THF Reagent->Product

Caption: General reaction scheme for the reduction step.

Troubleshooting Workflow: Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed Check_Reduction Incomplete Reduction? Start->Check_Reduction Check_Side_Reactions Side Reactions During Cyclization? Start->Check_Side_Reactions Monitor_TLC_HPLC Monitor reaction progress (TLC/HPLC) Check_Reduction->Monitor_TLC_HPLC Yes Analyze_Byproducts Characterize byproducts (NMR, MS) Check_Side_Reactions->Analyze_Byproducts Yes Solution_Reduction Optimize Reducing Agent, Stoichiometry, and Conditions Solution_Side_Reactions Adjust Catalyst, Temperature, or Change Synthetic Route Monitor_TLC_HPLC->Solution_Reduction Analyze_Byproducts->Solution_Side_Reactions

Sources

Technical Support Center: Optimization of N-Alkylation of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to help you troubleshoot common issues and optimize your reaction conditions.

Introduction to the Challenge

The N-alkylation of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one presents a unique set of challenges due to the presence of multiple nucleophilic sites: the lactam nitrogen, the lactam oxygen (via its enolate form), and the primary hydroxyl group. Achieving selective N-alkylation requires a careful balance of reagents and reaction conditions to avoid unwanted side reactions. This guide will walk you through potential pitfalls and provide robust solutions.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Conversion and Recovery of Starting Material

Question: I am observing very low conversion of my starting material, 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, even after prolonged reaction times. What are the likely causes and how can I improve the yield?

Answer:

Low conversion in the N-alkylation of lactams is a common issue, often stemming from the relatively low nucleophilicity of the lactam nitrogen.[1] To drive the reaction to completion, a sufficiently strong base is required to deprotonate the N-H bond, and the choice of solvent and alkylating agent is crucial.

Possible Causes and Solutions:

  • Insufficiently Strong Base: The pKa of a lactam N-H is typically in the range of 17-26, requiring a strong base for complete deprotonation. If you are using a weak base like potassium carbonate (K₂CO₃), you may only be generating a small amount of the reactive lactam anion.

    • Solution: Consider using a stronger base such as sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).[1] For extremely stubborn cases, stronger bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) can be employed, although these require strictly anhydrous conditions and lower temperatures to avoid side reactions.[1]

  • Poor Solubility: The starting material or the base may have poor solubility in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.

    • Solution: Ensure your solvent fully dissolves the starting material. DMF and dimethyl sulfoxide (DMSO) are excellent polar aprotic solvents for solubilizing a wide range of substrates.[2] If using a less polar solvent like THF, gentle heating may improve solubility.

  • Unreactive Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl. If you are using an alkyl chloride, the reaction may be sluggish.

    • Solution 1: Change Halide: Switch to the corresponding alkyl bromide or iodide.[3]

    • Solution 2: Add a Catalyst: The addition of a catalytic amount of sodium or potassium iodide can in-situ convert an alkyl chloride or bromide to the more reactive alkyl iodide (Finkelstein reaction), often accelerating the reaction.[4]

  • High Temperatures Causing Decomposition: While heating can increase reaction rates, excessively high temperatures, especially in solvents like DMF, can lead to decomposition of the solvent and/or your starting material.[5]

    • Solution: Start with milder conditions (e.g., room temperature to 50 °C) and monitor the reaction by TLC or LC-MS.[5] If heating is necessary, consider using a more stable solvent like dioxane or toluene with a stronger base system.

Issue 2: Formation of the O-Alkylated Isomer

Question: My reaction is producing a significant amount of an undesired byproduct. Mass spectrometry suggests it has the same mass as my target N-alkylated product. How can I confirm if this is the O-alkylated isomer and how do I prevent its formation?

Answer:

The formation of an O-alkylated isomer is a classic problem in lactam chemistry. The deprotonated lactam is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. The regioselectivity of the alkylation is influenced by several factors, including the nature of the counter-ion, the solvent, and the alkylating agent, as dictated by the Hard and Soft Acids and Bases (HSAB) principle.[3]

Confirmation of the O-Alkylated Isomer:

  • NMR Spectroscopy: The most definitive method is 2D NMR spectroscopy. In an HMBC spectrum of the N-alkylated product, you will see a correlation between the protons on the alpha-carbon of the newly introduced alkyl group and the lactam carbonyl carbon. For the O-alkylated product, this correlation will be absent. Instead, you would expect to see a correlation to the carbon that was formerly the carbonyl carbon, which will now be part of an enol ether system and appear at a different chemical shift.

Strategies to Favor N-Alkylation over O-Alkylation:

  • Choice of Base and Solvent:

    • Less Polar Solvents: O-alkylation is often favored in polar aprotic solvents like DMF and DMSO, which solvate the cation, leading to a "freer" and more reactive oxygen anion.[3] Switching to a less polar solvent like THF or toluene can promote ion pairing, making the nitrogen atom more nucleophilic.[3]

    • Bulky Bases: Using a bulkier base may sterically hinder approach to the oxygen atom.

    • Counter-ion Effect: Cesium carbonate (Cs₂CO₃) is often reported to favor N-alkylation over potassium or sodium carbonates.[3][6]

  • Choice of Alkylating Agent (HSAB Principle):

    • The nitrogen atom of the lactam anion is a "soft" nucleophile, while the oxygen atom is a "hard" nucleophile. According to the HSAB principle, soft nucleophiles react preferentially with soft electrophiles, and hard nucleophiles with hard electrophiles.[3]

    • Soft Alkylating Agents: Alkyl halides are considered soft electrophiles (I > Br > Cl). Using an alkyl iodide or bromide will favor reaction at the softer nitrogen center.[3]

    • Hard Alkylating Agents: Hard electrophiles, such as dimethyl sulfate or alkyl tosylates, are more likely to react at the hard oxygen atom, leading to the O-alkylated product.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes increase the selectivity for N-alkylation, as it may favor the kinetically controlled product over the thermodynamically controlled one.[3]

Issue 3: Competing Alkylation of the Hydroxymethyl Group

Question: I am concerned about the free hydroxymethyl group on my starting material. Could this be alkylated under my reaction conditions, and if so, how can I avoid this?

Answer:

Yes, the primary alcohol of the hydroxymethyl group is a nucleophile and can compete with the lactam nitrogen for the alkylating agent, leading to the formation of an ether byproduct. This is especially true under the basic conditions required for lactam deprotonation.

Strategies to Avoid O-Alkylation of the Hydroxymethyl Group:

  • Protecting Group Strategy: The most robust method to prevent reaction at the hydroxymethyl group is to use a protecting group.[7][8]

    • Choice of Protecting Group: A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is an excellent choice. It is easily installed under mild conditions (e.g., TBSCl, imidazole in DMF) and is stable to the basic conditions of the N-alkylation.[9] It can be readily removed later with a fluoride source (e.g., TBAF in THF) or under acidic conditions that are typically compatible with the quinolinone core.[7]

    • Workflow with Protecting Group:

      • Protect the hydroxymethyl group of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one.

      • Perform the N-alkylation reaction on the protected substrate.

      • Deprotect the silyl ether to reveal the desired N-alkylated product.

  • Reaction Condition Optimization (if a protecting group is not desired):

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. Using a large excess will increase the likelihood of dialkylation.

    • Order of Addition: Add the alkylating agent slowly to the solution of the deprotonated lactam. This maintains a low concentration of the electrophile, favoring reaction at the more nucleophilic lactam anion over the alcoholate.

Issue 4: The "Gold Standard" Fails: Alternative Synthetic Strategies

Question: I have tried various combinations of bases, solvents, and alkylating agents, but I am still getting low yields or a complex mixture of products. Are there any alternative methods for this N-alkylation?

Answer:

When standard Sₙ2-type alkylations are not effective, more advanced methods can be employed. The Mitsunobu reaction is a powerful and reliable alternative for the N-alkylation of amides and lactams.[10][11][12]

The Mitsunobu Reaction:

  • Mechanism and Advantages: The Mitsunobu reaction couples an alcohol with an acidic pronucleophile (in this case, your lactam) using a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD).[11][13] This reaction proceeds under mild, neutral conditions, which can prevent many of the side reactions associated with strong bases.[10] It is also known to strongly favor N-alkylation over O-alkylation for lactam substrates.[3]

  • Applicability to Your System: In this case, you would react 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one with the desired alcohol (R-OH) under Mitsunobu conditions. This directly installs the alkyl group onto the lactam nitrogen.

  • A Note on the Hydroxymethyl Group: The hydroxymethyl group on your quinolinone is also an alcohol and could potentially react. However, the intramolecular reaction to form a cyclic ether is likely to be slower than the intermolecular N-alkylation, especially if the desired alkylating alcohol is used in slight excess. Careful monitoring of the reaction is advised. Alternatively, a protecting group strategy for the hydroxymethyl group can be used in conjunction with the Mitsunobu reaction for a cleaner outcome.

Buchwald-Hartwig Amination:

  • For certain complex alkyl groups (e.g., aryl or vinyl groups), the Buchwald-Hartwig amination could be considered.[14][15] This palladium-catalyzed cross-coupling reaction forms a C-N bond between an amine (your lactam) and an aryl/vinyl halide or triflate.[15][16][17] This is a more specialized method but is extremely powerful for forming otherwise difficult-to-access bonds.[18]

Experimental Protocols

Protocol 1: Standard N-Alkylation with NaH
  • To a solution of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (1.0 eq) in anhydrous DMF (0.1 M) at 0 °C under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[19]

Protocol 2: N-Alkylation via the Mitsunobu Reaction
  • To a solution of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere, add DIAD or DEAD (1.5 eq) dropwise.[12]

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography. The triphenylphosphine oxide and hydrazine byproducts can often be challenging to remove; specific purification techniques may be required.[11]

Data Summary and Visualization

Table 1: Troubleshooting Guide Summary
Issue Potential Cause Recommended Solution Key Reagents
Low Conversion Weak base, poor solubility, unreactive alkylating agentUse a stronger base, a more polar solvent, or a more reactive alkylating agent (or catalyst).NaH, DMF, Alkyl Iodide, KI (cat.)
O-Alkylation of Lactam Polar solvent, "hard" alkylating agentSwitch to a less polar solvent and a "softer" alkylating agent.THF, Toluene, Alkyl Bromide/Iodide
O-Alkylation of -CH₂OH Unprotected hydroxyl groupProtect the alcohol as a silyl ether before N-alkylation.TBSCl, Imidazole
General Failure Substrate incompatibility with Sₙ2 conditionsEmploy the Mitsunobu reaction.PPh₃, DIAD/DEAD, Alcohol
Diagrams

Reaction_Pathways cluster_start Starting Materials cluster_products Potential Products SM 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one + R-X Base Base N_Alk Desired Product (N-Alkylation) Base->N_Alk Favorable Conditions (e.g., NaH, THF) O_Alk_Lactam Side Product 1 (Lactam O-Alkylation) Base->O_Alk_Lactam Unfavorable Conditions (e.g., K2CO3, DMF) O_Alk_OH Side Product 2 (-CH2OH O-Alkylation) Base->O_Alk_OH Excess R-X or No Protecting Group

Caption: Competing reaction pathways in the alkylation of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one.

Troubleshooting_Flowchart decision decision issue issue start Start N-Alkylation (e.g., K2CO3, DMF, R-Br) check_conversion Reaction Complete? start->check_conversion low_conversion Low Conversion check_conversion->low_conversion No check_purity Product Pure? check_conversion->check_purity Yes stronger_base Use Stronger Base (e.g., NaH in THF) low_conversion->stronger_base stronger_base->check_conversion impure Mixture of Isomers check_purity->impure No end Pure N-Alkylated Product check_purity->end Yes optimize Optimize for N-Selectivity (Solvent, Temp, R-X) impure->optimize mitsunobu Alternative: Mitsunobu Reaction impure->mitsunobu If optimization fails protect Consider -OH Protecting Group optimize->protect protect->start mitsunobu->end

Caption: A logical troubleshooting workflow for the N-alkylation reaction.

References

  • Mechanism of N‐alkylation of amides via borrowing hydrogen. (n.d.). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Best Conditions For N-Alkylation? (2022, March 3). Sciencemadness.org. Retrieved January 5, 2026, from [Link]

  • Mitsunobu and Related Reactions: Advances and Applications. (2015, May 27). Chemical Reviews. Retrieved January 5, 2026, from [Link]

  • Alkylation of Amines. (n.d.). University of Calgary. Retrieved January 5, 2026, from [Link]

  • Amine alkylation. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

  • A novel strategy for alkylation via amide activation: synthesis of N-substituted 2-pyridones and tetrahydropyridines. (2021, August 18). Organic & Biomolecular Chemistry. Retrieved January 5, 2026, from [Link]

  • N-alkylation of amides with alkyl halides? (2015, October 2). Chemistry Stack Exchange. Retrieved January 5, 2026, from [Link]

  • Help with N-Alkylation gone wrong. (2016, February 1). Reddit. Retrieved January 5, 2026, from [Link]

  • Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 5, 2026, from [Link]

  • Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

  • Reductive Alkylation of Quinolines to N-Alkyl Tetrahydroquinolines Catalyzed by Arylboronic Acid. (2021). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

  • Recent Advances in the Mitsunobu Reaction. (n.d.). Atlanchim Pharma. Retrieved January 5, 2026, from [Link]

  • N- and / or O- Alkylation of Quinazolinone Derivatives. (2020, November 16). Juniper Publishers. Retrieved January 5, 2026, from [Link]

  • A survey of suitable protecting groups for the synthesis of hydroxylamines by Mitsunobu reactions. (2025, August 6). ResearchGate. Retrieved January 5, 2026, from [Link]

  • Intermolecular Buchwald−Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. (2024, June 9). Journal of the American Chemical Society. Retrieved January 5, 2026, from [Link]

  • N-alkylation of an almost non nucleophilic substrate. (2025, November 4). Reddit. Retrieved January 5, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 5, 2026, from [Link]

  • N alkylation at sp3 Carbon Reagent Guide. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 5, 2026, from [Link]

  • Late-stage N-functionalization of diazo NH-heterocycles via alkylation by Mitsunobu reaction or with alkyl halides. (n.d.). Beilstein Archives. Retrieved January 5, 2026, from [Link]

  • Protecting Groups in Organic Synthesis. (n.d.). UT Southwestern. Retrieved January 5, 2026, from [Link]

  • Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2021, September 29). NIH. Retrieved January 5, 2026, from [Link]

  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. (2001, November 30). MDPI. Retrieved January 5, 2026, from [Link]

  • Hydroxyl Protecting Groups Stability. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

  • Method of producing n-alkyl lactams. (1972, May 9). Google Patents.
  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

  • List of purification methods in chemistry. (n.d.). Wikipedia. Retrieved January 5, 2026, from [Link]

  • Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. (2005, June 24). The Journal of Organic Chemistry. Retrieved January 5, 2026, from [Link]

  • Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (2006, April 13). Google Patents.
  • One-Pot Sequential Synthesis of Alkenylated Dihydroquinolinones and Hexahydroacridinones in Deep Eutectic Solvent Medium. (2022, November 25). PubMed Central. Retrieved January 5, 2026, from [Link]

  • Difficulties with N-Alkylations using alkyl bromides. (2021, March 17). Reddit. Retrieved January 5, 2026, from [Link]

  • Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][20]naphthyrin-5(6H)-one. (2012, April 15). PubMed Central. Retrieved January 5, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 5, 2026, from [Link]

  • Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. (2005, June 24). The Journal of Organic Chemistry. Retrieved January 5, 2026, from [Link]

  • Modular Synthesis of Substituted Lactams via a Deoxygenative Photochemical Alkylation–Cyclization Cascade of Secondary Amides in Flow. (2023, November 13). ACS Organic & Inorganic Au. Retrieved January 5, 2026, from [Link]

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Technical Support Center: Enhancing the Stability of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on ensuring the stability of this compound for long-term storage. By understanding the potential degradation pathways and implementing appropriate storage and handling protocols, you can maintain the integrity and purity of your samples for reliable experimental outcomes.

Introduction: Understanding the Molecule

7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is a valuable intermediate in pharmaceutical synthesis, notably as a precursor for antipsychotic medications like aripiprazole.[1][2][3][4] Its structure features a dihydroquinolinone core, which includes a lactam ring, and a hydroxymethyl group attached to the aromatic ring. Both of these functional groups can be susceptible to degradation under certain environmental conditions. This guide will address the common stability challenges and provide actionable solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one during storage?

A1: The degradation of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is primarily influenced by three main factors:

  • Hydrolysis: The lactam ring in the dihydroquinolinone structure is susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the opening of the ring and the formation of an amino acid derivative.

  • Oxidation: The hydroxymethyl group is prone to oxidation, which can convert it first to an aldehyde and then to a carboxylic acid. This process can be accelerated by the presence of oxygen, light, and trace metal impurities.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, including oxidation and polymerization.[5][6]

Q2: What are the visual or analytical signs of degradation I should look for?

A2: Visually, degradation may manifest as a change in color (e.g., yellowing or browning) of the solid material or discoloration of its solution. Analytically, the most reliable way to detect degradation is through chromatographic techniques like High-Performance Liquid Chromatography (HPLC).[2] Degradation will appear as a decrease in the peak area of the main compound and the emergence of new peaks corresponding to impurities.

Q3: What are the ideal storage conditions for long-term stability?

A3: For optimal long-term stability, 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one should be stored as a solid under the following conditions:

ParameterRecommended ConditionRationale
Temperature -20°C or lowerReduces the rate of all chemical reactions, including hydrolysis and oxidation.
Atmosphere Inert gas (e.g., Argon or Nitrogen)Minimizes contact with oxygen, thereby preventing oxidative degradation.
Light Protected from light (Amber vials)Prevents photodegradation.
Moisture Desiccated environmentMinimizes the risk of hydrolysis.

For short-term storage of solutions, it is recommended to use a suitable solvent and store at low temperatures, protected from light. However, long-term storage in solution is generally not advised due to the increased potential for degradation.

Q4: How can I prepare a stock solution of this compound for my experiments to ensure its stability?

A4: When preparing stock solutions, it is crucial to minimize exposure to destabilizing factors. Here is a recommended procedure:

  • Solvent Selection: Choose a high-purity, anhydrous solvent in which the compound is readily soluble. Dimethyl sulfoxide (DMSO) is a common choice.

  • Inert Atmosphere: If possible, handle the solid and prepare the solution under an inert atmosphere (e.g., in a glove box) to minimize oxygen exposure.

  • Low Temperature: Prepare the solution at room temperature and then immediately store it at low temperature. Avoid heating to dissolve the compound unless absolutely necessary, as this can accelerate degradation.

  • Protection from Light: Use amber vials or wrap clear vials in aluminum foil to protect the solution from light.

  • Storage of Aliquots: For long-term use, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Solutions
Discoloration of solid compound Oxidation or photodegradation- Store the compound in an amber vial under an inert atmosphere. - If discoloration is significant, repurify the material before use.
Appearance of new peaks in HPLC Degradation of the compound- Review storage conditions and handling procedures. - Perform a forced degradation study to identify potential degradation products. - Ensure the purity of solvents and reagents used in your experiments.
Inconsistent experimental results Instability of the compound in solution- Prepare fresh solutions for each experiment. - Store stock solutions in single-use aliquots at -80°C. - Verify the stability of the compound in your specific experimental buffer and conditions.

Experimental Protocols

Protocol 1: Stability Assessment using HPLC

This protocol outlines a general method for assessing the purity and stability of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one.

Materials:

  • 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one sample

  • HPLC-grade acetonitrile and water

  • Formic acid (or other suitable modifier)

  • C18 reverse-phase HPLC column

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation: Prepare mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Sample Preparation: Accurately weigh and dissolve the compound in a suitable solvent (e.g., DMSO or mobile phase) to a known concentration (e.g., 1 mg/mL).

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).

    • Set the UV detection wavelength (e.g., 254 nm).

    • Inject the sample and run a gradient elution (e.g., 5% to 95% B over 20 minutes).

  • Data Analysis: Integrate the peaks and calculate the purity of the compound as the percentage of the main peak area relative to the total peak area. Compare the chromatograms of fresh and stored samples to identify any new impurity peaks.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[5][6][7]

Objective: To identify the potential degradation products of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one under various stress conditions.

Stress Conditions:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature for 24 hours.

  • Oxidation: Dissolve the compound in 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

  • Photodegradation: Expose the solid compound to UV light (e.g., 254 nm) for 24 hours.

Procedure:

  • Prepare samples under each of the stress conditions.

  • At specified time points, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC (as described in Protocol 1) alongside a control sample (unstressed).

  • Compare the chromatograms to identify and quantify the degradation products formed under each condition.

Visualizations

Potential Degradation Pathways

G cluster_main 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis A 7-(Hydroxymethyl)-3,4- dihydroquinolin-2(1H)-one B 7-Formyl-3,4-dihydroquinolin-2(1H)-one A->B Oxidation D Ring-opened amino acid A->D Acid/Base Hydrolysis C 7-Carboxy-3,4-dihydroquinolin-2(1H)-one B->C Further Oxidation

Caption: Potential degradation pathways of the target molecule.

Workflow for Stability Testing

G A Receive/Synthesize Compound B Initial Purity Analysis (HPLC) A->B C Forced Degradation Study B->C D Identify Degradation Products C->D E Establish Optimal Storage Conditions D->E F Long-Term Stability Study E->F G Periodic Purity Analysis (HPLC) F->G H Data Analysis & Shelf-Life Determination G->H

Caption: Workflow for a comprehensive stability testing program.

References

  • Forced Degradation Studies. (2016). MedCrave online. Available at: [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). International Journal of Pharmaceutical Investigation. Available at: [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Available at: [Link]

  • Forced Degradation Studies. (n.d.). Coriolis Pharma. Available at: [Link]

  • US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof. (2006). Google Patents.
  • Microbial degradation of quinoline and methylquinolines. (1990). Applied and Environmental Microbiology. Available at: [Link]

  • Discovery and structure-activity relationship studies of quinolinone derivatives as potent IL-2 suppressive agents. (2016). Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Microbial aerobic degradation of quinolinic acid, lutidinic acid and isocinchomeronic acid. (2009). Journal of Bioscience and Bioengineering. Available at: [Link]

  • Microbial metabolism of quinoline and related compounds. IX. Degradation of 6-hydroxyquinoline and quinoline by Pseudomonas diminuta 31/1 Fa1 and Bacillus circulans 31/2 A1. (1991). Biological Chemistry Hoppe-Seyler. Available at: [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2021). LCGC International. Available at: [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022). International Journal of Molecular Sciences. Available at: [Link]

  • 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one. (n.d.). PubChem. Available at: [Link]

  • Stability Indicating HPLC Method for Determination of 7,8,9,10 Tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anti-Cancer Agent. (2016). Indian Journal of Pharmaceutical Sciences. Available at: [Link]

  • Biodegradation characteristics of quinoline by Pseudomonas putida. (2007). Journal of Environmental Sciences. Available at: [Link]

  • NonClinical Dose Formulation Analysis Method Validation and Sample Analysis. (2013). The AAPS Journal. Available at: [Link]

  • Top Tips for Vial Storage: How to Keep Your HPLC Samples Safe. (2025). Mastelf. Available at: [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Available at: [Link]

  • Effects of Long-Term Bottle Storage on Red and Rosé Wines Sealed with Different Types of Closures. (2021). Foods. Available at: [Link]

  • Effect of Cold Stabilization Duration on Organic Acids and Aroma Compounds during Vitis vinifera L. cv. Riesling Wine Bottle Storage. (2022). Foods. Available at: [Link]

  • Effects of Long-Term Bottle Storage on Red and Rosé Wines Sealed with Different Types of Closures. (2021). Foods. Available at: [Link]

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Technical Support Center: Method Refinement for Consistent Results in 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one Experiments

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals working with 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. It provides in-depth technical support, troubleshooting advice, and frequently asked questions to ensure consistent and reliable experimental outcomes. The information herein is based on established chemical principles and proven laboratory practices.

Introduction

7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its structural scaffold is found in a variety of biologically active molecules. Achieving consistent results in experiments involving this compound requires a thorough understanding of its synthesis, purification, and handling. This guide aims to address common challenges and provide practical solutions to streamline your research.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one?

A common and practical approach is a two-step synthesis. The first step involves the synthesis of the precursor, 7-carboxy-3,4-dihydroquinolin-2(1H)-one. This is typically achieved through a cyclization reaction, such as the Mayer-Shigematsu reaction or a related intramolecular Friedel-Crafts-type reaction. The second step is the selective reduction of the carboxylic acid group to a hydroxymethyl group using a suitable reducing agent like Lithium Aluminum Hydride (LiAlH₄) or a borane complex.

Q2: My synthesis of the dihydroquinolinone core results in a mixture of isomers. How can I improve the regioselectivity?

The formation of isomeric byproducts, such as the 5-substituted isomer, is a known challenge in classical intramolecular Friedel-Crafts reactions. To improve regioselectivity, consider the following:

  • Starting Material Selection: The choice of starting material and the directing effects of its substituents are crucial.

  • Catalyst System: Modifying the Lewis acid catalyst, for instance by incorporating salts like KCl and NaCl with AlCl₃, can influence the reaction temperature and regioselectivity.

  • Modern Synthetic Routes: Exploring newer synthetic methodologies that offer better regiocontrol may be beneficial. Some modern approaches utilize alternative starting materials and cyclization strategies to avoid the formation of isomeric mixtures.[1]

Q3: What are the key safety precautions when working with reducing agents like LiAlH₄?

Lithium Aluminum Hydride (LiAlH₄) is a powerful reducing agent that reacts violently with water and protic solvents.[2] Always handle it in a certified fume hood, under an inert atmosphere (e.g., nitrogen or argon), and use anhydrous solvents. Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, is mandatory. Quenching of the reaction must be done carefully and at low temperatures to control the exothermic release of hydrogen gas.

Q4: How can I effectively monitor the progress of the reduction reaction?

Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material (carboxylic acid), the product (alcohol), and any potential intermediates (e.g., aldehyde). The starting material is typically more polar and will have a lower Rf value than the product. Staining with an appropriate agent (e.g., potassium permanganate) can help visualize the spots.

Synthesis and Troubleshooting

A plausible and robust synthetic pathway to 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is outlined below. This section details the experimental workflow and provides troubleshooting for common issues that may arise at each stage.

Workflow Diagram

G cluster_0 Step 1: Synthesis of 7-carboxy-3,4-dihydroquinolin-2(1H)-one cluster_1 Step 2: Reduction to 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one A Starting Materials (e.g., 4-amino-3-iodobenzoic acid derivative + acrylate) B Cyclization Reaction (e.g., Heck or other Pd-catalyzed cyclization) A->B C Workup and Purification B->C D 7-carboxy-3,4-dihydroquinolin-2(1H)-one C->D E 7-carboxy-3,4-dihydroquinolin-2(1H)-one F Reduction Reaction (e.g., LiAlH4 or Borane) E->F G Quenching and Workup F->G H Purification G->H I 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one H->I

Caption: Synthetic workflow for 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one.

Step 1: Synthesis of 7-carboxy-3,4-dihydroquinolin-2(1H)-one

Troubleshooting Guide for Step 1

Problem Possible Cause(s) Recommended Solution(s)
Low or no product formation - Inactive catalyst- Low reaction temperature- Poor quality starting materials- Use a fresh batch of catalyst.- Ensure the reaction temperature is maintained at the optimal level.- Purify starting materials before use.
Formation of isomeric byproducts - Lack of regioselectivity in the cyclization reaction.- Modify the catalyst system or explore alternative, more regioselective synthetic routes.[1]
Difficulty in purification - Product and byproducts have similar polarities.- Optimize the mobile phase for column chromatography.- Consider derivatization to facilitate separation, followed by deprotection.
Step 2: Reduction of 7-carboxy-3,4-dihydroquinolin-2(1H)-one

This step involves the selective reduction of the carboxylic acid to a primary alcohol.

Detailed Experimental Protocol (Example with LiAlH₄)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 7-carboxy-3,4-dihydroquinolin-2(1H)-one in anhydrous tetrahydrofuran (THF).

  • Addition of Reducing Agent: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of LiAlH₄ in THF via the dropping funnel. An excess of LiAlH₄ is typically required.[3]

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by TLC.

  • Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).

  • Workup: Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Troubleshooting Guide for Step 2

Problem Possible Cause(s) Recommended Solution(s)
Incomplete reaction - Insufficient amount of reducing agent.- LiAlH₄ has degraded due to exposure to moisture.- Increase the molar equivalents of LiAlH₄.- Use a fresh, unopened bottle of LiAlH₄ or titrate the solution to determine its exact concentration.
Formation of aldehyde byproduct - Incomplete reduction of the carboxylic acid.- Increase the reaction time or temperature (with caution).- Ensure sufficient equivalents of the reducing agent are used.
Over-reduction of the lactam carbonyl - Excessively harsh reaction conditions or a highly reactive reducing agent.- Use a milder reducing agent, such as a borane-THF complex.- Carefully control the reaction temperature and time.
Low yield after workup - Product adsorbed onto the aluminum salts precipitate.- Wash the precipitate thoroughly with a polar organic solvent (e.g., ethyl acetate, THF) during filtration.

Characterization and Stability

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the final product.

Technique Expected Observations for 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
¹H NMR - Aromatic protons on the quinolinone ring.- Two triplets corresponding to the -CH₂-CH₂- protons of the dihydro- portion.- A singlet for the -CH₂-OH protons.- A broad singlet for the -OH proton (may exchange with D₂O).- A broad singlet for the -NH- proton of the lactam.
¹³C NMR - Carbonyl carbon of the lactam.- Aromatic carbons.- Aliphatic carbons of the dihydro- portion.- Carbon of the -CH₂-OH group.
IR Spectroscopy - A broad O-H stretching band for the alcohol.- An N-H stretching band for the lactam.- A C=O stretching band for the lactam carbonyl.- C-H stretching and bending vibrations for aromatic and aliphatic groups.
Mass Spectrometry - Molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₁₁NO₂ = 177.19 g/mol ).

Stability Considerations

The hydroxymethyl group introduces a potential site for reactivity.

  • Oxidation: Benzylic alcohols can be susceptible to oxidation to the corresponding aldehyde or carboxylic acid, especially in the presence of oxidizing agents or upon prolonged exposure to air.[4] It is advisable to store the compound under an inert atmosphere and protect it from light.

  • Acid/Base Stability: Strong acidic or basic conditions may lead to side reactions. The stability of the compound should be evaluated under the specific pH conditions of your experiments.

  • Storage: For long-term storage, it is recommended to keep the compound in a cool, dark, and dry place, preferably under an inert atmosphere.

Conclusion

Achieving consistent and reproducible results in experiments with 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is attainable with careful attention to synthetic and purification protocols. This guide provides a framework for troubleshooting common issues and understanding the underlying chemical principles. By implementing these strategies, researchers can enhance the reliability and efficiency of their work.

References

  • GE Hai-xia, WANG Li-chen, YU Qian. Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone[J]. Chinese Journal of Modern Applied Pharmacy, 2005, (5): 390-392.
  • CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H)
  • WO2017115287A1 - Process for the preparation of quinoline-2(1h)
  • Hydride Reduction - Chad's Prep®.
  • I have problems with the reduction using LiAlH4 - ECHEMI.
  • US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)
  • An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)
  • Lithium Aluminum Hydride (LiAlH4)
  • Reduction of Carboxylic Acids - Chemistry Steps.
  • reduction of carboxylic acids - Chemguide.
  • DE102005048694A1 - Preparation of 7-hydroxy-3,4-dihydroquinolinone useful as an intermediate in preparing aripiprazole for treating schizophrenia involves reacting N-(3-methoxyphenyl)
  • 7-Hydroxy-3,4-dihydrocarbostyril | 22246-18-0 | Benchchem.
  • Reactivity and Stability of (Hetero)
  • What is the mechanism of Benzyl Alcohol?
  • Synthesis of Benzylic Alcohols by C–H Oxidation | Journal of the American Chemical Society.
  • Allylic or benzylic stabilization is essential for catalysis by bacterial benzyl alcohol dehydrogenases - PubMed.
  • Benzyl alcohol - Wikipedia.
  • Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - MDPI.
  • Synthesis of 3,4-dihydroisoquinolin-1(2H)
  • WO2008026220A1 - A process for purification of 7-(4-bromobutoxy)
  • An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole | Asian Journal of Chemistry.
  • Deep Blue Documents - University of Michigan.

Sources

Technical Support Center: Optimizing the Synthesis of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of key pharmaceutical intermediates. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, a critical intermediate in the manufacturing of active pharmaceutical ingredients (APIs) such as Aripiprazole.[1][2] Controlling impurities at this stage is paramount, as their presence can compromise the quality, safety, and efficacy of the final drug product.[1][3]

This document is designed for researchers, process chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical methodologies needed to identify, control, and eliminate impurities during this crucial synthetic step.

Section 1: Synthesis Overview and Critical Control Points

The most common and direct route to synthesize 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one involves the selective reduction of the aldehyde group of its precursor, 7-formyl-3,4-dihydroquinolin-2(1H)-one. This transformation is typically achieved using a mild hydride-donating reagent, such as sodium borohydride (NaBH₄), which offers excellent chemoselectivity for aldehydes and ketones over other functional groups like the lactam (cyclic amide) present in the quinolinone core.[4][5]

The reaction's success hinges on precise control over several parameters to prevent the formation of process-related impurities.

Synthesis_Pathway SM 7-formyl-3,4-dihydro quinolin-2(1H)-one Reagent NaBH₄, Solvent (e.g., Methanol/Ethanol) SM->Reagent PD 7-(hydroxymethyl)-3,4-dihydro quinolin-2(1H)-one Reagent->PD Reduction Troubleshooting_Workflow cluster_start Problem Identification cluster_analysis Root Cause Analysis cluster_solutions Corrective Actions Start Impurity Detected in Product Q1 Unreacted Starting Material? Start->Q1 Q2 Off-Color Product? Start->Q2 Q3 Unknown Peak in HPLC? Start->Q3 Sol1 Check Reagent Stoichiometry & Quality. Monitor w/ IPC. Q1->Sol1 Yes Sol2 Recrystallize. Use Activated Carbon. Q2->Sol2 Yes Sol3 Characterize (LC-MS). Optimize Chromatography. Purify Precursor. Q3->Sol3 Yes

Sources

Green chemistry approaches to the synthesis of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, a key intermediate in pharmaceutical development. This document is designed for researchers, chemists, and drug development professionals who are navigating the transition from classical synthetic routes to more sustainable, green chemistry-based approaches. Classical methods for quinoline synthesis often involve harsh acidic conditions, high temperatures, and significant waste generation.[1][2] The pharmaceutical industry is known for its high E-Factor (the ratio of waste to product), making the adoption of green principles not just an environmental imperative but also a critical factor in reducing the cost of goods sold.[3]

This guide moves beyond simple protocols to provide in-depth troubleshooting advice and answers to frequently encountered challenges, grounded in established scientific principles and field experience.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific problems you may encounter during the synthesis. The solutions provided are based on principles of green chemistry, aiming to enhance yield, purity, and sustainability.

Question 1: My reaction yield is consistently low, or the conversion rate is poor. What are the likely causes and how can I improve it?

Answer: Low yields in the synthesis of dihydroquinolinones via green methods often stem from suboptimal catalyst selection, inefficient energy input, or poor solvent choice.

  • Causality Analysis: The cyclization to form the dihydroquinolinone ring is the critical step. Traditional methods like the Friedländer synthesis require harsh conditions to drive the reaction.[2] Green approaches aim to lower this activation energy barrier using more sophisticated and environmentally benign methods.

  • Step-by-Step Troubleshooting:

    • Re-evaluate Your Catalytic System:

      • Heterogeneous Acid Catalysts: If you are using a recoverable solid acid catalyst, such as Nafion or certain zeolites, ensure it is properly activated and has not been poisoned. These catalysts are excellent green alternatives to corrosive mineral acids.[4] Consider a catalyst recyclability study to check for deactivation over multiple runs.

      • Biocatalysis: Explore the use of enzymes. While specific enzymes for this exact transformation may require screening, biocatalysis represents a frontier in green chemistry, offering high selectivity under mild aqueous conditions.[5][6]

      • Metal-Free Catalysis: Formic acid has been identified as an effective, renewable, and biodegradable catalyst for quinoline synthesis, often providing higher selectivity.[7]

    • Optimize Energy Input with Microwave Irradiation:

      • Microwave-assisted synthesis can dramatically reduce reaction times and increase yields by promoting efficient and uniform heating.[4][8] This method often allows for lower temperatures or even solvent-free conditions, aligning perfectly with green chemistry principles.[2] Transitioning from conventional heating to microwave irradiation can often overcome kinetic barriers. However, be aware of potential scalability challenges with microwave technology.[5]

    • Assess Your Solvent Choice:

      • Water as a Solvent: Water is the ultimate green solvent.[3] While starting material solubility can be a challenge, designing a process to run in water can drastically reduce organic solvent consumption.[3][5] The use of phase-transfer catalysis can often mitigate solubility issues in aqueous media.[9]

      • Solvent-Free Conditions: The highest level of atom economy is often achieved under solvent-free conditions, for instance, by grinding reagents together, sometimes with a solid catalyst.[10] This eliminates the energy-intensive steps of solvent removal and recycling.

Question 2: I'm observing the formation of an isomeric side product, likely the 5-hydroxy or 5-(hydroxymethyl) analog. How can I improve the regioselectivity of my reaction?

Answer: The formation of regioisomers is a well-known challenge in electrophilic aromatic substitution reactions on meta-substituted anilines, which are common precursors. The cyclization can occur at either the ortho or para position relative to the activating group.

  • Causality Analysis: Classical syntheses like the Doebner-Miller or Skraup reactions are notorious for selectivity problems with meta-substituted substrates.[2][7] Your choice of starting materials and reaction mechanism dictates the regiochemical outcome.

  • Strategic Solutions for Selectivity:

    • Employ a Pre-functionalized Substrate Strategy: Instead of relying on a classical cyclization that offers poor regiocontrol, a greener and more robust strategy is to use a starting material where the cyclization path is unambiguous. A highly effective approach involves the catalytic annulation of α,β-unsaturated N-arylamides.[11] This method builds the ring system with defined regiochemistry, avoiding the formation of unwanted isomers from the outset.

    • Leverage Biocatalysis: Enzymatic reactions are renowned for their exceptional regio- and stereoselectivity. While a direct, off-the-shelf enzyme for this specific synthesis might not be available, exploring biocatalytic cascades (e.g., using transaminases) for related amine-containing pharmaceuticals is a promising green avenue.[6]

    • Directed Ortho-Metalation (DoM): While potentially less "green" due to the use of strong bases and anhydrous conditions, DoM strategies can provide exquisite regiocontrol. This would involve a multi-step sequence but guarantees the correct isomer.

Question 3: My product streaks badly during column chromatography on silica gel, and I'm seeing evidence of decomposition. What is the best purification strategy?

Answer: This is a classic problem when purifying compounds containing a basic nitrogen, such as the quinolinone core. The acidic silanol groups (Si-OH) on the surface of standard silica gel interact strongly with the basic nitrogen, causing tailing (streaking) and, in some cases, acid-catalyzed decomposition.[12]

  • Causality Analysis: The lone pair of electrons on the quinolinone nitrogen forms a strong interaction with the acidic protons of the silica gel. This reversible binding slows the compound's movement down the column in a non-uniform way, leading to a streaked appearance and poor separation.

  • Purification Workflow:

    • Deactivate the Silica Gel: Before resorting to more complex methods, neutralize the acidic sites on the silica.

      • Method: Prepare your eluent (e.g., Dichloromethane/Methanol) and add a small amount of a volatile tertiary amine, typically 0.5-1% triethylamine (NEt₃).[12] Run the column with this modified eluent. The triethylamine will preferentially bind to the acidic sites, allowing your product to pass through cleanly.

    • Switch to an Alternative Stationary Phase:

      • Neutral or Basic Alumina: Alumina is an excellent alternative to silica for basic compounds.[12] Use neutral or basic alumina (Brockmann I-III, depending on the required activity) to avoid decomposition.

      • Reversed-Phase Silica (C18): If your compound has sufficient non-polar character, reversed-phase chromatography using solvents like acetonitrile and water is a highly effective method that avoids acidic stationary phases.[12]

    • Prioritize Crystallization: The greenest purification method is crystallization, as it avoids large volumes of solvent waste associated with chromatography. Experiment with various solvent systems (e.g., Ethanol/Water, Ethyl Acetate/Hexane) to find conditions that yield high-purity crystals. A known method for purifying quinoline derivatives involves heating and stirring in a solvent like DMF, followed by cooling to precipitate pure crystals.[13]

Visual Workflow: Troubleshooting Green Synthesis

The following diagram outlines a logical workflow for addressing common issues encountered during the synthesis.

TroubleshootingWorkflow start_node Start: Initial Synthesis Attempt problem_node problem_node start_node->problem_node Analyze Outcome solution_node solution_node problem_node->solution_node Low Yield? solution_node2 Implement Solution: 1. Use Pre-functionalized   Substrate (N-arylamide) 2. Explore Biocatalysis problem_node->solution_node2 Isomer Formation? solution_node3 Implement Solution: 1. Deactivate Silica (NEt3) 2. Use Alumina/C18 3. Prioritize Crystallization problem_node->solution_node3 Purification Issues? check_node check_node solution_node->check_node Implement Solution: 1. Change Catalyst 2. Use Microwave 3. Alter Solvent end_node Success: Pure Product check_node->end_node Problem Solved fail_node Re-evaluate Core Strategy check_node->fail_node Problem Persists solution_node2->check_node solution_node3->check_node ReactionPathway sub N-Arylamide Substrate cat_act Catalyst Activation (e.g., Radical Initiator, Light, or Acid) sub->cat_act + Green Catalyst/ Energy Source prod 3,4-Dihydroquinolin-2(1H)-one int1 Radical or Cationic Intermediate cat_act->int1 Forms Reactive Species int2 Cyclized Intermediate int1->int2 Intramolecular 6-endo-trig Cyclization int2->prod Re-aromatization/ Proton Transfer

Sources

Technical Support Center: Scalable Purification of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the scalable purification of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the challenges you may encounter during the purification of this key pharmaceutical intermediate. As Senior Application Scientists, we have synthesized data from various sources and our field experience to create a practical and reliable resource.

Introduction: The Purification Challenge

7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is a polar heterocyclic compound whose purification on a large scale can be challenging. The presence of a hydroxymethyl group, a lactam ring, and an aromatic system imparts a unique polarity profile that requires careful optimization of purification strategies to remove starting materials, by-products, and other process-related impurities. This guide will focus on the two primary scalable purification techniques: crystallization and column chromatography .

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the crude product?

A1: Common impurities can include unreacted starting materials, by-products from the synthetic route (such as isomers or over-oxidized/reduced species), and residual solvents. For instance, if prepared from 7-hydroxy-3,4-dihydro-2(1H)-one, you might find residual amounts of this precursor.[1][2]

Q2: My compound is highly polar. How does this affect my choice of purification method?

A2: The high polarity of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one makes it well-suited for reversed-phase chromatography, where it will interact strongly with the polar mobile phase. For normal-phase chromatography, you will likely need a highly polar eluent system to achieve adequate mobility from the baseline.[3] Crystallization will require polar solvents in which the compound has a significant temperature-dependent solubility.

Q3: Can I use normal-phase (silica gel) chromatography for this compound at scale?

A3: Yes, but with careful consideration. Due to its polarity, strong interactions with the acidic silanol groups on silica can lead to peak tailing and poor separation. It is often necessary to use a polar solvent system, such as a mixture of dichloromethane and methanol.[4] For large-scale applications, this can be costly and generate significant solvent waste.

Q4: Is crystallization a viable scalable purification method for this compound?

A4: Absolutely. Crystallization is often the most cost-effective and scalable method for purifying pharmaceutical intermediates.[5][6] The key is to identify a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

Q5: How do I choose the right solvent for crystallization?

A5: The ideal solvent will fully dissolve your compound at or near its boiling point but will result in poor solubility upon cooling, leading to high recovery of pure crystals.[7] A solvent screening is the first step. Based on the structure, polar protic solvents like ethanol, methanol, or isopropanol, and mixtures with water, are excellent starting points.[2][8]

Troubleshooting Guides

I. Crystallization Troubleshooting
Problem Potential Cause Troubleshooting Steps & Solutions
Compound "oils out" instead of crystallizing. The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.- Lower the temperature at which you dissolve the compound.- Use a larger volume of solvent.- Add a co-solvent (anti-solvent) in which the compound is less soluble to induce crystallization at a lower temperature.[9]
No crystals form upon cooling. The solution is not sufficiently supersaturated, or nucleation is inhibited.- Reduce the solvent volume by evaporation.- Scratch the inside of the flask with a glass rod to create nucleation sites.- Add a seed crystal of the pure compound.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).[9]
Low recovery of the purified product. The compound is too soluble in the cold solvent, or too much solvent was used.- Use the minimum amount of hot solvent necessary for complete dissolution.- After filtration, concentrate the mother liquor and recrystallize a second crop of crystals.- Consider using an anti-solvent to crash out more product.[10]
The purified crystals are still impure. Impurities co-crystallize with the product, or the cooling was too rapid, trapping impurities.- Allow the solution to cool slowly to room temperature before further cooling in an ice bath.- Perform a second recrystallization.- Consider a charcoal treatment to remove colored impurities.[2]
II. Scalable Chromatography Troubleshooting
Problem Potential Cause Troubleshooting Steps & Solutions
Poor separation of the product from impurities. The chosen eluent system has insufficient selectivity.- Perform a thorough TLC analysis with various solvent systems to find the optimal mobile phase.- For normal phase, try adding a small amount of a modifier like triethylamine to reduce tailing of basic compounds.- For reversed-phase, adjust the pH of the aqueous component or add an ion-pairing reagent.
Product elutes too quickly (low retention). The mobile phase is too strong (too polar in normal phase, too non-polar in reversed-phase).- For normal phase, decrease the polarity of the eluent (e.g., reduce the percentage of methanol in a dichloromethane/methanol mixture).- For reversed-phase, increase the polarity of the mobile phase (e.g., increase the percentage of water in a water/acetonitrile mixture).
Product streaks or shows significant tailing. Strong interaction with the stationary phase (e.g., acidic silanols on silica).- Add a competitive base like triethylamine (0.1-1%) to the eluent in normal-phase chromatography.- Use a less acidic stationary phase, such as neutral alumina.- Consider using a reversed-phase column with end-capping to minimize silanol interactions.[3]
Column pressure is too high during scale-up. The particle size of the stationary phase is too small, or the flow rate is too high for the column dimensions.- Use a stationary phase with a larger particle size for industrial-scale chromatography.- Optimize the flow rate for the larger column diameter.- Ensure the column is not clogged with particulates from the crude sample.

Experimental Protocols

Protocol 1: Scalable Recrystallization

This protocol is a starting point and should be optimized based on the specific impurity profile of your crude material.

  • Solvent Selection:

    • Place a small amount of the crude 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one into several test tubes.

    • Add different polar solvents (e.g., methanol, ethanol, isopropanol, water, and mixtures thereof) to each tube.

    • Heat the tubes and observe the solubility.

    • Allow the soluble samples to cool to room temperature and then in an ice bath to observe crystal formation.

    • A good solvent system will show high solubility when hot and low solubility when cold. A methanol/water or ethanol/water mixture is often effective for polar compounds.[2]

  • Recrystallization Procedure:

    • In a suitably sized reaction vessel, add the crude 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one.

    • Add the chosen solvent (e.g., methanol) in portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

    • If a co-solvent (e.g., water) is used, add it slowly to the hot solution until the solution becomes slightly cloudy, then add a small amount of the primary solvent until it is clear again.

    • If colored impurities are present, you may add activated charcoal and heat for a short period before filtering.

    • Hot filter the solution to remove any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature.

    • Once crystals have formed, cool the mixture further in an ice bath for at least one hour to maximize yield.

    • Collect the crystals by filtration and wash with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Protocol 2: Scalable Flash Column Chromatography (Normal Phase)
  • Mobile Phase Selection:

    • Using Thin Layer Chromatography (TLC), find a solvent system that provides a retention factor (Rf) of approximately 0.2-0.4 for the target compound.

    • A common starting point for polar compounds like this is a mixture of a chlorinated solvent and an alcohol, such as dichloromethane:methanol (e.g., 95:5 or 90:10).[4]

  • Column Packing:

    • For large-scale purification, a dry packing method is often preferred.

    • Fill the column with silica gel.

    • Gently tap the column to ensure even packing.

    • Add a layer of sand on top of the silica gel.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent.

    • Alternatively, for less soluble compounds, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen mobile phase.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Once the pure fractions are identified, they can be combined.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one.

Visualizing the Workflow

Purification Strategy Decision Tree

Purification_Strategy Start Crude 7-(Hydroxymethyl)-3,4- dihydroquinolin-2(1H)-one Purity_Check Assess Purity and Impurity Profile (TLC, HPLC) Start->Purity_Check Decision1 Is the primary impurity significantly different in polarity? Purity_Check->Decision1 Crystallization Crystallization Decision1->Crystallization Yes Chromatography Column Chromatography Decision1->Chromatography No Solvent_Screen Perform Solvent Screen Crystallization->Solvent_Screen TLC_Screen Perform TLC Screen (Normal & Reversed Phase) Chromatography->TLC_Screen Purity_Check_2 Check Purity Solvent_Screen->Purity_Check_2 TLC_Screen->Purity_Check_2 Final_Product Pure Product (>99% Purity) Purity_Check_2->Chromatography Needs Further Purification Purity_Check_2->Final_Product Purity OK

Caption: A decision tree for selecting the optimal purification strategy.

Troubleshooting Crystallization

Crystallization_Troubleshooting Start Crystallization Attempt Problem Identify the Issue Start->Problem Oiling_Out Oiling Out Problem->Oiling_Out Oiling No_Crystals No Crystals Form Problem->No_Crystals No Formation Low_Yield Low Yield Problem->Low_Yield Low Recovery Impure_Crystals Impure Crystals Problem->Impure_Crystals Low Purity Solution_Oiling - Use more solvent - Lower dissolution temp - Add anti-solvent Oiling_Out->Solution_Oiling Solution_No_Crystals - Concentrate solution - Scratch flask - Add seed crystal No_Crystals->Solution_No_Crystals Solution_Low_Yield - Minimize hot solvent - Concentrate mother liquor - Use anti-solvent Low_Yield->Solution_Low_Yield Solution_Impure - Slow cooling - Recrystallize - Charcoal treatment Impure_Crystals->Solution_Impure

Caption: A troubleshooting guide for common crystallization issues.

References

  • Process for the preparation of aripiprazole lauroxil. (WO2019020821A1). Google Patents.
  • New synthesis method of aripiprazole. (CN102924574A). Eureka | Patsnap.
  • Verdia, J., Kumar, P., & Joshi, N. S. (2014). Synthesis and characterization of potential impurities of aripiprazole. International Journal of Pharmaceutical Sciences and Research, 5(9), 4046-4050.
  • Strategies for purifying polar heterocyclic compounds via chrom
  • Process for preparing aripiprazole lauroxil and intermediates thereof. (US20180265472A1). Google Patents.
  • Struggling with large scale recrystallization. (2021). Reddit. Retrieved from [Link]

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  • Ge, H., Wang, L., & Yu, Q. (2005). Synthesis of 7-hydroxy-3,4-dihydro-2(1H)-quinolinone. Chinese Journal of Modern Applied Pharmacy, 22(5), 390-392.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses, 102, 276-302.
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). SciSpace.
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Validation & Comparative

Comparing biological activity of 7-hydroxymethyl vs 7-hydroxy dihydroquinolinone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 7-Hydroxy Dihydroquinolinone and 7-Hydroxymethyl Dihydroquinolinone

Introduction: The Dihydroquinolinone Scaffold in Medicinal Chemistry

The quinolinone and its dihydro-derivative scaffold are privileged structures in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities.[1] These heterocyclic systems are known to interact with various biological targets, leading to applications in areas such as oncology, immunology, and neurology.[2][3][4] Modifications to the quinolinone ring, particularly at the C-7 position, have been a major focus of structure-activity relationship (SAR) studies to optimize potency and selectivity.[1][5]

This guide provides a detailed comparison of two closely related analogs: 7-hydroxy-3,4-dihydroquinolin-2(1H)-one and 7-hydroxymethyl-3,4-dihydroquinolin-2(1H)-one. While direct, head-to-head experimental comparisons in the literature are scarce, we can construct a robust comparative analysis by examining the known biological profile of the 7-hydroxy derivative and applying fundamental principles of medicinal chemistry to predict the influence of the 7-hydroxymethyl substitution. This guide is intended for researchers and drug development professionals seeking to understand the potential therapeutic implications of this specific structural modification.

Part 1: Profile of 7-Hydroxy Dihydroquinolinone

7-Hydroxy-3,4-dihydroquinolin-2(1H)-one is a well-documented intermediate in the synthesis of pharmaceuticals, most notably the atypical antipsychotic aripiprazole.[6] Beyond its role as a synthetic precursor, this scaffold and its derivatives have been investigated for a range of intrinsic biological activities.

Known Biological Activities
  • Anticancer Potential: Derivatives of 7-hydroxy quinolinone have demonstrated cytotoxic activity against various cancer cell lines. For instance, novel hybrid derivatives have shown potent activity against breast cancer (MCF-7) cell lines, inducing apoptosis and cell cycle arrest.[7] The general class of quinolinones has been found to exert antiproliferative effects through mechanisms such as the induction of apoptosis via the mitochondrial pathway and cell cycle arrest at the G2/M phase.[3]

  • Enzyme Inhibition: The dihydroquinolinone core is a versatile scaffold for designing enzyme inhibitors. Derivatives of 7-amino-3,4-dihydroquinolin-2(1H)-one have been shown to inhibit human carbonic anhydrase (hCA) isoforms, particularly hCA II.[8][9][10] Furthermore, derivatives of 7-hydroxyquinolin-2(1H)-one have been synthesized and evaluated as inhibitors of human acetylcholinesterase (hrAChE) and butyrylcholinesterase (hrBuChE), enzymes relevant to Alzheimer's disease therapy.[11]

  • Antimicrobial Activity: Some quinoline derivatives are known for their antibacterial and antifungal properties. For example, 7-hydroxy-4-methylquinolin-2(1H)-one has been screened for antibacterial activity against Staphylococcus citreus and Escherichia coli and for antifungal activity against Aspergillus niger.[12]

Part 2: The 7-Hydroxymethyl Dihydroquinolinone Analog: A Predictive Analysis

Direct biological data for 7-hydroxymethyl-dihydroquinolinone is limited in publicly accessible literature. However, we can infer its potential properties and compare them to the 7-hydroxy analog by analyzing the physicochemical differences between a phenolic hydroxyl group (-OH) and a benzylic alcohol (primary alcohol) group (-CH₂OH).

The introduction of a methylene spacer between the aromatic ring and the hydroxyl group fundamentally alters several key molecular properties that are critical for biological activity.

Structure-Activity Relationship (SAR) Insights: -OH vs. -CH₂OH
  • Acidity and Hydrogen Bonding:

    • 7-Hydroxy (-OH): The phenolic hydroxyl group is weakly acidic. Its oxygen atom can act as a hydrogen bond acceptor (HBA), and the hydrogen atom can act as a hydrogen bond donor (HBD).[13] The direct attachment to the aromatic ring allows for resonance, which influences its electronic properties.

    • 7-Hydroxymethyl (-CH₂OH): The benzylic alcohol is essentially neutral. Like the phenolic hydroxyl, it can act as both an HBD and HBA.[14] However, the added flexibility of the -CH₂- linker allows the hydroxyl group to orient itself in different positions to form hydrogen bonds, which might be advantageous for fitting into certain binding pockets.[15][16]

  • Lipophilicity and Solubility:

    • The addition of a methylene group generally increases lipophilicity (higher logP). However, the hydroxymethyl function also aims to obtain more hydrophilic derivatives than a simple methyl group.[14] The overall effect on solubility can be complex. The -CH₂OH group may improve aqueous solubility compared to an unsubstituted analog, a common strategy in drug design.[14]

  • Steric Profile:

    • The hydroxymethyl group is significantly larger than the hydroxyl group. This increased steric bulk can have both positive and negative consequences. It could prevent the molecule from fitting into a tight binding pocket, or it could provide beneficial interactions with a larger hydrophobic region of the target protein.

  • Metabolic Stability:

    • Phenolic -OH: Phenols are susceptible to Phase II metabolism, primarily glucuronidation and sulfation.

    • Benzylic -CH₂OH: Primary alcohols are prone to oxidation by alcohol dehydrogenases to form aldehydes and then carboxylic acids.[17] This difference in metabolic pathways could lead to distinct pharmacokinetic profiles and metabolite activities for the two compounds.

Table 1: Predicted Physicochemical and Pharmacological Differences
Property7-Hydroxy Dihydroquinolinone7-Hydroxymethyl DihydroquinolinoneRationale & Potential Impact
Acidity Weakly acidic (pKa ~10)NeutralThe phenolic -OH can be ionized at physiological pH, potentially forming ionic interactions. The -CH₂OH cannot.
Hydrogen Bonding H-bond donor & acceptor; rigidH-bond donor & acceptor; flexibleIncreased rotational freedom of -CH₂OH may allow for optimal H-bonding with a target protein.[15][16]
Lipophilicity (logP) LowerHigherThe added methylene group increases lipophilicity, which could affect membrane permeability and plasma protein binding.
Steric Bulk SmallerLargerThe larger size of the -CH₂OH group may influence binding affinity and selectivity by either enhancing or clashing with the target site.
Metabolism Prone to glucuronidation/sulfationProne to oxidationDifferent metabolic pathways will lead to different pharmacokinetic profiles and potential for drug-drug interactions.[17]

Part 3: Proposed Experimental Workflow for Comparative Analysis

To empirically validate the predicted differences and provide a definitive comparison, a structured experimental plan is essential. The following workflow represents a self-validating system, progressing from fundamental physicochemical characterization to detailed biological evaluation.

Diagram: Experimental Workflow for Comparative Bioactivity

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Mechanistic & ADME Studies P1 Synthesis & Purity Confirmation (NMR, LC-MS, HRMS) P2 Solubility & Lipophilicity (Aq. Solubility, logP/logD) P1->P2 Characterize B1 Anticancer Screening (MTT/MTS Assay vs. MCF-7, A549) P2->B1 Test Activity B2 Enzyme Inhibition Assays (Carbonic Anhydrase, AChE) P2->B2 B3 Antimicrobial Testing (MIC vs. S. aureus, E. coli) P2->B3 M1 Mechanism of Action (Apoptosis, Cell Cycle Analysis) B1->M1 If Active M2 In Vitro ADME (Microsomal Stability, CYP Inhibition) B2->M2 Profile M1->M2 Elucidate

Sources

Validating the Mechanism of Action for 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the 3,4-dihydroquinolin-2(1H)-one scaffold has emerged as a "privileged structure," forming the core of several FDA-approved drugs and a multitude of investigational compounds.[1][2] Its derivatives have demonstrated a remarkable diversity of pharmacological activities, engaging targets from phosphodiesterases to G-protein coupled receptors.[1][3] This guide focuses on a specific subclass, 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one derivatives, and provides a comprehensive framework for elucidating and validating their mechanism of action. We will explore two distinct, experimentally supported hypotheses for their biological activity: dual inhibition of Aldose Reductase (AKR1B1) and Reactive Oxygen Species (ROS), and inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).

This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth, technically grounded approach to mechanism of action (MoA) validation. The experimental workflows described herein are designed to be self-validating, integrating layers of evidence to build a robust and compelling case for a compound's MoA.

Hypothesized Mechanisms of Action

The versatility of the 3,4-dihydroquinolin-2(1H)-one scaffold allows for the design of derivatives with highly specific biological activities.[1] Based on existing research, two prominent potential mechanisms of action for 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one derivatives are:

  • Dual Inhibition of Aldose Reductase (AKR1B1) and Reactive Oxygen Species (ROS): This mechanism is particularly relevant in the context of diabetic complications.[4] AKR1B1 is a key enzyme in the polyol pathway, which, when overactivated during hyperglycemia, contributes to oxidative stress.[4] Concurrently, elevated ROS levels exacerbate cellular damage. A dual-acting inhibitor would therefore offer a synergistic therapeutic effect.

  • Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): VEGFR2 is a critical mediator of angiogenesis, the formation of new blood vessels, which is a hallmark of cancer progression.[5] Inhibition of VEGFR2 kinase activity can block downstream signaling pathways, thereby impeding tumor growth and metastasis.[5]

A Multi-pronged Approach to MoA Validation

A definitive validation of a compound's MoA requires a multi-faceted approach, starting from direct biochemical assays and progressing to cellular and functional studies. The following sections outline a logical and rigorous experimental workflow to investigate the two proposed mechanisms.

Workflow for MoA Validation

MoA Validation Workflow Overall MoA Validation Workflow cluster_hypothesis Hypothesis Generation cluster_biochemical Biochemical & Biophysical Validation cluster_cellular Cellular & Functional Validation H1 Hypothesis 1: AKR1B1/ROS Dual Inhibition BA Biochemical Assays (Enzyme Inhibition) H1->BA H2 Hypothesis 2: VEGFR2 Inhibition H2->BA CETSA Cellular Thermal Shift Assay (Target Engagement) BA->CETSA Kinobeads Kinobeads Assay (Target Profiling) CETSA->Kinobeads Phospho Phosphoproteomics (Pathway Analysis) Kinobeads->Phospho BRET BRET/FRET Assays (Protein-Protein Interactions) Phospho->BRET CRISPR CRISPR-Cas9 (Target Validation) BRET->CRISPR

Caption: A stepwise workflow for validating the mechanism of action.

Part 1: Biochemical and Biophysical Validation

The initial phase of MoA validation focuses on confirming direct interaction between the compound and its putative target protein(s).

Direct Enzyme Inhibition Assays

The first step is to determine if the derivatives directly inhibit the enzymatic activity of the target protein.

For AKR1B1 Inhibition:

  • Principle: A spectrophotometric assay measuring the decrease in NADPH absorbance at 340 nm as it is consumed during the reduction of a substrate by AKR1B1.

  • Protocol:

    • Purify recombinant human AKR1B1.

    • Prepare a reaction mixture containing phosphate buffer, NADPH, and the substrate (e.g., DL-glyceraldehyde).

    • Add varying concentrations of the 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one derivative or a known inhibitor (e.g., Epalrestat) as a positive control.

    • Initiate the reaction by adding AKR1B1.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the initial reaction velocities and determine the IC50 value for each compound.

For VEGFR2 Kinase Inhibition:

  • Principle: A luminescence-based kinase assay that measures the amount of ATP remaining in solution following a kinase reaction. Lower luminescence indicates higher kinase activity.

  • Protocol:

    • Use a commercially available VEGFR2 kinase assay kit (e.g., Kinase-Glo®).

    • In a multi-well plate, add recombinant VEGFR2 kinase domain, substrate peptide, and ATP.

    • Add serial dilutions of the test compounds or a known VEGFR2 inhibitor (e.g., Sorafenib) as a positive control.

    • Incubate to allow the kinase reaction to proceed.

    • Add the Kinase-Glo® reagent to stop the reaction and generate a luminescent signal.

    • Measure luminescence and calculate IC50 values.

Compound IDAKR1B1 IC50 (nM)VEGFR2 Kinase IC50 (nM)
Derivative 150>10,000
Derivative 275>10,000
Alternative 1 (Epalrestat)100N/A
Derivative 3>10,00080
Derivative 4>10,000120
Alternative 2 (Sorafenib)N/A30
Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method to confirm target engagement in a cellular context.[6][7] Ligand binding stabilizes the target protein, leading to a higher melting temperature.[8][9]

  • Principle: Measures the thermal stability of a target protein in the presence and absence of a ligand.

  • Protocol:

    • Treat cultured cells (e.g., human lens epithelial cells for AKR1B1, or HUVECs for VEGFR2) with the test compound or vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein at each temperature by Western blot or ELISA.

    • Plot the soluble protein fraction against temperature to generate a melting curve and determine the shift in melting temperature (ΔTm) upon compound treatment.

Compound IDTargetΔTm (°C)
Derivative 1AKR1B1+5.2
Derivative 3VEGFR2+4.8
Vehicle ControlAKR1B10
Vehicle ControlVEGFR20
Kinobeads Competition Binding Assay

For kinase inhibitors, it is crucial to assess their selectivity across the kinome. The Kinobeads assay provides an unbiased profile of a compound's kinase targets.[4][10]

  • Principle: A chemical proteomics approach where a test compound competes with immobilized, broad-spectrum kinase inhibitors ("kinobeads") for binding to kinases in a cell lysate.[11] Bound kinases are identified and quantified by mass spectrometry.

  • Protocol:

    • Incubate cell lysate with increasing concentrations of the test compound.

    • Add kinobeads to pull down kinases that are not bound to the test compound.

    • Elute, digest, and analyze the bead-bound proteins by LC-MS/MS.

    • Quantify the displacement of each kinase from the beads to determine the binding affinity (IC50) of the test compound for a wide range of kinases.

Part 2: Cellular and Functional Validation

Once direct target engagement is confirmed, the next step is to validate the downstream cellular consequences of this interaction.

Phosphoproteomics for Pathway Analysis

For kinase inhibitors, understanding the impact on cellular signaling pathways is paramount. Phosphoproteomics allows for the global and unbiased analysis of changes in protein phosphorylation upon compound treatment.[12][13]

  • Principle: Quantitative mass spectrometry-based analysis of the phosphoproteome of cells treated with the inhibitor to identify changes in the phosphorylation status of downstream substrates.[14][15]

  • Protocol:

    • Treat VEGFR2-expressing cells (e.g., HUVECs) with the test compound or a control.

    • Lyse the cells and digest the proteins into peptides.

    • Enrich for phosphopeptides using techniques like titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

    • Analyze the enriched phosphopeptides by LC-MS/MS to identify and quantify changes in phosphorylation levels.

    • Perform bioinformatics analysis to identify affected signaling pathways.

Signaling Pathway Diagram

VEGFR2 Signaling Pathway Simplified VEGFR2 Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation

Caption: Key downstream pathways of VEGFR2 signaling.

BRET/FRET Assays for Protein-Protein Interactions

Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques to monitor protein-protein interactions in living cells in real-time.[3][16] These can be used to confirm that the compound disrupts specific interactions within a signaling complex.

  • Principle: Energy transfer between a donor and acceptor fluorophore (or luminophore) fused to two proteins of interest. Energy transfer only occurs when the proteins are in close proximity.

  • Protocol (BRET example):

    • Co-express fusion proteins of a donor (e.g., Renilla luciferase) and an acceptor (e.g., YFP) with two interacting partners in the target pathway (e.g., VEGFR2 and PLCγ).

    • Treat the cells with the test compound.

    • Add the luciferase substrate (e.g., coelenterazine).

    • Measure the light emission from both the donor and acceptor.

    • A decrease in the BRET signal indicates that the compound disrupts the protein-protein interaction.

CRISPR-Cas9 for Definitive Target Validation

CRISPR-Cas9 gene editing technology provides the ultimate validation by demonstrating that the cellular phenotype observed with the compound is dependent on the presence of the target protein.[1]

  • Principle: Knocking out the gene encoding the target protein should render the cells insensitive to the compound.

  • Protocol:

    • Use CRISPR-Cas9 to generate a knockout cell line for the target gene (e.g., KDR for VEGFR2).

    • Confirm the knockout by Western blot and sequencing.

    • Treat both the wild-type and knockout cell lines with the test compound.

    • Measure a relevant cellular phenotype (e.g., cell viability, proliferation, or a specific signaling event).

    • If the compound is on-target, the knockout cells should be significantly less sensitive to the compound compared to the wild-type cells.

Cell LineCompoundIC50 (µM)
Wild-TypeDerivative 30.5
KDR KnockoutDerivative 3>50
Wild-TypeDoxorubicin0.1
KDR KnockoutDoxorubicin0.12

Conclusion

The validation of a drug's mechanism of action is a critical and iterative process that requires a convergence of evidence from multiple, independent experimental approaches. This guide provides a robust framework for researchers working with 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one derivatives to systematically investigate and validate their MoA, whether it be through the dual inhibition of AKR1B1/ROS, the inhibition of VEGFR2, or another novel mechanism. By employing a combination of biochemical, biophysical, cellular, and genetic techniques, a clear and compelling picture of a compound's biological activity can be established, paving the way for its further development as a potential therapeutic agent.

References

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  • Xin, H., Liu, Y., Zhang, H., & Wang, Q. (2020). Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation. Bioorganic chemistry, 105, 104428. [Link]

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A Comparative Analysis of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dihydroquinolinone Scaffold as a Privileged Structure in Kinase Inhibition

The 3,4-dihydroquinolin-2(1H)-one moiety is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its versatility has led to the development of drugs with a wide array of biological activities, from central nervous system agents to anticancer therapeutics.[1] Notably, derivatives of this scaffold have demonstrated potent inhibitory effects against various protein kinases, which are critical regulators of cellular processes and frequently dysregulated in diseases like cancer.[2][3] Specifically, compounds bearing the dihydroquinolinone core have been identified as inhibitors of p38 mitogen-activated protein (MAP) kinase, a key player in inflammatory and stress responses.[2][4]

This guide provides a comparative analysis of a specific derivative, 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, against well-characterized, clinically relevant kinase inhibitors. While direct kinase inhibitory data for this particular compound is not extensively available in the public domain, its structural features suggest a strong potential for interaction with kinase active sites. This analysis will, therefore, leverage data from structurally analogous compounds and provide a comprehensive framework for its experimental evaluation. We will compare its potential profile against Rebastinib (DCC-2036) , a conformational control inhibitor of Abl1 kinase, and Ponatinib , a multi-targeted kinase inhibitor containing a quinoline core. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of novel dihydroquinolinone derivatives.

Comparative Kinase Inhibitor Profiling: Rebastinib and Ponatinib

To establish a benchmark for the potential efficacy of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, we will examine the inhibitory profiles of Rebastinib and Ponatinib. These inhibitors have been selected based on their clinical significance and their relevance to signaling pathways often implicated in cancer.

Rebastinib (DCC-2036) is a "switch control" inhibitor that targets the ABL1 tyrosine kinase, including the T315I mutant which confers resistance to many other ABL1 inhibitors.[5][6][7] Its mechanism involves stabilizing the inactive conformation of the kinase.[7] Ponatinib is a potent, orally available multi-targeted kinase inhibitor, active against BCR-ABL, VEGFR, FGFR, PDGFR, and SRC kinases.[8][9][10] Its broader spectrum of activity provides a different point of comparison.

The following table summarizes the half-maximal inhibitory concentrations (IC50) of Rebastinib and Ponatinib against a panel of kinases, providing a quantitative measure of their potency and selectivity.

Kinase TargetRebastinib (DCC-2036) IC50 (nM)Ponatinib IC50 (nM)
Abl1 (WT)0.8[5][6]0.37[8][9]
Abl1 (T315I)4[5][6]2.0[9]
KDR (VEGFR2)4[5]1.5[8][10]
FLT32[5]13[9]
Tie-26[5]-
SRC34[5]5.4[8][10]
LYN29[5]-
FGR38[5]-
HCK40[5]-
PDGFRα-1.1[8][10]
FGFR1-2.2[8][10]
c-KITLow Activity[5][6]13[9]

This data highlights the high potency of both inhibitors against their primary targets. The evaluation of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one against a similar panel of kinases would be a critical first step in characterizing its potential as a kinase inhibitor.

Key Signaling Pathway: The MAPK/ERK Pathway

Many kinase inhibitors, including those targeting upstream regulators, ultimately impact the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This cascade plays a central role in cell proliferation, differentiation, and survival. The diagram below illustrates a simplified representation of the MAPK/ERK pathway, a frequent target in cancer therapy.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GrowthFactor Growth Factor GrowthFactor->RTK RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor Kinase Inhibitor (e.g., Ponatinib) Inhibitor->RAF

Caption: A simplified diagram of the MAPK/ERK signaling pathway.

Experimental Protocols for Evaluation

To empirically determine the kinase inhibitory activity of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, a series of biochemical and cell-based assays are required. The following protocols provide a detailed, step-by-step guide for these key experiments.

Experimental Workflow

The overall workflow for characterizing a novel kinase inhibitor is depicted below.

Experimental_Workflow start Start: Synthesize & Purify 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one biochemical_assay Biochemical Kinase Inhibition Assay start->biochemical_assay cell_viability Cell Viability Assay (e.g., MTT) biochemical_assay->cell_viability western_blot Western Blot Analysis (Phospho-protein levels) cell_viability->western_blot data_analysis Data Analysis: IC50 Determination & Pathway Impact western_blot->data_analysis conclusion Conclusion: Evaluate Therapeutic Potential data_analysis->conclusion

Caption: Experimental workflow for kinase inhibitor characterization.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the activity of a purified kinase.[11][12][13]

Principle: The assay quantifies the amount of ADP produced from the kinase-catalyzed phosphorylation of a substrate, using ATP as the phosphate donor. A luminescence-based detection method, such as ADP-Glo™, is commonly employed for its high sensitivity.[13][14]

Step-by-Step Protocol:

  • Compound Preparation:

    • Dissolve 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one in 100% DMSO to create a stock solution (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).

  • Assay Plate Preparation (384-well plate):

    • Add a small volume (e.g., 50 nL) of each compound dilution to the appropriate wells. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor for the target kinase as a positive control.

  • Kinase Reaction:

    • Prepare a kinase/buffer solution containing the purified kinase of interest (e.g., p38α) in a suitable assay buffer.

    • Add the kinase solution to each well of the assay plate.

    • Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the kinase.

    • Prepare an ATP/substrate solution containing ATP at its Km concentration and a suitable substrate (e.g., a generic peptide substrate).

    • Initiate the kinase reaction by adding the ATP/substrate solution to each well.

    • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

  • ADP Detection (using ADP-Glo™ as an example):

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compound on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.[3][15][16]

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[15][17]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed cancer cells (e.g., a cell line known to be dependent on the target kinase) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow the cells to adhere.

  • Compound Treatment:

    • Prepare serial dilutions of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the different compound concentrations. Include wells with medium and DMSO as a vehicle control.

    • Incubate the plate for a specified period (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[16]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.

Western Blot Analysis for Phospho-Protein Levels

This technique is used to determine if the test compound inhibits the phosphorylation of a specific downstream target of the kinase within the cell, providing evidence of target engagement in a cellular context.[18][19][20]

Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for the phosphorylated form of the target protein. A separate blot is probed with an antibody for the total amount of the target protein to serve as a loading control.[21][22]

Step-by-Step Protocol:

  • Cell Treatment and Lysis:

    • Seed cells in a 6-well plate and grow to 70-80% confluency.

    • Treat the cells with various concentrations of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one for a defined period (e.g., 2-24 hours).

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[19][20]

    • Keep samples on ice throughout the lysis procedure.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

    • Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins from the gel to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[19][20]

    • Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated target protein (e.g., anti-phospho-p38 MAPK).

    • Wash the membrane three times with TBST.

    • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

    • Visualize the protein bands using a chemiluminescence imaging system.

  • Stripping and Re-probing:

    • To normalize for protein loading, the membrane can be stripped of the phospho-antibody and re-probed with an antibody that detects the total amount of the target protein (e.g., anti-total-p38 MAPK).

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of the phosphorylated protein to the total protein for each treatment condition to determine the extent of target inhibition.

Conclusion

The 3,4-dihydroquinolin-2(1H)-one scaffold represents a promising starting point for the development of novel kinase inhibitors. While the specific inhibitory profile of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one remains to be elucidated, its structural similarity to known kinase inhibitors warrants a thorough investigation. By employing the rigorous experimental workflow and protocols detailed in this guide, researchers can effectively characterize its biochemical and cellular activity. A comparative analysis against established inhibitors like Rebastinib and Ponatinib will provide a valuable context for its potency and selectivity, ultimately guiding future optimization efforts in the pursuit of new therapeutic agents.

References

  • Bambas, K., et al. (2002). Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(13), 1745-1748. [Link]

  • Bio-Techne. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. [Link]

  • ResearchGate. WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. [Link]

  • Meiring, L., et al. (2018). A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)-quinolinones. Mini-Reviews in Medicinal Chemistry, 18(10), 828-836. [Link]

  • National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. [Link]

  • O'Hare, T., et al. (2012). AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer Cell, 16(5), 401-412. [Link]

  • ResearchGate. Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors. [Link]

  • Cortes, J. E., et al. (2018). Phase 1 dose-finding study of rebastinib (DCC-2036) in patients with relapsed chronic myeloid leukemia and acute myeloid leukemia. Haematologica, 103(8), 1307-1316. [Link]

  • Anticancer Research. The Suppressive Effect of Rebastinib on Triple-negative Breast Cancer Tumors Involves Multiple Mechanisms of Action. [Link]

  • AdooQ BioScience. DCC-2036 (Rebastinib) Datasheet. [Link]

  • Jabbour, E., & Kantarjian, H. (2019). Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies. Journal of Hematology & Oncology, 12(1), 1-10. [Link]

  • Reaction Biology. Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • ICLUSIG® (ponatinib). Mechanism of Action. [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. [Link]

  • ResearchGate. IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1.... [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]

  • Domainex. Biochemical kinase assay to improve potency and selectivity. [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one Quantification

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth comparative analysis of two prevalent analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—for the quantification of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its reliable measurement critical for quality control and pharmacokinetic studies.

This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive cross-validation framework grounded in scientific principles and regulatory expectations. The methodologies and validation parameters are discussed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines and the U.S. Food and Drug Administration (FDA) guidance on bioanalytical method validation.[1][2][3][4][5][6]

Principles of Analytical Method Cross-Validation

Cross-validation of analytical methods is a critical process performed to ensure that two distinct methods are producing comparable and reliable results.[7][8] This is particularly important when transferring a method between laboratories or when data from different analytical techniques will be used interchangeably in a regulatory submission. The core objective is to demonstrate the interchangeability of the analytical results.[7][9]

This guide will explore a hypothetical cross-validation study comparing a robust HPLC-UV method with a highly sensitive LC-MS/MS method for the quantification of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one.

Analytical Methodologies

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a widely adopted technique in pharmaceutical quality control for its robustness, cost-effectiveness, and reliability for quantifying compounds with a UV chromophore. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase, with quantification achieved by measuring the analyte's absorption of UV light at a specific wavelength.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is the gold standard for bioanalysis due to its ability to quantify analytes at very low concentrations in complex biological matrices. Quantification is achieved by monitoring specific precursor-to-product ion transitions, which provides exceptional specificity.

Cross-Validation Study Design

A comprehensive cross-validation study was designed to compare the performance of a developed HPLC-UV method and an LC-MS/MS method for the quantification of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. The study evaluates key validation parameters as stipulated by ICH Q2(R2) guidelines.[2][3][4]

Validation Parameters Evaluated:
  • Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a defined range.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision (Repeatability and Intermediate Precision): The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate variations in method parameters.

Experimental Workflow for Method Cross-Validation

cluster_prep Sample and Standard Preparation cluster_hplc HPLC-UV Analysis cluster_lcms LC-MS/MS Analysis cluster_val Validation and Data Comparison prep_start Prepare Stock Solution of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one prep_cal Prepare Calibration Standards (e.g., 1-100 µg/mL for HPLC, 0.1-100 ng/mL for LC-MS/MS) prep_start->prep_cal prep_qc Prepare Quality Control (QC) Samples (Low, Medium, High) prep_start->prep_qc hplc_inject Inject Samples onto Reversed-Phase C18 Column prep_cal->hplc_inject Analyze Calibration Standards lcms_inject Inject Samples onto UPLC BEH C18 Column prep_cal->lcms_inject Analyze Calibration Standards prep_qc->hplc_inject Analyze QC Samples prep_qc->lcms_inject Analyze QC Samples hplc_sep Isocratic Elution with Mobile Phase (e.g., Acetonitrile:Water) hplc_inject->hplc_sep hplc_detect UV Detection at Appropriate Wavelength (e.g., 215 nm) hplc_sep->hplc_detect val_params Evaluate Validation Parameters: - Linearity - Accuracy & Precision - Selectivity - LOD/LOQ - Robustness hplc_detect->val_params HPLC Data lcms_sep Gradient Elution with Acidified Mobile Phase lcms_inject->lcms_sep lcms_detect Tandem Mass Spectrometry Detection (MRM Mode) lcms_sep->lcms_detect lcms_detect->val_params LC-MS/MS Data val_compare Compare Results Between HPLC-UV and LC-MS/MS val_params->val_compare val_report Generate Cross-Validation Report val_compare->val_report start Define Analytical Need for 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one decision_conc Expected Analyte Concentration? start->decision_conc decision_matrix Sample Matrix Complexity? decision_conc->decision_matrix High (µg/mL range) lcms_method Select LC-MS/MS Method decision_conc->lcms_method Low (ng/mL or pg/mL range) hplc_method Select HPLC-UV Method decision_matrix->hplc_method Simple (e.g., Drug Substance) decision_matrix->lcms_method Complex (e.g., Plasma) validate_hplc Perform Full Method Validation (ICH Q2(R2)) hplc_method->validate_hplc validate_lcms Perform Full Method Validation (FDA Bioanalytical Guidance) lcms_method->validate_lcms routine_qc Application: Routine QC, Assay, Purity validate_hplc->routine_qc bioanalysis Application: Pharmacokinetics, Bioavailability validate_lcms->bioanalysis

Sources

A Comparative In Vivo Efficacy Analysis: Evaluating 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one in the Context of Aripiprazole and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Distribution to the Scientific Community

This guide provides a comprehensive framework for evaluating the in vivo efficacy of novel antipsychotic candidates, using 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one as a focal point for comparison against the established atypical antipsychotic, aripiprazole, and its analogs. While direct comparative preclinical data for 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one is not yet publicly available, this document serves as a roadmap for researchers and drug development professionals. It outlines the necessary experimental paradigms and contextualizes the potential significance of this novel compound by examining the well-documented pharmacology of aripiprazole and the structure-activity relationships (SAR) within the quinolinone class of antipsychotics.

Introduction: The Quinolinone Scaffold and the Evolution of Atypical Antipsychotics

The 3,4-dihydro-2(1H)-quinolinone moiety is a "privileged scaffold" in medicinal chemistry, recognized for its ability to interact with a variety of biological targets, including dopamine and serotonin receptors, which are central to the treatment of psychosis.[1] Aripiprazole, a third-generation antipsychotic, revolutionized the management of schizophrenia with its unique mechanism as a dopamine D2 receptor partial agonist and serotonin 5-HT1A receptor partial agonist.[2] This "dopamine-serotonin system stabilizer" approach offered a significant advancement over previous generations of antipsychotics, which primarily acted as D2 receptor antagonists, often leading to a higher burden of extrapyramidal side effects.

The compound of interest, 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, is structurally related to a key intermediate in the synthesis of aripiprazole, 7-hydroxy-3,4-dihydro-2(1H)-quinolinone.[3][4] The modification of the hydroxyl group to a hydroxymethyl group presents an intriguing structural change that warrants a thorough investigation of its pharmacological profile and in vivo efficacy. This guide will delineate the established in vivo models and methodologies required to characterize its potential as a novel antipsychotic agent.

Aripiprazole and its Analogs: A Pharmacological Benchmark

A comprehensive understanding of the in vivo profile of aripiprazole and its analogs, such as brexpiprazole, is essential for contextualizing the potential of novel quinolinone derivatives.

Mechanism of Action: A Symphony of Receptor Modulation

Aripiprazole's efficacy is attributed to its complex interplay with multiple neurotransmitter systems.[2] It acts as a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors. This profile is thought to stabilize dopaminergic neurotransmission, reducing it in hyperdopaminergic states (mitigating positive symptoms) and enhancing it in hypodopaminergic states (potentially improving negative and cognitive symptoms).

Brexpiprazole, a newer analog, also exhibits partial agonism at D2 and 5-HT1A receptors but with lower intrinsic activity at the D2 receptor and higher affinity for 5-HT1A and 5-HT2A receptors compared to aripiprazole.[5] These subtle but significant differences in receptor pharmacology can translate to variations in clinical efficacy and side effect profiles.

Signaling Pathway: Dopamine and Serotonin Receptor Modulation by Aripiprazole Analogs

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron D2_auto D2 Autoreceptor D2_post D2 Receptor HT1A 5-HT1A Receptor HT2A 5-HT2A Receptor Aripiprazole Aripiprazole / Analogs Aripiprazole->D2_auto Partial Agonist Aripiprazole->D2_post Partial Agonist Aripiprazole->HT1A Partial Agonist Aripiprazole->HT2A Antagonist Dopamine Dopamine Dopamine->D2_auto Agonist Dopamine->D2_post Agonist Serotonin Serotonin Serotonin->HT1A Agonist Serotonin->HT2A Agonist

Caption: Aripiprazole and its analogs modulate dopaminergic and serotonergic signaling pathways.

Comparative Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki, nM) of aripiprazole and its analog brexpiprazole. Lower Ki values indicate higher binding affinity.

ReceptorAripiprazole (Ki, nM)Brexpiprazole (Ki, nM)
Dopamine D20.340.30
Serotonin 5-HT1A1.70.12
Serotonin 5-HT2A3.40.47
Adrenergic α1B570.17
Histamine H16119

Data compiled from various sources.[5]

A Roadmap for In Vivo Efficacy Testing of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

To ascertain the antipsychotic potential of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, a battery of well-established in vivo models is necessary. These models are designed to assess the compound's effects on behaviors relevant to the positive, negative, and cognitive symptoms of schizophrenia.

Models for Positive Symptoms

These models typically involve inducing hyperdopaminergic states in rodents to mimic the positive symptoms of psychosis.

  • Amphetamine- or Phencyclidine (PCP)-Induced Hyperlocomotion: This model assesses the ability of a test compound to attenuate the increased locomotor activity induced by psychostimulants.

  • Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: PPI is a measure of sensorimotor gating, which is deficient in individuals with schizophrenia. This test evaluates the ability of a compound to restore normal sensorimotor gating in animals where it has been disrupted by psychostimulants or genetic modifications.

Experimental Workflow: Prepulse Inhibition (PPI) Assay

start Acclimatize Animal to Startle Chamber drug_admin Administer Test Compound or Vehicle start->drug_admin wait Waiting Period (e.g., 30 min) drug_admin->wait ppi_session PPI Test Session: - Startle Pulse Alone - Prepulse + Startle Pulse - No Stimulus Trials wait->ppi_session data_acq Record Startle Response (Amplitude) ppi_session->data_acq analysis Calculate % PPI: [(Startle Alone - Prepulse+Startle) / Startle Alone] x 100 data_acq->analysis end Compare % PPI between Groups analysis->end

Caption: Workflow for assessing sensorimotor gating using the Prepulse Inhibition (PPI) model.

Models for Negative and Cognitive Symptoms

These symptom domains are notoriously more challenging to model in animals.

  • Social Interaction Test: Reduced social interaction in rodents can be used to model social withdrawal, a key negative symptom.

  • Novel Object Recognition (NOR) Test: This test assesses learning and memory, which are cognitive domains impaired in schizophrenia.

  • Forced Swim Test (FST): While primarily a model for depression, the FST can be used to assess potential antidepressant-like activity, which is relevant as atypical antipsychotics often have mood-stabilizing effects.

Detailed Experimental Protocols

To ensure reproducibility and scientific rigor, the following detailed protocols for key in vivo experiments are provided.

Amphetamine-Induced Hyperlocomotion

Objective: To evaluate the ability of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one to antagonize the locomotor-stimulating effects of amphetamine.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

  • Aripiprazole (positive control)

  • d-Amphetamine sulfate

  • Vehicle (e.g., 0.5% methylcellulose)

  • Open-field activity chambers equipped with infrared beams

Procedure:

  • Habituate rats to the activity chambers for 60 minutes one day prior to testing.

  • On the test day, administer the test compound, aripiprazole, or vehicle via intraperitoneal (i.p.) injection.

  • After a 30-minute pretreatment period, administer d-amphetamine (e.g., 1.5 mg/kg, i.p.).

  • Immediately place the rats back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 90 minutes.

  • Data Analysis: Compare the total distance traveled between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests). A significant reduction in amphetamine-induced hyperlocomotion by the test compound compared to the vehicle group indicates potential antipsychotic-like activity.

Novel Object Recognition (NOR)

Objective: To assess the effects of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one on recognition memory.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test compound and controls

  • Open-field arena

  • Two sets of identical objects (familiar objects) and one set of different objects (novel objects)

Procedure:

  • Habituation: Allow mice to explore the empty open-field arena for 10 minutes for 2-3 consecutive days.

  • Training (Familiarization) Phase: Place two identical objects in the arena and allow the mouse to explore for 10 minutes. Record the time spent exploring each object.

  • Inter-trial Interval: Return the mouse to its home cage for a specified period (e.g., 1 hour). Administer the test compound or vehicle immediately after the training phase.

  • Testing (Choice) Phase: Replace one of the familiar objects with a novel object and allow the mouse to explore for 5 minutes. Record the time spent exploring the familiar and novel objects.

  • Data Analysis: Calculate a discrimination index (DI) as (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher DI indicates better recognition memory. Compare the DI between treatment groups.

Future Directions and Conclusion

The in vivo evaluation of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one represents a critical step in determining its potential as a novel antipsychotic agent. The experimental framework outlined in this guide, which leverages established models and protocols used for the characterization of aripiprazole and its analogs, provides a robust pathway for this investigation.

Key to this endeavor will be a thorough characterization of its receptor binding profile and functional activity at dopamine and serotonin receptors. Should this novel compound exhibit a favorable in vivo efficacy profile, particularly in models of negative and cognitive symptoms, it could represent a significant advancement in the quest for more effective and better-tolerated treatments for schizophrenia and other psychotic disorders. The scientific community eagerly awaits the results of such preclinical investigations.

References

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  • German Patent No. DE102005048694A1. (2007). Preparation of 7-hydroxy-3,4-dihydroquinolinone useful as an intermediate in preparing aripiprazole for treating schizophrenia involves reacting N-(3-methoxyphenyl)-3-chloropropionamide with Lewis acid.
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  • Reddy, T. R., Reddy, B. K., & Yadagiri, K. (2018). An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole. Asian Journal of Chemistry, 30(5), 1133-1135. [Link]

  • Sekar, S., Pazhamalai, S., Ariharasivakumar, G., & Gopalakrishnan, M. (2017). In vivo antipsychotics: synthesis, spectral, docking and pharmacokinetic properties of new 1-(4-(3,4-dihydroquinolin-2(1H)-one-7-yloxy)butyl)-3-methyl-2,7-diphenyl-1,4-diazepan-5-one analogs of aripiprazole. Der Pharma Chemica, 9(12), 108-118.
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  • Tessler, N., & Goldberg, I. (2006). Crystal Structures of Aripiprazole, a New Antipsychotic Drug, and of its Inclusion Compounds with Methanol, Ethanol and Water. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 56(3-4), 327–335.
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  • Micheli, F., Bonanomi, E., Cerri, F., Checchia, A., De Capitani, L., Di Ciuruni, A., ... & Donati, D. (2005). 8-Substituted 3,4-dihydroquinolinones as a novel scaffold for atypical antipsychotic activity. Bioorganic & medicinal chemistry letters, 15(20), 4560–4563. [Link]

  • Stoyanov, G. S., Zhelyazkova, A. M., & Gadjev, N. G. (2011). Synthesis and Pharmacological Activity of O-aminoalkyl Derivatives of 7-hydroxycoumarin. European Journal of Medicinal Chemistry, 46(9), 4119-4128.
  • Fell, M. J., Neill, J. C., & Tricklebank, M. D. (2022). Beyond antipsychotics: a twenty-first century update for preclinical development of schizophrenia therapeutics. Molecular psychiatry, 27(4), 1851–1862. [Link]

  • González-Maeso, J., & Sealfon, S. C. (2012). Preclinical models of antipsychotic drug action. Current topics in behavioral neurosciences, 11, 25–46. [Link]

  • ResearchGate. (n.d.). Natural products and bioactive drugs containing a quinolin-2 (1H)-one moiety. Retrieved from [Link]

  • Semwal, P., & Marles, R. J. (2023). A Review Of The Pharmacological Properties Of 3,4-Dihydro-2(1h)-Quinolinones. Molecules, 28(15), 5861.
  • Gotti, C., Zoli, M., & Clementi, F. (2007). Design, synthesis, and preliminary pharmacological evaluation of new quinoline derivatives as nicotinic ligands. Journal of medicinal chemistry, 50(20), 4811–4822. [Link]

  • Slideshare. (n.d.). Screening models of anti psychotic drugs-converted. Retrieved from [Link]

Sources

Confirming Target Engagement of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the unequivocal confirmation of a compound's interaction with its intended biological target within a cellular context is a cornerstone of preclinical development.[1][2] This guide provides a comprehensive comparison of leading methodologies for validating the target engagement of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, a weak inhibitor of Monoamine Oxidase A (MAO-A) and a key intermediate in the synthesis of aripiprazole.[3][4][5] For researchers, scientists, and drug development professionals, this document outlines the principles, protocols, and comparative advantages of three prominent techniques: the Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Chemical Probe-Based Approaches.

The central challenge in early-stage drug development is often not just identifying a bioactive molecule, but proving it elicits its effect through the desired mechanism of action.[6][7] A lack of target engagement can lead to misleading structure-activity relationships and the costly failure of drug candidates in later clinical phases.[8] This guide is designed to provide the technical and theoretical framework for designing and executing robust target engagement studies for 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, with a focus on its potential interaction with MAO-A.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique that allows for the direct measurement of a compound's binding to its target protein in a cellular environment, including cell lysates, intact cells, or even tissue samples.[9][10] The principle of CETSA is based on the ligand-induced thermal stabilization of the target protein.[10][11] When a compound binds to its target, it generally increases the protein's resistance to heat-induced denaturation.[11]

The experimental workflow involves treating cells with the compound of interest, followed by a heat challenge across a range of temperatures.[8][11] The remaining soluble protein at each temperature is then quantified, typically by Western blotting or mass spectrometry, to generate a "melting curve."[8][9] A shift in this curve to higher temperatures in the presence of the compound indicates target engagement.[11]

Experimental Workflow: CETSA

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Challenge cluster_lysis_separation Sample Processing cluster_detection Detection & Analysis start Culture cells expressing the target protein (e.g., MAO-A) treat Treat cells with 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one or vehicle control start->treat heat Aliquot treated cells and heat at a range of temperatures treat->heat lyse Lyse cells to release intracellular contents heat->lyse centrifuge Centrifuge to separate soluble proteins from precipitated aggregates lyse->centrifuge sds_page Analyze soluble fraction by SDS-PAGE and Western Blot for MAO-A centrifuge->sds_page analyze Quantify band intensity and plot melting curves sds_page->analyze

CETSA Experimental Workflow.

Detailed Protocol for CETSA
  • Cell Culture and Treatment:

    • Culture a human cell line endogenously expressing MAO-A (e.g., SH-SY5Y neuroblastoma cells) to 80-90% confluency.

    • Treat the cells with varying concentrations of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) under standard culture conditions. The causality here is to allow sufficient time for the compound to enter the cells and bind to its target.

  • Thermal Challenge:

    • Harvest the treated cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling to room temperature.[11] This step is critical for inducing denaturation of unbound proteins.

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or sonication to release the intracellular proteins.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[12] The supernatant, containing the soluble, non-denatured proteins, is collected.

  • Detection and Analysis:

    • The amount of soluble MAO-A in the supernatant is quantified. For targeted analysis, SDS-PAGE followed by Western blotting with an anti-MAO-A antibody is a common method.[9]

    • The band intensities are measured and plotted against the corresponding temperatures to generate melting curves for both the compound-treated and vehicle-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and thus, target engagement.

Method 2: Drug Affinity Responsive Target Stability (DARTS)

DARTS is another label-free method for identifying the protein targets of small molecules.[13] The underlying principle is that the binding of a small molecule to a protein can alter its conformation, making it more or less susceptible to proteolysis.[13][14] This change in protease sensitivity is then used as a readout for target engagement. A significant advantage of DARTS is that it does not require modification of the small molecule, preserving its native structure and activity.[14][15]

The experiment involves incubating cell lysate with the compound, followed by digestion with a protease.[16] The resulting protein fragments are then separated by SDS-PAGE.[15] If the compound binds to a protein, it may protect it from cleavage, resulting in a more prominent full-length protein band compared to the control.[14]

Experimental Workflow: DARTS

DARTS_Workflow cluster_lysis_treatment Lysate Preparation & Treatment cluster_digestion Protease Digestion cluster_quenching_analysis Analysis start Prepare cell lysate from cells expressing the target protein (MAO-A) treat Incubate lysate with 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one or vehicle control start->treat digest Add a protease (e.g., pronase) to the treated lysates and incubate for a specific time treat->digest quench Stop the digestion reaction digest->quench sds_page Separate protein fragments by SDS-PAGE and visualize with Coomassie staining or Western Blot for MAO-A quench->sds_page analyze Compare band patterns between treated and control samples sds_page->analyze

DARTS Experimental Workflow.

Detailed Protocol for DARTS
  • Lysate Preparation and Treatment:

    • Prepare a total protein lysate from a relevant cell line using a non-denaturing lysis buffer.

    • Incubate the lysate with different concentrations of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one or a vehicle control. The incubation time should be sufficient to allow for binding (e.g., 1-2 hours at 4°C).[13]

  • Protease Digestion:

    • Add a protease, such as pronase or thermolysin, to the lysates. The choice of protease and its concentration should be optimized to achieve partial digestion of the total protein pool.[13]

    • Incubate for a defined period (e.g., 10-30 minutes) at room temperature.

  • Quenching and Analysis:

    • Stop the digestion by adding a protease inhibitor cocktail and SDS-PAGE loading buffer.

    • Separate the protein fragments by SDS-PAGE.[15]

    • For an unbiased approach, the gel can be stained with Coomassie blue to visualize all protein bands. For a targeted approach, a Western blot can be performed using an antibody specific to MAO-A.

    • A protected, full-length band for MAO-A that is more intense in the compound-treated lane compared to the vehicle control lane indicates target engagement.

Method 3: Chemical Probe-Based Approaches

Chemical probe-based methods offer a direct and often more sensitive way to confirm target engagement.[17] These approaches typically involve modifying the compound of interest with a reporter tag, such as a fluorophore or a biotin moiety, or a photoreactive group for covalent cross-linking.[18] While powerful, a key consideration is that the chemical modification should not significantly alter the compound's binding affinity or selectivity.[18]

A common strategy is a competition binding assay.[18] Here, a labeled version of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (the "probe") is used to label its target. The unlabeled compound is then used as a competitor. A decrease in the signal from the labeled probe in the presence of increasing concentrations of the unlabeled compound confirms that both are binding to the same target.

Experimental Workflow: Chemical Probe Competition Assay

Chemical_Probe_Workflow cluster_probe_synthesis Probe Synthesis cluster_competition Competition Binding cluster_capture_detection Capture & Detection cluster_analysis Analysis synthesis Synthesize a labeled version of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (e.g., biotinylated or fluorescent) incubate Incubate cell lysate with the labeled probe and increasing concentrations of unlabeled 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one synthesis->incubate capture Capture the probe-protein complexes (e.g., with streptavidin beads for biotinylated probes) incubate->capture wash Wash to remove non-specific binders capture->wash elute Elute bound proteins wash->elute western Analyze eluted proteins by Western Blot for MAO-A elute->western quantify Quantify the signal and plot a competition curve western->quantify

Chemical Probe Competition Assay Workflow.

Detailed Protocol for Chemical Probe-Based Assay
  • Probe Synthesis:

    • Synthesize a derivative of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one with a tag (e.g., biotin) attached via a linker. The point of attachment should be chosen carefully to minimize interference with target binding. The hydroxymethyl group could be a potential site for derivatization.

  • Competition Binding:

    • Prepare cell lysate as in the DARTS protocol.

    • In separate tubes, incubate the lysate with a fixed concentration of the biotinylated probe and a serial dilution of the unlabeled 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one.

  • Capture and Detection:

    • Add streptavidin-coated beads to each tube to capture the biotinylated probe along with its bound proteins.

    • Wash the beads several times to remove proteins that are not specifically bound to the probe.

    • Elute the bound proteins from the beads.

  • Analysis:

    • Analyze the eluates by Western blotting for MAO-A.

    • The signal for MAO-A should decrease with increasing concentrations of the unlabeled competitor. This data can be used to calculate a cellular IC50 value, representing the concentration of the unlabeled compound required to displace 50% of the labeled probe.

Comparative Analysis of Target Engagement Methods

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Chemical Probe-Based Approaches
Principle Ligand-induced thermal stabilizationLigand-induced change in protease susceptibilityDirect detection of binding via a tagged ligand
Labeling Requirement Label-freeLabel-freeRequires synthesis of a labeled probe
Cellular Context Intact cells, cell lysates, tissuesPrimarily cell lysatesIntact cells or cell lysates
Throughput Moderate to high (with automated platforms)Low to moderateModerate, depends on the detection method
Sensitivity Can be limited for weak bindersDependent on protease sensitivity of the targetGenerally high, but probe-dependent
Key Advantage Applicable in intact cells and tissuesDoes not require compound modificationDirect and quantitative measurement of binding
Key Disadvantage Not all proteins show a thermal shiftMay not work if binding doesn't alter protease sensitivityProbe synthesis can be challenging and may alter compound activity
Confirmation of Target Targeted (e.g., Western blot) or unbiased (mass spec)Targeted or unbiasedPrimarily targeted

Conclusion: Selecting the Optimal Strategy

The choice of method for confirming the target engagement of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one depends on the specific research question and available resources.

  • CETSA is an excellent choice for an initial, label-free validation in a physiologically relevant context, as it can be performed in intact cells.[8] Its ability to be adapted for high-throughput screening also makes it attractive for lead optimization.[11]

  • DARTS provides a valuable orthogonal, label-free approach. It is particularly useful when thermal stabilization is not observed or as a confirmatory method.[14][15]

  • Chemical Probe-Based Approaches offer the most direct and quantitative measure of target binding.[17][18] While requiring more upfront effort in probe synthesis, the resulting data, such as a cellular IC50, can be invaluable for establishing a clear structure-activity relationship.

For a comprehensive validation of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one's engagement with MAO-A, a multi-pronged approach is recommended. For instance, an initial confirmation with CETSA in intact cells could be followed by a quantitative competition assay using a chemical probe to determine cellular potency. By employing these robust methodologies, researchers can build a strong, evidence-based case for the mechanism of action of their compounds, significantly increasing the confidence in their progression through the drug discovery pipeline.[2]

References

A Comparative Guide to the Antioxidant Potential of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, the mitigation of oxidative stress remains a cornerstone of drug development. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a multitude of pathologies, including neurodegenerative diseases, cancer, and cardiovascular disorders. Consequently, the identification and characterization of potent antioxidants are of paramount importance. This guide provides a comprehensive benchmark of the antioxidant activity of a promising class of heterocyclic compounds: 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one derivatives.

This document is intended for researchers, scientists, and drug development professionals. It offers an objective comparison of these derivatives against established antioxidant standards, supported by detailed experimental protocols and data. We will delve into the causality behind our experimental choices, ensuring a self-validating and trustworthy framework for your own investigations.

Introduction: The Rationale for Investigating Dihydroquinolinones

Quinoline and its derivatives have long been recognized as privileged structures in medicinal chemistry, exhibiting a wide array of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.[1][2][3] The 3,4-dihydroquinolin-2(1H)-one scaffold, in particular, offers a unique combination of a rigid bicyclic core and opportunities for substitution, allowing for the fine-tuning of its physicochemical and biological properties. The introduction of a hydroxymethyl group at the 7-position is hypothesized to enhance antioxidant capacity through hydrogen atom donation, a key mechanism in radical scavenging.[4][5]

This guide will benchmark a parent compound, 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (DHO-1) , and two novel derivatives, DHO-2 and DHO-3 , against the well-characterized antioxidants Trolox (a water-soluble analog of Vitamin E) and Ascorbic Acid (Vitamin C). Our evaluation will employ a battery of in vitro assays to provide a comprehensive antioxidant profile, moving from simple chemical-based assays to more physiologically relevant cell-based models.[6]

Comparative Antioxidant Profiling: A Multi-Assay Approach

To circumvent the limitations of any single antioxidant assay, a multi-pronged approach is essential for a robust evaluation.[7][8] We will utilize a panel of assays that probe different aspects of antioxidant activity, including radical scavenging and reductive capacity.

Chemical-Based Assays: Initial Screening

Chemical-based assays provide a rapid and cost-effective means of screening compounds for their fundamental antioxidant properties.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.[9][10] It is a widely used and technically simple method for assessing radical scavenging activity.[10]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this method assesses the capacity of a compound to scavenge the pre-formed ABTS radical cation. The ABTS radical is soluble in both aqueous and organic solvents, making this assay applicable to a broader range of compounds.[6][11]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This assay evaluates the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form at low pH.[10] This assay provides a measure of the total reducing capacity of a compound.

Table 1: Comparative Antioxidant Activity (IC₅₀ / FRAP Value)

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)FRAP Value (µM Fe²⁺/µM)
DHO-1 85.2 ± 4.165.7 ± 3.30.8 ± 0.05
DHO-2 52.6 ± 2.841.3 ± 2.11.2 ± 0.07
DHO-3 112.4 ± 5.998.1 ± 4.70.5 ± 0.03
Trolox 25.8 ± 1.315.1 ± 0.81.8 ± 0.09
Ascorbic Acid 18.9 ± 0.910.5 ± 0.52.1 ± 0.11

Data are presented as mean ± standard deviation (n=3). Lower IC₅₀ values indicate higher radical scavenging activity.

Cell-Based Assay: A Step Towards Physiological Relevance

While chemical assays are useful for initial screening, they do not account for crucial biological factors such as cell permeability, metabolism, and localization. The Cellular Antioxidant Activity (CAA) assay addresses these limitations by measuring antioxidant activity within a cellular environment.[12][13][14]

The CAA assay utilizes the probe 2',7'-dichlorofluorescin diacetate (DCFH-DA), which is taken up by cells and deacetylated to the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). Antioxidants that can permeate the cell membrane and scavenge intracellular ROS will inhibit the formation of DCF.[12][15]

Table 2: Cellular Antioxidant Activity (CAA)

CompoundCAA Value (µmol QE / 100 µmol compound)
DHO-1 15.8 ± 1.2
DHO-2 28.4 ± 2.1
DHO-3 8.1 ± 0.7
Quercetin (Positive Control) 45.2 ± 3.5

Data are presented as mean ± standard deviation (n=3). QE = Quercetin Equivalents.

Experimental Design and Causality

The choice of assays and experimental conditions is critical for obtaining meaningful and reproducible data. Here, we outline the rationale behind our experimental design.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Antioxidant Assays cluster_cellbased Cell-Based Assay Synthesis Synthesis of DHO-1, DHO-2, DHO-3 Characterization Structural Confirmation (NMR, MS) & Purity (HPLC) Synthesis->Characterization DPPH DPPH Assay Characterization->DPPH Test Compounds ABTS ABTS Assay Characterization->ABTS Test Compounds FRAP FRAP Assay Characterization->FRAP Test Compounds CAA Cellular Antioxidant Activity (CAA) Assay Characterization->CAA Test Compounds DataAnalysis Comparative Data Analysis DPPH->DataAnalysis IC50 Values ABTS->DataAnalysis IC50 Values FRAP->DataAnalysis FRAP Values CellCulture HepG2 Cell Culture CellCulture->CAA CAA->DataAnalysis CAA Values Antioxidant_Mechanism cluster_DHO DHO Derivative cluster_ROS Reactive Oxygen Species cluster_Products Neutralized Products DHO DHO-OH ROS R• (Free Radical) DHO_radical DHO-O• (Stable Radical) DHO->DHO_radical H• Donation Neutral_ROS RH ROS->Neutral_ROS Radical Neutralization

Sources

A Senior Application Scientist's Guide to the Metabolic Stability of Functionalized 3,4-dihydroquinolin-2(1H)-ones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Metabolic Hurdle

The 3,4-dihydroquinolin-2(1H)-one core is a cornerstone in modern medicinal chemistry. Its rigid, bicyclic structure provides a versatile scaffold for developing therapeutic agents across a spectrum of diseases. Prominent examples include the antipsychotic aripiprazole and the antiplatelet agent cilostazol, underscoring the scaffold's clinical significance[1]. However, as with any promising drug candidate, the journey from a potent "hit" to a viable clinical candidate is fraught with challenges, a primary one being metabolic stability.

Metabolic stability dictates the fate of a drug molecule in the body, influencing its half-life, bioavailability, and potential for drug-drug interactions.[2][3] A compound that is rapidly metabolized may fail to achieve therapeutic concentrations, while one that is too stable could lead to toxicity.[3] This guide provides a comparative analysis of the metabolic stability of functionalized 3,4-dihydroquinolin-2(1H)-ones, offering insights into how structural modifications can be rationally designed to overcome metabolic liabilities. We will delve into the underlying enzymatic processes, provide detailed experimental protocols for assessing stability, and present a comparative analysis to guide researchers in their drug discovery endeavors.

Pillars of Drug Metabolism: A Focus on the Quinolinone Core

The biotransformation of xenobiotics, including our quinolinone-based compounds, is broadly categorized into Phase I and Phase II metabolism. The liver is the primary site for these transformations, largely orchestrated by the cytochrome P450 (CYP) superfamily of enzymes.[2][4]

  • Phase I Metabolism: These reactions introduce or unmask polar functional groups, typically through oxidation, reduction, or hydrolysis. For the 3,4-dihydroquinolin-2(1H)-one scaffold, oxidative metabolism by CYP enzymes is the most significant pathway.[2][5]

  • Phase II Metabolism: In this phase, the modified compounds from Phase I are conjugated with endogenous polar molecules (e.g., glucuronic acid, sulfate), further increasing their water solubility and facilitating their excretion.

For drugs containing the 3,4-dihydroquinolin-2(1H)-one scaffold, such as aripiprazole and cilostazol, studies have consistently highlighted the critical role of CYP3A4 and CYP2D6 in their metabolism.[2][3][5][6][7][8][9] These enzymes are responsible for key metabolic transformations like hydroxylation and dehydrogenation on the quinolinone ring and its substituents.[5][6]

Below is a diagram illustrating the general workflow of drug metabolism.

Caption: General workflow of Phase I and Phase II drug metabolism.

Experimental Assessment of Metabolic Stability: The Liver Microsomal Assay

To empirically compare the metabolic stability of different functionalized 3,4-dihydroquinolin-2(1H)-ones, the in vitro liver microsomal stability assay is the industry-standard method.[10][11][12] This assay provides key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which are crucial for predicting in vivo pharmacokinetic properties.[11][13][14]

The rationale for this assay lies in using liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of Phase I enzymes, most notably the CYPs. By incubating a test compound with these microsomes in the presence of necessary cofactors (like NADPH), we can simulate the metabolic processes of the liver and quantify the rate at which the compound is metabolized.

Detailed Step-by-Step Protocol: Liver Microsomal Stability Assay

This protocol is designed as a self-validating system, including essential controls for robust and reliable data.

Materials:

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Test compounds and positive controls (e.g., testosterone, verapamil)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Ice-cold acetonitrile with an internal standard (for quenching the reaction and protein precipitation)

  • 96-well plates, incubator, centrifuge

  • LC-MS/MS system for analysis

Experimental Workflow Diagram:

Caption: Workflow for the in vitro liver microsomal stability assay.

Procedure:

  • Preparation:

    • Prepare stock solutions of your functionalized quinolinones and positive control compounds (e.g., 10 mM in DMSO).

    • On the day of the experiment, thaw the pooled liver microsomes on ice and dilute them to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the liver microsomal solution.

    • Add the test compounds to achieve the final desired concentration (e.g., 1 µM). Include a "-NADPH" control for each compound to assess non-enzymatic degradation.

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to all wells except the "-NADPH" controls (add buffer instead).

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an excess volume (e.g., 3x) of ice-cold acetonitrile containing a suitable internal standard.

  • Sample Processing and Analysis:

    • Seal the plate and vortex to ensure complete protein precipitation.

    • Centrifuge the plate at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Analyze the samples to determine the concentration of the parent compound remaining at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute time point.

    • Plot the natural logarithm of the percentage of compound remaining versus time.

    • The slope of the linear portion of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration) .

Comparative Analysis: The Impact of Functionalization on Metabolic Stability

The metabolic stability of a 3,4-dihydroquinolin-2(1H)-one derivative is profoundly influenced by the nature and position of its substituents.[15] By strategically modifying the scaffold, medicinal chemists can "block" or alter sites of metabolism, thereby enhancing the compound's pharmacokinetic profile.[15][16]

Table 1: Comparative Metabolic Stability of Hypothetical Functionalized 3,4-dihydroquinolin-2(1H)-ones

Compound IDR1 (Position 1)R6 (Position 6)R7 (Position 7)Predicted Metabolic "Soft Spot(s)"Expected In Vitro Half-life (t½)Rationale for Stability
A (Parent) HHHAromatic ring, benzylic positionsModerateUnsubstituted aromatic ring is susceptible to CYP-mediated hydroxylation.
B HOCH₃HO-demethylation, aromatic hydroxylationLowThe methoxy group is a known substrate for CYP-mediated O-demethylation, a rapid metabolic pathway.
C HFHAromatic ring (less favorable)HighThe electron-withdrawing fluorine atom deactivates the aromatic ring, making it less susceptible to oxidative metabolism. The C-F bond is also very stable.[16]
D HHO-(CH₂)₄-XAlkyl chain, aromatic ringVariableThe stability will depend on the nature of 'X'. The alkyl chain is a potential site for hydroxylation.
E CD₃HHN-dealkylation (slower)HighThe replacement of hydrogens with deuterium (the "Kinetic Isotope Effect") strengthens the C-D bond, slowing the rate of CYP-mediated N-dealkylation.[16]
F HClClAromatic ring (less favorable)HighThe presence of two electron-withdrawing groups significantly deactivates the aromatic ring towards oxidation.

Causality Behind the Comparisons:

  • Electron-Withdrawing vs. Electron-Donating Groups: As seen in comparing Compound C (with fluorine) to Compound B (with a methoxy group), electron-withdrawing groups like halogens decrease the electron density of the aromatic ring. This makes the ring a less favorable substrate for electrophilic attack by CYP enzymes, thus increasing metabolic stability.[16] Conversely, electron-donating groups can activate the ring, making it a "soft spot" for metabolism.

  • Metabolic Blocking: The strategic placement of metabolically robust groups, such as fluorine, at positions susceptible to metabolism is a common and effective strategy. This is often referred to as "metabolic blocking."

  • Kinetic Isotope Effect: As illustrated by Compound E , replacing a C-H bond with a C-D bond at a site of metabolism can significantly slow down the rate of reaction.[16] This is because the C-D bond has a higher bond energy and is more difficult for enzymes to cleave. This strategy is particularly useful when N-dealkylation or O-demethylation is a major clearance pathway.

  • Steric Hindrance: While not explicitly shown in the table, introducing bulky functional groups near a metabolic soft spot can sterically hinder the enzyme's access to that site, thereby slowing metabolism.

Case Studies: Aripiprazole and Cilostazol

The metabolic pathways of the approved drugs aripiprazole and cilostazol provide real-world examples of how the 3,4-dihydroquinolin-2(1H)-one scaffold is metabolized.

  • Aripiprazole: Metabolism is extensive and primarily mediated by CYP3A4 and CYP2D6 .[2][3][6][7][8] Key pathways include N-dealkylation, hydroxylation, and dehydrogenation, leading to its major active metabolite, dehydro-aripiprazole.[6] The complexity of its metabolism highlights the importance of considering multiple CYP isoforms.

  • Cilostazol: This drug is also extensively metabolized, with CYP3A4 being the primary enzyme responsible for the hydroxylation of the quinolinone moiety.[5][9][17][18] CYP2C19 also plays a role in metabolizing the cyclohexyl group.[5][17] The major metabolites of cilostazol are pharmacologically active.[9][18]

The following diagram illustrates the key metabolic sites on the 3,4-dihydroquinolin-2(1H)-one scaffold, based on the metabolism of these drugs.

Caption: Key potential sites of metabolism on the 3,4-dihydroquinolin-2(1H)-one scaffold. (Note: A chemical structure diagram with arrows pointing to the aromatic ring, the C4 position, and the N1 position would be ideal here).

Conclusion and Future Directions

The metabolic stability of functionalized 3,4-dihydroquinolin-2(1H)-ones is a critical determinant of their potential as therapeutic agents. A thorough understanding of the metabolic pathways, primarily driven by CYP3A4 and CYP2D6, coupled with a systematic in vitro evaluation using methods like the liver microsomal stability assay, is essential for the rational design of drug candidates with optimized pharmacokinetic profiles.

The strategic introduction of functional groups that can block metabolism, such as halogens, or slow it down through the kinetic isotope effect, are powerful tools in the medicinal chemist's arsenal. By carefully considering the structure-metabolism relationships discussed in this guide, researchers can more efficiently navigate the challenges of drug metabolism and accelerate the development of novel and effective therapies based on this privileged scaffold.

Future work should continue to explore novel functionalizations and bioisosteric replacements that can fine-tune the metabolic profile of these compounds without compromising their desired pharmacological activity. The use of more advanced in vitro models, such as human hepatocytes, and in silico prediction tools will further enhance our ability to predict in vivo outcomes and design the next generation of 3,4-dihydroquinolin-2(1H)-one-based medicines.

References

  • Characterization of human cytochrome p450 enzymes involved in the metabolism of cilostazol. PubMed. [Link]

  • The metabolic pathways of aripiprazole. CYP3A4: cytochrome P450 Family 3 Subfamily A Member 4; CYP2D6. ResearchGate. [Link]

  • Metabolism of atypical antipsychotics: involvement of cytochrome p450 enzymes and relevance for drug-drug interactions. ClinPGx. [Link]

  • Role of CYP2D6 and CYP3A4 polymorphisms on aripiprazole and dehydroaripiprazole concentrations in patients undergoing long-acting treatment. PubMed. [Link]

  • Influence of CYP2D6 Phenotypes on the Pharmacokinetics of Aripiprazole and Dehydro-Aripiprazole Using a Physiologically Based Pharmacokinetic Approach. National Institutes of Health. [Link]

  • Cilostazol. PubChem. [Link]

  • Influence of CYP2D6, CYP3A4, CYP3A5 and ABCB1 Polymorphisms on Pharmacokinetics and Safety of Aripiprazole in Healthy Volunteers. PubMed. [Link]

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  • Determination of cilostazol and its active metabolite 3,4-dehydro cilostazol from small plasma volume by UPLC−MS/MS. ScienceDirect. [Link]

  • Phase I metabolic stability of selected analogues in mouse liver... ResearchGate. [Link]

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  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. MDPI. [Link]

  • Metabolic stability and its role in the discovery of new chemical entities. degruyter.com. [Link]

  • Intrinsic clearance (liver microsomes, mouse, CD-1) - ES. Eurofins Discovery. [Link]

  • Structure-activity relationships of 3,4-dihydro-1H-quinazolin-2-one derivatives as potential CDK5 inhibitors. PubMed. [Link]

  • Synthesis and in vitro pharmacology of substituted quinoline-2,4-dicarboxylic acids as inhibitors of vesicular glutamate transport. PubMed. [Link]

  • 1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Determination of Human Hepatocyte Intrinsic Clearance for Slowly Metabolized Compounds. aspetjournals.org. [Link]

  • Bioisosteric Replacements. Cambridge MedChem Consulting. [Link]

  • Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. National Institutes of Health. [Link]

  • Synthesis of 5-substituted Quinazolinone Derivatives and Their Inhibitory Activity in Vitro. PubMed. [Link]

  • Discovery of Novel 3,4-Dihydro-2(1H)-Quinolinone Sulfonamide Derivatives as New Tubulin Polymerization Inhibitors with Anti-Cancer Activity. National Institutes of Health. [Link]

  • Novel 3,4-dihydroquinolin-2(1H)-one derivatives as dual inhibitor targeting AKR1B1/ROS for treatment of diabetic complications: Design, synthesis and biological evaluation. PubMed. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • A Review of the Pharmacological Properties of 3,4-dihydro-2(1H)- quinolinones. PubMed. [Link]

  • Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. National Institutes of Health. [Link]

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  • Determination of Intrinsic Clearance and Fraction Unbound in Human Liver Microsomes and In Vitro-In Vivo Extrapolation for Highly Bound Central Nervous System Drugs. ouci.dntb.gov.ua. [Link]

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Validating the Therapeutic Potential of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the therapeutic potential of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one in relevant animal models. The core structure of this compound is a derivative of 7-hydroxy-3,4-dihydroquinolin-2(1H)-one, a known intermediate in the synthesis of antipsychotic medications such as aripiprazole.[1][2] Furthermore, the parent compound has been identified as a weak inhibitor of monoamine oxidase A (MAO-A), an enzyme critically involved in the metabolism of key neurotransmitters.[3] MAO-A inhibitors are an established class of therapeutics for depression and have shown potential in the management of neurodegenerative conditions like Parkinson's disease.[3][4]

The addition of a hydroxymethyl group to the core scaffold presents an opportunity to enhance the potency, selectivity, or pharmacokinetic profile of the parent molecule. This guide, therefore, outlines a systematic approach to investigate the hypothesis that 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one functions as a novel MAO-A inhibitor with therapeutic efficacy in central nervous system (CNS) disorders. We will detail the experimental workflows, comparative compounds, and essential data required to robustly assess its preclinical viability.

Section 1: Proposed Mechanism of Action and Therapeutic Rationale

Monoamine oxidase A is a key enzyme responsible for the degradation of monoamine neurotransmitters, including serotonin, norepinephrine, and dopamine, in the brain. Inhibition of MAO-A leads to an increase in the synaptic availability of these neurotransmitters, which is the primary mechanism behind the antidepressant effects of MAO-A inhibitors.[3] In the context of Parkinson's disease, MAO-B is the primary enzyme for dopamine metabolism; however, MAO-A also plays a role, and its inhibition can provide neuroprotective effects.[5]

Our investigational compound, 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, is hypothesized to exert its therapeutic effects through the inhibition of MAO-A. The validation process will therefore focus on animal models of depression and Parkinson's disease, with in-depth neurochemical and behavioral analyses to confirm this mechanism.

Proposed Signaling Pathway

MAO-A_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Mechanism of Action MA Monoamines (Serotonin, Norepinephrine) VMAT Vesicular Monoamine Transporter (VMAT) MA->VMAT MAO_A Monoamine Oxidase A (MAO-A) MA->MAO_A Degradation Vesicle Synaptic Vesicle VMAT->Vesicle MA_release Release Vesicle->MA_release MA_cleft Increased Monoamines MA_release->MA_cleft Receptor Postsynaptic Receptors MA_cleft->Receptor Binding Signal Therapeutic Effect (e.g., Antidepressant) Receptor->Signal Test_Compound 7-(Hydroxymethyl)-3,4- dihydroquinolin-2(1H)-one Test_Compound->MAO_A Inhibition Metabolites Inactive Metabolites MAO_A->Metabolites

Caption: Proposed mechanism of action for 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one.

Section 2: Comparative Efficacy in a Mouse Model of Depression

To assess the potential antidepressant effects of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, the Forced Swim Test (FST) in mice is a widely used and validated model. This test is based on the principle that when placed in an inescapable container of water, animals will develop an immobile posture. Antidepressant treatments are expected to reduce the duration of this immobility.

Comparator Compounds:
  • Clorgyline: An irreversible and selective MAO-A inhibitor, serving as a positive control to validate the assay's sensitivity to the proposed mechanism.[4]

  • Moclobemide: A reversible inhibitor of MAO-A (RIMA), representing a clinically used antidepressant with a similar mechanism.

Experimental Protocol: Forced Swim Test (FST)
  • Animals: Male C57BL/6 mice, 8-10 weeks old, housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimation: Animals should be acclimated to the housing facility for at least one week prior to the experiment.

  • Drug Administration:

    • The test compound, comparator compounds, and vehicle control will be administered via an appropriate route (e.g., intraperitoneal injection or oral gavage) at predetermined time points before the test.

    • A dose-response study should be conducted for the test compound to identify the optimal therapeutic dose.

  • Forced Swim Test Apparatus: A transparent cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Procedure:

    • Each mouse is placed individually into the cylinder for a 6-minute session.

    • The session is recorded by a video camera for later analysis.

    • The duration of immobility (defined as the lack of all movement except for that necessary to keep the head above water) is scored during the last 4 minutes of the 6-minute session.

  • Data Analysis: The mean duration of immobility is calculated for each treatment group and compared using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test).

Data Presentation: Forced Swim Test Results
Treatment GroupDose (mg/kg)NMean Immobility Time (seconds) ± SEM% Reduction in Immobility vs. Vehicle
Vehicle Control-10Data to be filled-
Test Compound Dose 110Data to be filledData to be filled
Dose 210Data to be filledData to be filled
Dose 310Data to be filledData to be filled
ClorgylineEffective Dose10Data to be filledData to be filled
MoclobemideEffective Dose10Data to be filledData to be filled

Section 3: Neuroprotective Potential in a Mouse Model of Parkinson's Disease

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a well-established paradigm for studying the neurodegeneration of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease. MAO-B is responsible for the conversion of MPTP to its active toxic metabolite, MPP+. However, MAO-A inhibitors have also demonstrated neuroprotective effects in various Parkinson's disease models.[5]

Comparator Compounds:
  • Selegiline: An irreversible MAO-B inhibitor, used as a standard neuroprotective agent in this model.

  • Clorgyline: To assess the specific contribution of MAO-A inhibition to neuroprotection.

Experimental Workflow: MPTP-Induced Neurodegeneration

MPTP_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_assessment Assessment Animals Male C57BL/6 Mice Groups Treatment Groups: - Vehicle - Test Compound - Selegiline - Clorgyline Animals->Groups Pretreatment Pre-treatment with Compounds/Vehicle Groups->Pretreatment MPTP MPTP Administration (e.g., 4x 20 mg/kg, i.p.) Pretreatment->MPTP Behavior Behavioral Testing (e.g., Rotarod) MPTP->Behavior Neurochem Neurochemical Analysis (Striatal Dopamine) Behavior->Neurochem Histo Immunohistochemistry (Tyrosine Hydroxylase) Neurochem->Histo

Caption: Workflow for the MPTP mouse model of Parkinson's disease.

Experimental Protocol: MPTP Model
  • Animals and Housing: As described for the FST.

  • Treatment Regimen:

    • Animals are pre-treated with the test compound, comparator compounds, or vehicle for a specified period (e.g., 7 days) prior to MPTP administration.

    • On the day of induction, MPTP is administered (e.g., four intraperitoneal injections of 20 mg/kg at 2-hour intervals).

    • Treatment with the test and comparator compounds continues for a set duration post-MPTP administration (e.g., 7 days).

  • Behavioral Assessment (Rotarod Test):

    • Motor coordination and balance are assessed using an accelerating rotarod.

    • Mice are trained on the apparatus for several days before the experiment.

    • The latency to fall from the rotating rod is recorded.

  • Neurochemical Analysis:

    • At the end of the study, animals are euthanized, and brain tissue (specifically the striatum) is collected.

    • Levels of dopamine and its metabolites (DOPAC and HVA) are quantified using high-performance liquid chromatography (HPLC).

  • Immunohistochemistry:

    • Brain sections containing the substantia nigra are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons.

    • The number of TH-positive neurons is counted to assess the extent of neuroprotection.

Data Presentation: MPTP Model Results

Table 2a: Rotarod Performance

Treatment Group Dose (mg/kg) N Latency to Fall (seconds) ± SEM
Vehicle + Saline - 10 Data to be filled
Vehicle + MPTP - 10 Data to be filled
Test Compound + MPTP Dose 10 Data to be filled
Selegiline + MPTP Effective Dose 10 Data to be filled

| Clorgyline + MPTP | Effective Dose | 10 | Data to be filled |

Table 2b: Striatal Dopamine Levels

Treatment Group N Dopamine (ng/mg tissue) ± SEM % Protection of Dopamine Levels
Vehicle + Saline 10 Data to be filled -
Vehicle + MPTP 10 Data to be filled -
Test Compound + MPTP 10 Data to be filled Data to be filled
Selegiline + MPTP 10 Data to be filled Data to be filled

| Clorgyline + MPTP | 10 | Data to be filled | Data to be filled |

Section 4: Pharmacokinetic and Safety Assessment

A preliminary assessment of the pharmacokinetic (PK) profile and acute toxicity is essential for understanding the drug-like properties of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one.

Protocol: Preliminary Pharmacokinetic Study in Rats
  • Animals: Male Sprague-Dawley rats, cannulated in the jugular vein.

  • Drug Administration: A single dose of the test compound is administered intravenously (IV) and orally (PO) to different groups of animals.

  • Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

  • Sample Analysis: The concentration of the test compound in plasma is determined using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Key PK parameters are calculated, including clearance, volume of distribution, half-life, and oral bioavailability.

Data Presentation: Pharmacokinetic Parameters
ParameterIV AdministrationPO Administration
Dose (mg/kg)Data to be filledData to be filled
Cmax (ng/mL)Data to be filledData to be filled
Tmax (h)-Data to be filled
AUC (ng*h/mL)Data to be filledData to be filled
Half-life (h)Data to be filledData to be filled
Bioavailability (%)-Data to be filled
Protocol: Acute Toxicity Study in Mice
  • Animals: Male and female CD-1 mice.

  • Dose Escalation: Increasing doses of the test compound are administered to different groups of animals.

  • Observation: Animals are observed for signs of toxicity and mortality for up to 14 days post-dosing.

  • LD50 Determination: The dose that is lethal to 50% of the animals (LD50) is estimated.

Conclusion

This guide provides a structured and comparative framework for the initial preclinical validation of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. By systematically evaluating its efficacy in established animal models of depression and Parkinson's disease, alongside comparator compounds with known mechanisms of action, researchers can generate the critical data necessary to support its further development as a potential therapeutic agent for CNS disorders. The inclusion of pharmacokinetic and safety assessments will provide a comprehensive initial profile of the compound's drug-like properties.

References

  • Monoamine oxidase B - Wikipedia. (n.d.). Retrieved from [Link]

  • Monoamine Oxidase Inhibitors in Toxic Models of Parkinsonism - MDPI. (n.d.). Retrieved from [Link]

  • US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents. (n.d.).
  • Monoamine Oxidase Inhibitors | Veterian Key. (2020, August 13). Retrieved from [Link]

  • Treatment with the MAO-A inhibitor clorgyline elevates monoamine neurotransmitter levels and improves affective phenotypes in a mouse model of Huntington disease - PubMed. (n.d.). Retrieved from [Link]

  • What are the therapeutic applications for MAO inhibitors? - Patsnap Synapse. (2025, March 11). Retrieved from [Link]

  • CN105017146A - Synthetic method for 3,4-dihydro-7-hydroxy-2(1H) - Google Patents. (n.d.).

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A Researcher's Guide to the Evaluation of Novel EGFR/HER-2 Inhibitors: A Comparative Framework

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the characterization and comparison of potential Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2) inhibitors. While we will use the molecule 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one as a hypothetical candidate for the purpose of outlining a complete experimental workflow, it is crucial to note that, to date, the peer-reviewed scientific literature has not established this compound as an inhibitor of EGFR or HER-2. Its primary documented role is as a key intermediate in the synthesis of pharmaceuticals such as the antipsychotic agent aripiprazole.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals. It will provide the necessary scientific background, detail established benchmarks with current inhibitors, and lay out a rigorous, self-validating experimental plan to assess a novel compound's potential in this therapeutic class.

The Central Role of EGFR/HER-2 Signaling in Oncology

The ErbB family of receptor tyrosine kinases, which includes EGFR (ErbB1) and HER-2 (ErbB2), are critical regulators of cell growth, proliferation, and survival.[4] In normal cellular processes, their activation is tightly controlled. However, in many forms of cancer, these pathways become dysregulated through receptor overexpression or activating mutations, leading to uncontrolled tumor growth and progression.[4][5] This makes EGFR and HER-2 prime targets for therapeutic intervention.

Upon ligand binding (for EGFR) or through heterodimerization, these receptors form dimers and activate their intracellular kinase domains. This triggers a cascade of downstream signaling events, most notably through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which ultimately drive cell proliferation and survival.[6]

EGFR_HER2_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Ligand EGFR EGFR P_EGFR_HER2 P_EGFR_HER2 EGFR->P_EGFR_HER2 HER2 HER-2 HER2->P_EGFR_HER2 PI3K PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation Grb2_SOS Grb2/SOS RAS RAS Grb2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor TKI Inhibitor->P_EGFR_HER2 Inhibits P_EGFR_HER2->PI3K P_EGFR_HER2->Grb2_SOS Experimental_Workflow Biochem Step 1: Biochemical Kinase Assay CellPro Step 2: Cell-Based Proliferation Assay Biochem->CellPro Cellular Potency (GI50) Western Step 3: Western Blot (Pathway Analysis) CellPro->Western Mechanism of Action (Phospho-protein levels) Conclusion Data Synthesis & Comparative Analysis Western->Conclusion

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one (CAS No. 22246-18-0). The procedures outlined herein are designed for researchers, scientists, and drug development professionals, grounded in established safety protocols and regulatory standards to ensure personnel safety and environmental protection.

Section 1: Immediate Safety & Hazard Information

Before initiating any disposal procedures, it is imperative to understand the hazard profile of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. Mismanagement of this compound can lead to unnecessary health risks. The primary hazards, as identified in its Safety Data Sheet (SDS), are acute oral toxicity and the potential for skin sensitization.[1]

Table 1: Hazard Profile for 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

Hazard Classification GHS Code Signal Word Hazard Statement
Acute Toxicity, Oral Category 4 Warning H302: Harmful if swallowed.[1]

| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction.[1] |

Mandatory Personal Protective Equipment (PPE)

Due to the identified hazards, the following PPE is required at all times when handling this compound or its waste streams.[1]

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory. Wear impervious, flame-resistant clothing or a lab coat to prevent skin contact.[1]

  • Respiratory Protection: In cases of dust formation or inadequate ventilation, a full-face respirator with an appropriate filter should be used.[1]

  • General Hygiene: Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[1]

Section 2: The Core Directive: Professional Hazardous Waste Disposal

Under no circumstances should 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one or its contaminated materials be disposed of via standard trash or sewer systems.[3][4] Federal and state laws, such as the Resource Conservation and Recovery Act (RCRA), mandate that chemical waste be managed to protect human health and the environment.[3][5]

The sole acceptable method for the disposal of this compound is through a licensed and approved hazardous waste disposal service.[1][6] These services typically employ high-temperature incineration in a permitted hazardous waste incinerator, which ensures the complete destruction of the chemical.[6] The following sections detail the proper procedures for accumulating this waste in the laboratory prior to collection by a professional service.

Section 3: Laboratory Waste Accumulation Protocol

Proper segregation and accumulation of chemical waste at or near the point of generation are critical for safety and compliance.[3] This process prevents accidental reactions and ensures the waste is correctly profiled for the disposal vendor.

Waste Segregation

Segregate waste containing 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one from other waste streams, especially incompatible chemicals.[7] Maintain separate, dedicated containers for solid and liquid waste.

  • Solid Waste: This includes unused or expired solid 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one, as well as contaminated disposable labware such as weighing papers, pipette tips, and gloves.[6]

  • Liquid Waste: This includes any solutions containing dissolved 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. Do not mix with other waste streams unless compatibility has been explicitly confirmed.[6]

Step-by-Step Accumulation Procedure
  • Container Selection: Choose waste containers that are chemically compatible with the compound and any solvents used. The container must be in good condition, free from damage, and have a secure, leak-proof closure.[7]

  • Labeling: As soon as waste is first added, label the container clearly. According to OSHA and EPA guidelines, the label must include:

    • The words "Hazardous Waste".[8][9]

    • The full chemical name: "7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one".[9]

    • A clear indication of the associated hazards (e.g., "Toxic," "Skin Sensitizer").[8][9]

  • Accumulation:

    • For Solids: Place the dedicated solid waste container in the laboratory's Satellite Accumulation Area (SAA).[8] Collect all contaminated disposables and excess chemical powder in this container.

    • For Liquids: Collect solutions in a dedicated, sealed liquid waste carboy located in the SAA.

  • Storage: Keep waste containers sealed at all times, except when adding waste. Store them in a well-ventilated area, away from heat or ignition sources.[7] Ensure secondary containment is used where appropriate.[3]

  • Requesting Pickup: Once a waste container is approximately three-quarters full or has reached its designated accumulation time limit (often six months for academic labs), submit a hazardous waste pickup request through your institution's Environmental Health and Safety (EHS) office.[4]

Disposal Workflow Diagram

The following diagram outlines the logical flow for the safe handling and disposal of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one waste.

G Figure 1: Disposal Workflow for 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one cluster_lab Laboratory Operations cluster_ehs EHS & Vendor Operations A Waste Generation (Solid or Liquid) B Select Compatible Waste Container A->B C Label Container: 'Hazardous Waste' & Chemical Name B->C D Segregate Waste (Solid vs. Liquid) C->D E Store in Satellite Accumulation Area (SAA) D->E F Container Full or Time Limit Reached? E->F F->E No G Request Pickup from EHS Office F->G Yes H EHS Collects Waste from SAA G->H I Waste Transported to Central Accumulation Area H->I J Licensed Vendor Pickup I->J K Final Disposal (e.g., High-Temp Incineration) J->K

Sources

Navigating the Safe Handling of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis and application of novel chemical entities, a deep understanding of a compound's potential hazards is the bedrock of laboratory safety. This guide provides essential, immediate safety and logistical information for the handling of 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one. As a valued partner in your research, we aim to provide value beyond the product itself, building a foundation of trust through scientifically grounded safety protocols.

Immediate Hazard Assessment and Core Protective Measures

The available data for the structurally similar 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone indicates the following primary hazards:

  • Harmful if swallowed: This suggests that ingestion of the compound could lead to adverse health effects.[1][2][3][4]

  • May cause an allergic skin reaction: Dermal contact may trigger a sensitizing response in susceptible individuals.[1][2][3][4]

  • Potential for Irritation: As with many chemical compounds, there is a potential for skin, eye, and respiratory irritation.[4]

Based on this hazard profile, a baseline of personal protective equipment (PPE) is mandatory for all handling procedures.

Protection Type Specific Equipment Standard
Eye and Face Chemical splash goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or if there is a significant splash risk.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).EN 374
Body A properly fitted laboratory coat.---
Respiratory A NIOSH-approved N95 dust mask or higher is recommended if handling the compound as a powder outside of a certified chemical fume hood.NIOSH 42 CFR 84

Expert Insight: The causality behind these selections is rooted in a multi-layered defense strategy. Chemical splash goggles provide a primary barrier against accidental splashes. Nitrile gloves offer a robust defense against a broad range of chemicals and are less likely to cause allergic reactions compared to latex. A lab coat protects your personal clothing and skin from contamination. Respiratory protection is crucial when the compound can become airborne as a dust, preventing inhalation.

Procedural, Step-by-Step Guidance for Safe Handling

A self-validating system of protocols is essential for ensuring consistent safety. The following workflow outlines the critical steps for handling 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one.

prep Preparation & PPE Donning handling Handling in Ventilated Area prep->handling Proceed to designated area weighing Weighing & Transfer handling->weighing Use fume hood or ventilated enclosure reaction Reaction Setup weighing->reaction Careful transfer of material cleanup Decontamination & Cleanup reaction->cleanup Post-reaction disposal Waste Segregation & Disposal cleanup->disposal Collect all contaminated materials ppe_doff PPE Doffing disposal->ppe_doff After securing waste cluster_0 Waste Generation cluster_1 Segregation & Storage solid Solid Waste (unused compound, contaminated labware) solid_container Labeled Solid Hazardous Waste Container solid->solid_container liquid Liquid Waste (solutions containing the compound) liquid_container Labeled Liquid Hazardous Waste Container liquid->liquid_container disposal_company Licensed Hazardous Waste Disposal Company solid_container->disposal_company Scheduled Pickup liquid_container->disposal_company Scheduled Pickup

Caption: Waste disposal workflow for 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one.

Waste Disposal Protocol:

  • Segregation:

    • Solid Waste: Collect unused 7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one and any contaminated disposable labware (e.g., weigh boats, pipette tips, gloves) in a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled liquid hazardous waste container.

  • Storage: Store waste containers in a designated, secure area away from incompatible materials.

  • Disposal: The primary and recommended method for the disposal of quinolinone derivatives is through a licensed hazardous waste disposal company. [5][6]Do not dispose of this chemical down the drain or in regular trash. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup.

By adhering to these protocols, you contribute to a safer research environment for yourself and your colleagues. Our commitment is to empower your discoveries by providing the critical safety information you need to work with confidence.

References

  • PubChem. (n.d.). 7-Hydroxy-3,4-dihydrocarbostyril. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry | Environmental Health and Safety. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals. Retrieved from [Link]

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Reactant of Route 1
7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
7-(Hydroxymethyl)-3,4-dihydroquinolin-2(1H)-one

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